Acibenzolar-S-Methyl

Catalog No.
S517036
CAS No.
135158-54-2
M.F
C8H6N2OS2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acibenzolar-S-Methyl

CAS Number

135158-54-2

Product Name

Acibenzolar-S-Methyl

IUPAC Name

S-methyl 1,2,3-benzothiadiazole-7-carbothioate

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3

InChI Key

UELITFHSCLAHKR-UHFFFAOYSA-N

SMILES

CSC(=O)C1=C2C(=CC=C1)N=NS2

solubility

Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C).
In water, 7.7 mg/l @ 25 °C

Synonyms

acibenzolar-S-methyl, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester, BTH ester, GGA 245704, S-methyl benzo(1,2,3)thiadiazole-7-carbothioate

Canonical SMILES

CSC(=O)C1=C2C(=CC=C1)N=NS2

The exact mass of the compound Acibenzolar-S-Methyl is 209.9922 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.66e-05 msolubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °c).in water, 7.7 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of benzothiadiazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Acibenzolar-S-methyl systemic acquired resistance mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of ASM-Activated SAR

ASM mimics salicylic acid, initiating a signaling cascade that depends on key proteins and metabolites. The schematic below summarizes this pathway:

ASM_SAR_Pathway ASM ASM NPR1 NPR1 ASM->NPR1 SA SA SA->NPR1 Endogenous Signal SAR_Response SAR_Response SA->SAR_Response Concerted Action ICS1_SID2 ICS1_SID2 NPR1->ICS1_SID2 Activates ALD1 ALD1 NPR1->ALD1 Activates ICS1_SID2->SA Synthesizes FMO1 FMO1 ALD1->FMO1 Produces Precursor NHP NHP FMO1->NHP Synthesizes NHP->SAR_Response Concerted Action PR Gene Expression\n(e.g., PR1) PR Gene Expression (e.g., PR1) SAR_Response->PR Gene Expression\n(e.g., PR1) Leads to

ASM activates SAR via the NPR1 protein, inducing SA and NHP synthesis

Key components and their roles are:

  • ASM and Salicylic Acid (SA): ASM is a synthetic functional analog of SA. It does not directly affect pathogens but activates the plant's own defense system by binding to the NPR1 receptor [1] [2].
  • Regulatory Protein NPR1: The Nonexpressor of Pathogenesis-Related genes 1 (NPR1) is the central receptor for SA and ASM. It is essential for activating the transcription of SAR-related genes [1] [3].
  • Key Metabolite N-Hydroxypipecolic Acid (NHP): NHP is a mobile signaling molecule essential for SAR. Its biosynthesis involves:
    • ALD1: AGD2-like defense response protein 1, produces the precursor pipecolic acid (Pip) [1].
    • FMO1: Flavin-dependent monooxygenase 1, synthesizes NHP from Pip [1].
  • SAR Establishment: The concerted action of SA and NHP, regulated by NPR1, leads to the expression of Pathogenesis-Related (PR) genes like PR1 in distal leaves, establishing a primed, resistant state [1] [4] [2].

Key Experimental Evidence and Data

The model is supported by experiments in Arabidopsis thaliana using Plantago asiatica mosaic virus (PlAMV). Local application of ASM to a few leaves induces SAR in untreated distal leaves.

Quantitative Data on Antiviral SAR

The table below summarizes core findings from local ASM application experiments:

Experimental Variable Observation/Measurement Key Finding
Treatment Timing (Virus challenge at 1 vs. 3 days post-ASM) Viral infection spots & RNA accumulation [1] Significant suppression only at 1 day post-treatment (dpt); effect is transient [1].
Systemic Effect (ASM on lower leaves, virus on upper leaf) Viral infection spots & RNA in untreated leaf [1] Suppression confirmed in distal tissue; demonstrates true SAR [1].
Gene Expression in distal leaves Expression of PR1, SID2, ALD1 at 1, 2, 3 dpt [1] Significant upregulation at 1 dpt for all genes; PR1 & ALD1 still high at 2 dpt [1].
Mutant Studies (sid2, fmo1, npr1) Viral suppression in distal leaves after local ASM [1] No SAR in mutants; confirms ICS1, NHP, and NPR1 are essential [1].
NHP Local Application Viral accumulation in distal leaves [1] Local NHP treatment suppresses distal virus infection; NHP sufficient to induce antiviral SAR [1].
Detailed Experimental Protocol

The following workflow illustrates a typical local application experiment:

Experimental_Workflow Start Start Step1 Grow 4-week-old Arabidopsis plants Start->Step1 Step2 Locally treat 3 lower leaves with 1 mM ASM or water (control) Step1->Step2 Step3 Inoculate an upper, untreated leaf with PlAMV-GFP at 1 or 3 days post-treatment (dpt) Step2->Step3 Step4 Assess infection at 2 days post-inoculation (dpi) Step3->Step4 Analysis1 Quantify GFP fluorescent spots (infection sites) Step4->Analysis1 Analysis2 Measure viral RNA accumulation via RT-qPCR Step4->Analysis2 Analysis3 Harvest tissue for gene expression analysis Step4->Analysis3

Standard workflow for local ASM application and systemic effect assessment

Key methodological details include:

  • Plant Material: 4-week-old Arabidopsis thaliana wild-type (Col-0) and mutant plants (sid2-2, fmo1, npr1-1) [1].
  • Treatment: Local application (e.g., brushing or droplet) of 1 mM ASM solution to specific leaves (e.g., the 6th, 7th, and 8th leaves). Water is used as a mock treatment control [1].
  • Pathogen Challenge: Inoculation of a distal, untreated leaf (e.g., the 9th leaf) with a GFP-tagged virus (PlAMV-GFP) at 1 or 3 days post-treatment (dpt) [1].
  • Data Collection at 2 Days Post-Inoculation (dpi):
    • Infection Sites: Count fluorescent spots under UV light [1].
    • Viral Load: Quantify viral RNA using RT-qPCR [1].
    • Defense Activation: Measure expression of SAR marker genes (PR1, SID2, ALD1) via RT-qPCR [1].

Application and broader implications

ASM-induced SAR provides broad-spectrum protection. Research in Japanese radish shows ASM also activates stomatal defense by inducing ROS production, preventing bacterial invasion [4]. Commercially, ASM controls fungal and bacterial diseases in crops like apples and pears, sometimes applied in field to reduce postharvest disease in storage [2].

References

Acibenzolar-S-Methyl: Mechanisms and Methodologies for Activating Plant Defense Genes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acibenzolar-S-Methyl as a Plant Defense Activator

This compound (ASM), commercially known as Actigard or Bion, represents a pioneering class of plant protection products that function not through direct antimicrobial activity but by activating the plant's own innate immune system. This benzothiadiazole compound is a synthetic functional analog of salicylic acid (SA), a key phytohormone regulating systemic acquired resistance (SAR) in plants. Unlike conventional pesticides, ASM exhibits negligible direct toxicity to pathogens but induces broad-spectrum resistance against fungal, bacterial, and viral pathogens by priming the plant's defense responses [1]. Since its introduction in 1996 by Syngenta, ASM has become a valuable tool for sustainable crop protection and a research tool for elucidating plant immunity mechanisms [1].

The discovery of ASM emerged from herbicide research at Ciba-Geigy in the 1980s, where scientists observed that certain benzothiadiazole derivatives provided protection against fungal diseases despite lacking direct fungicidal activity [1]. This led to the realization that these compounds were acting on the plant rather than the pathogen. Among various derivatives tested, the S-methyl thioester was selected for development due to its favorable properties for translocation within plant tissues [1]. The compound is now registered for use on numerous crops worldwide, including tomatoes, citrus, tobacco, and various vegetable crops, with application methods ranging from foliar sprays to seed treatments [1] [2].

Molecular Mechanisms of Defense Gene Activation

Systemic Acquired Resistance Signaling Pathway

Systemic acquired resistance is a plant-wide defense state induced upon localized pathogen infection or treatment with specific compounds like ASM. ASM functions by mimicking the action of salicylic acid, thereby activating the SAR signaling pathway without requiring actual pathogen infection [3] [1]. The molecular mechanism begins with ASM's hydrolysis within plant tissues to its active acid form, catalyzed by methyl salicylate esterase enzymes [1]. This active metabolite then interacts with the NPR1 protein (Nonexpresser of Pathogenesis-Related genes1), a central regulator of SAR, though the exact binding mechanism remains partially characterized [4].

The signaling cascade involves a sophisticated interplay between salicylic acid and N-hydroxypipecolic acid (NHP) pathways. Research has demonstrated that both SA and NHP are essential for establishing SAR against bacterial pathogens and viruses [4]. ASM application significantly upregulates key biosynthetic genes in both pathways, including SID2 (isochorismate synthase 1) in SA biosynthesis and ALD1 (agrobacterium-derived lethal 1) and FMO1 (flavin-dependent monooxygenase 1) in NHP biosynthesis [4]. The nuclear translocation of NPR1 subsequently induces the expression of Pathogenesis-Related genes and other defense-associated genes, enhancing the plant's ability to resist subsequent pathogen attacks [5].

G ASM ASM Hydrolysis Hydrolysis ASM->Hydrolysis Esterase Activity Active_Acid_Form Active_Acid_Form Hydrolysis->Active_Acid_Form NPR1_Activation NPR1_Activation Active_Acid_Form->NPR1_Activation SA_Pathway SA_Pathway NPR1_Activation->SA_Pathway NHP_Pathway NHP_Pathway NPR1_Activation->NHP_Pathway Defense_Genes Defense_Genes SA_Pathway->Defense_Genes SA_Pathway_Details SA Pathway GenesSID2 (ICS1)PAL genes NHP_Pathway->Defense_Genes NHP_Pathway_Details NHP Pathway GenesALD1FMO1 Defense_Gene_Details Defense-Related GenesPR1, PR2, PR5ChitinasesGlucanasesPeroxidases

Figure 1: Molecular Signaling Pathway of this compound-Induced Defense Gene Activation

Defense Gene Expression and Physiological Responses

ASM treatment leads to the coordinated upregulation of diverse defense-related genes across multiple pathways. The most consistently induced genes belong to the Pathogenesis-Related protein family, particularly PR1, PR2 (β-1,3-glucanases), and PR5 (thaumatin-like proteins) [5]. In kiwifruit, ASM application increased PR1 expression by approximately 5-fold in 'Hayward' and over 15-fold in 'Zesy002' cultivars, while PR2 and PR5 increased by up to 4-fold in both cultivars [5]. Beyond PR proteins, ASM induces genes involved in phytoalexin biosynthesis, cell wall reinforcement, and oxidative burst protection, creating a multi-layered defense system [6].

The transcriptional changes triggered by ASM lead to measurable physiological and biochemical alterations that enhance disease resistance. These include:

  • Stomatal defense: ASM induces stomatal closure through peroxidase-mediated ROS production, preventing bacterial entry through these natural openings [7].
  • Cell wall strengthening: Enhanced expression of genes involved in lignin biosynthesis and cell wall modification creates physical barriers against pathogen penetration [6].
  • Antimicrobial compound production: Induction of phytoalexin biosynthesis genes leads to accumulation of compounds like gossypol in cotton, which inhibits vascular wilt pathogens [6].
  • Restriction of viral movement: In viral infections, ASM delays phloem loading of viruses like Plantago asiatica mosaic virus, limiting systemic spread [8].

Experimental Protocols for Studying ASM-Induced Defense

Plant Treatment with ASM

Treatment solutions of ASM are typically prepared from commercial formulations such as Actigard 50WG (50% active ingredient) dissolved in sterile distilled water. For most research applications, concentrations ranging from 0.1 to 100 ppm (approximately 0.5-500 μM) are effective, with specific concentrations depending on plant species, application method, and target pathogen [7] [2]. The following application methods have been successfully employed in research settings:

  • Foliar spray application: Plants are sprayed to runoff using a handheld mist sprayer, typically 1-7 days before pathogen inoculation. To improve coverage, 0.025% Silwet L-77 can be added as a surfactant [7].
  • Soil drench application: ASM solution is applied directly to the soil around the plant base. Research on tomatoes has shown that soil application at 10 mg/L consistently reduces disease severity against bacterial spot [2].
  • Seed treatment: Seeds are soaked in ASM solution (e.g., 0.2 g/L) for specified durations before sowing. This method has proven effective for controlling Fusarium wilt and black root rot in cotton [6].
  • Local leaf application: For studying systemic effects, specific leaves are treated while others remain untreated, allowing investigation of signal translocation [4].

Optimal application timing varies by plant-pathogen system but generally provides maximum protection when applied 1-3 days before pathogen challenge. The induced resistance is typically transient, with peak gene expression occurring 1-2 days after application and returning to baseline within 7-14 days [5].

Analysis of Defense Gene Expression

RNA extraction and quality assessment form the foundation of reliable gene expression analysis. Total RNA is extracted from ASM-treated and control tissues using standard reagents like RNAiso Plus or TRIzol, following the manufacturer's protocols [7]. RNA quality should be verified by spectrophotometry (A260/280 ratio ~2.0) and gel electrophoresis before proceeding to cDNA synthesis.

For cDNA synthesis and quantitative PCR, 2 μg of total RNA is typically treated with DNase to remove genomic DNA contamination, then reverse transcribed using commercial kits such as the ReverTra Ace qPCR RT Kit [7]. The resulting cDNA is diluted (usually 1:50) and analyzed by quantitative real-time PCR using SYBR Green or similar chemistry. The qPCR reaction mixture contains cDNA template, gene-specific primers (200-400 nM each), and qPCR master mix, run for 40-45 cycles with standard cycling conditions [6].

Primer design for defense genes should span intron-exon boundaries to distinguish cDNA from genomic DNA amplification. Reference genes for normalization include GAPDH, Ubiquitin, EF1α, or Actin, which should be validated for stable expression under experimental conditions [7] [6]. The 2^(-ΔΔCT) method is commonly used to calculate relative gene expression changes compared to untreated controls [6].

G Plant_Material Plant_Material ASM_Treatment ASM_Treatment Plant_Material->ASM_Treatment Pathogen_Challenge Pathogen_Challenge ASM_Treatment->Pathogen_Challenge 1-7 days interval Treatment_Methods ASM Application MethodsFoliar spray (0.1-100 ppm)Soil drench (10 mg/L)Seed treatment (0.2 g/L)Local leaf application Tissue_Collection Tissue_Collection Pathogen_Challenge->Tissue_Collection 4h to 7 days post-inoculation RNA_Extraction RNA_Extraction Tissue_Collection->RNA_Extraction cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Analysis qPCR_Analysis cDNA_Synthesis->qPCR_Analysis Data_Analysis Data_Analysis qPCR_Analysis->Data_Analysis Analysis_Techniques Gene Expression AnalysisRNA quality verificationDNase treatmentReverse transcriptionQuantitative PCR (40-45 cycles)2^(-ΔΔCT) calculation

Figure 2: Experimental Workflow for Studying ASM-Induced Defense Gene Activation

Pathogen Challenge Assays

To evaluate the functional consequences of ASM-induced defense genes, pathogen challenge assays under controlled conditions are essential. Bacterial pathogens such as Pseudomonas syringae pv. tomato or Xanthomonas species are typically grown in Kings B medium at 28°C for 24-48 hours, then resuspended in sterile water or 10 mM MgCl₂ to optical density of 0.5-1.0 at 600 nm (approximately 10⁸ CFU/mL) [7] [5]. Fungal pathogens like Fusarium oxysporum are cultured on potato dextrose agar or similar media, and spore suspensions are adjusted to 10⁶ spores/mL using a hemocytometer [6].

Inoculation methods vary based on pathogen biology:

  • Spray inoculation: Bacterial suspensions with 0.025% Silwet L-77 are sprayed to runoff, after which plants are maintained at high humidity for 24 hours to promote infection [7].
  • Dip inoculation: Entire leaves or plants are immersed in bacterial suspensions for specific durations [7].
  • Stem stab inoculation: Fungal pathogens are introduced into stems using a needle dipped in pathogen suspension [5].
  • Root dip: Seedlings are removed from soil, roots washed and dipped in pathogen suspension, then repotted [6].

Disease assessment typically occurs 3-14 days post-inoculation, depending on the pathosystem. Common metrics include: disease severity rating scales (0-5 or percentage of affected tissue), bacterial population counts (CFU/g tissue) from homogenized surface-sterilized leaves, and physiological measurements like photosynthetic efficiency or biomass reduction [7] [6].

Quantitative Data on Defense Gene Activation

Gene Expression Profiles

Table 1: Defense Gene Expression Changes Following ASM Treatment in Various Plant Species

Plant Species Gene Fold Change Time Point Function Reference
Arabidopsis thaliana PR1 ~15-20x 1 dpt Antifungal activity [4]
Arabidopsis thaliana ALD1 ~8-10x 1 dpt NHP biosynthesis [4]
Kiwifruit ('Hayward') PR1 ~5x 1 dpt Pathogenesis-related [5]
Kiwifruit ('Zesy002') PR1 ~15x 1 dpt Pathogenesis-related [5]
Kiwifruit (both cultivars) PR2, PR5 ~4x 1 dpt β-1,3-glucanase, Thaumatin-like [5]
Cotton Chitinase ~3-4x 3-7 dpi Fungal cell wall degradation [6]
Cotton Peroxidase ~2-3x 3-7 dpi ROS production, lignification [6]

dpt = days post-treatment; dpi = days post-inoculation

Research across multiple plant species demonstrates that ASM induces rapid but transient upregulation of defense genes, typically peaking within 1-2 days after application and returning to near baseline within 7-14 days [5]. The magnitude of induction varies by cultivar, tissue type, and developmental stage. In kiwifruit, gene upregulation was stronger in mature leaves than in immature leaves along the same shoot [5]. The systemic nature of ASM-induced responses is evidenced by gene activation in untreated leaves following local application, with the strongest systemic response observed at 1 day post-treatment [4].

Enzyme Activities and Disease Protection

Table 2: ASM-Induced Enzyme Activities and Disease Protection Efficacy

Plant Species Enzyme/Protein Activity Change Disease Reduction Reference
Cotton β-1,3-glucanase +35-40% Fusarium wilt 33-42% [6]
Cotton Chitinase +25-30% Fusarium wilt 33-42% [6]
Cotton Peroxidase +45-50% Fusarium wilt 33-42% [6]
Tomato PR proteins +30-35% Bacterial spot 25-40% [2]
Japanese radish Peroxidase +30-35% Bacterial blight 40-60% [7]
Arabidopsis SAR markers +300-400% PlAMV virus 50-70% [4]

The induction of defense-related enzymes by ASM provides functional protection against diverse pathogens. In cotton, ASM application as a seed treatment reduced Fusarium wilt severity by 33-42% and black root rot by 50% compared to untreated controls [6]. This protection correlated with increased activities of β-1,3-glucanase, chitinase, and peroxidase in root and stem tissues [6]. In tomato, soil application of ASM at 10 mg/L consistently reduced bacterial spot severity and disease progress under both growth chamber and field conditions [2]. The duration of protection varies, with antiviral activity in Arabidopsis lasting approximately 1 day after application, while protection against fungal pathogens may persist for 1-2 weeks [4] [6].

Application Considerations and Limitations

The efficacy of ASM-induced defense activation depends on several application factors and plant physiological conditions. Key considerations include:

  • Application method: Seed treatments often provide more consistent results than foliar sprays, particularly for soil-borne pathogens like Fusarium wilt in cotton [6].
  • Timing and frequency: Single applications 1-3 days before pathogen challenge are generally effective, but multiple applications at 7-14 day intervals may be needed for prolonged protection [5].
  • Cultivar variability: Different cultivars show varying magnitudes of response to ASM, as observed in kiwifruit where 'Zesy002' showed stronger PR1 induction than 'Hayward' [5].
  • Environmental interactions: Temperature, light intensity, and humidity can influence the effectiveness of ASM-induced resistance [5].
  • Pathogen system: ASM generally provides better protection against biotrophic pathogens (e.g., powdery mildews, bacterial pathogens) than necrotrophic pathogens [5].

While ASM represents a valuable tool for sustainable disease management, it has limitations and potential trade-offs. The transient nature of induced resistance requires careful timing relative to pathogen exposure. Additionally, there may be metabolic costs associated with defense activation, though priming approaches may minimize these costs by inducing readiness rather than constant defense expression [6]. ASM's moderate and strictly protective activity has sometimes disappointed farmers accustomed to the curative performance of standard fungicides [1]. Furthermore, the specificity of induced resistance may vary, with some studies reporting broad-spectrum protection while others note more limited efficacy across pathogen types.

Conclusion

This compound activates plant defense genes through the salicylic acid-mediated systemic acquired resistance pathway, leading to the coordinated expression of diverse defense-related genes and proteins. The molecular mechanism involves NPR1-dependent signaling and the synergistic action of salicylic acid and N-hydroxypipecolic acid pathways, ultimately inducing pathogenesis-related proteins, defense enzymes, and physiological changes that enhance disease resistance. Experimental protocols for studying ASM-induced defense require careful attention to treatment methods, application timing, and appropriate molecular analyses to accurately capture the transient but potent defense activation.

References

Acibenzolar-S-methyl SAR primer mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of ASM-Induced SAR

ASM mimics salicylic acid, activating a defense signaling cascade crucial for establishing SAR. The core mechanism involves a concerted action of SA and NHP, leading to transcriptional reprogramming in distal tissues [1] [2].

G ASM-Induced SAR Signaling Pathway ASM ASM Application (Local Leaf) SA Salicylic Acid (SA) Pathway Activation ASM->SA NHP N-Hydroxypipecolic Acid (NHP) Synthesis SA->NHP Requires ICS1/SID2 NPR1 SA Receptor NPR1 SA->NPR1 NHP->NPR1 Posit. Feedback SAR SAR Establishment in Distal Leaves NPR1->SAR Induces PR1, ALD1, etc. Defense Broad-Spectrum Pathogen Resistance SAR->Defense

ASM triggers a systemic defense pathway via SA and NHP [1] [2].

Core Experimental Evidence

Key findings on ASM-induced antiviral SAR come from studies in Arabidopsis thaliana using Plantago asiatica mosaic virus (PlAMV) [1] [2].

Key Findings from Local ASM Application
Experimental Factor Observation / Outcome Biological Significance
Treatment Specificity Suppression in distal, untreated leaves at 1 dpt; not at 3 dpt [1] [2]. Confirms true systemic effect; indicates the induced state is transient.
Viral Accumulation Significant reduction in fluorescent infection spots & viral RNA (RT-qPCR) in distal leaves at 1 dpt [1] [2]. Demonstrates ASM induces functional antiviral resistance, not just symptom reduction.
Gene Expression Upregulation of PR1, SID2 (ICS1), and ALD1 in distal leaves at 1 dpt [1] [2]. Confirms activation of the SAR-associated transcriptional program systemically.
Mutant Studies (sid2, fmo1, npr1-1) Loss of viral suppression in distal leaves after local ASM application [1] [2]. Genetically validates the dependency on SA, NHP, and NPR1.
NHP Application Local NHP treatment suppresses PlAMV infection in distal leaves [1] [2]. Provides direct evidence that NHP is a sufficient mobile signal for antiviral SAR.

The experimental workflow below visualizes the critical local application and distal challenge design that demonstrates true SAR:

G Experimental Workflow for Local ASM Application cluster_day0 Day 0 cluster_day1 Day 1 or 3 cluster_day3 2 Days Post-Inoculation A Local Treatment of Lower Leaves (6-8) with ASM or Water B Inoculate Distal, Untreated Upper Leaf (9) with PlAMV-GFP A->B C Assay Output: GFP Fluorescence Spots & Viral RNA (qPCR) B->C

Local ASM application and distal challenge design [1] [2].

Practical Application and Formulations

ASM is a plant activator marketed under trade names like Actigard and Bion. It induces resistance against various pathogens in crops including cereals, grapes, pome fruits, and vegetables [3]. It is typically applied as a foliar spray (WG or EC formulations) or seed treatment (FS formulations) [3]. Its effect is primarily protective, and it is often mixed with partners like triazoles or fludioxonil [3].

Key Takeaways for Researchers

  • Novel Antiviral Confirmation: This research provides clear evidence that the SA-NHP pathway, well-known for antibacterial SAR, is also effective against viruses [1] [2].
  • Temporal Dynamics: The 1-day efficacy window is critical for designing experiments or field applications, highlighting a defined priming period [1].
  • Genetic Toolkit: The use of Arabidopsis mutants (sid2, fmo1, npr1-1) offers a robust model for dissecting this pathway [1] [2].

References

Acibenzolar-S-methyl salicylic acid analog function

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Function and Signaling Pathways

ASM is a synthetic functional analog of salicylic acid (SA) that induces Systemic Acquired Resistance (SAR), a plant defense state providing broad-spectrum protection against pathogens in distal tissues [1] [2].

The SABP2 enzyme is required for ASM activity. ASM is likely a substrate for Salicylic Acid-Binding Protein 2 (SABP2), which converts it into the active molecule acibenzolar [3]. Functional SABP2 is essential for ASM-mediated induction of SAR and PR protein expression [3] [4].

ASM-induced SAR involves a concerted signaling pathway requiring key plant metabolites and receptors as shown below:

G ASM ASM SABP2 SABP2 Enzyme ASM->SABP2 Acibenzolar Active Acibenzolar SABP2->Acibenzolar NPR1 SA Receptor NPR1 Acibenzolar->NPR1 SignalingCascade Defense Signaling Cascade NPR1->SignalingCascade SA_Pathway SA Biosynthesis (SID2/ICS1) SignalingCascade->SA_Pathway NHP_Pathway NHP Biosynthesis (ALD1, FMO1) SignalingCascade->NHP_Pathway SAR Systemic Acquired Resistance (SAR) DefenseGenes PR1, PR2, PR5, etc. SA_Pathway->DefenseGenes NHP_Pathway->DefenseGenes DefenseGenes->SAR

ASM activation and signaling pathway for induced resistance.

Efficacy Against Pathogen Types

ASM induces resistance against diverse pathogens across multiple crop species as summarized below:

Pathogen Type Specific Pathogen/Disease Host Plant Key Efficacy Findings Citation
Virus Plantago asiatica mosaic virus (PlAMV) Arabidopsis thaliana Suppressed infection in distal leaves; effect transient (1-day duration) [1] [2]
Virus African Cassava Mosaic Virus (ACMV) Nicotiana benthamiana Delayed symptom onset (5 dpi vs 8 dpi); reduced symptom incidence (47% vs 93%) and severity [5]
Virus East African Cassava Mosaic Cameroon Virus (EACMCV) Nicotiana benthamiana Delayed symptom onset (7 dpi vs 14 dpi); reduced symptom incidence (60% vs 100%) [5]
Bacterium Pseudomonas cannabina pv. alisalensis Japanese Radish Reduced disease symptoms and internal bacterial population [6]
Fungus/Oomycete Phytophthora infestans (Potato Late Blight) Potato Associated with SABP2 function; exogenous MeSA (linked pathway) enhanced resistance [4]
Abiotic Stress Heat & Drought Stress Creeping Bentgrass Improved turf quality, water content; upregulated HSP-20, dehydrins, metabolites [7]

Metabolic and Proteomic Changes

Underlying ASM-induced resistance are significant changes in proteins and metabolites that enhance stress tolerance as shown below:

Component Category Specific Molecules Regulated by ASM Functional Role in Stress Tolerance
Proteins ATP synthase, Rubisco Enhanced energy metabolism and photosynthesis efficiency [7]
Proteins HSP-20 (Heat Shock Protein) Improved heat tolerance through protein protection [7]
Proteins Dehydrin Enhanced drought tolerance by cellular protection [7]
Proteins PR-3 (Pathogenesis-Related) Defense against pathogens [7]
Metabolites Aspartic acid, Glycine, Citric acid, Malic acid Osmotic adjustment and stress signaling [7]
Metabolites Glucose, Fructose Osmotic adjustment and energy supply [7]

Experimental Protocols

Local ASM Application for SAR Analysis in Arabidopsis

This protocol tests systemic effects by applying ASM to specific leaves and challenging pathogens in distal tissues [1] [2].

  • Plant Material: 4-week-old Arabidopsis thaliana Col-0 wild-type and mutant plants (sid2, fmo1, npr1-1) grown under controlled conditions
  • ASM Treatment: Prepare 1.0 mM ASM solution in distilled water with 0.05% Tween-20; apply to 6th, 7th, and 8th leaves by foliar spray
  • Pathogen Challenge: Inoculate distal untreated leaves (9th leaf) with PlAMV-GFP at 1 day post-treatment (dpt)
  • Evaluation: Quantify infection at 2 days post-inoculation by counting fluorescent spots and measuring viral RNA accumulation via RT-qPCR
Gene Expression Analysis via RT-qPCR

Monitor defense gene activation in ASM-treated plants [8].

  • Sample Collection: Harvest leaf tissue at 0, 1, 7, and 21 days post-ASM treatment
  • RNA Extraction: Use appropriate RNA extraction kits; treat with DNase to remove genomic DNA
  • cDNA Synthesis: Reverse transcribe 2μg total RNA using commercial kits
  • qPCR Analysis: Use gene-specific primers for SAR markers (PR1, PR2, PR5, SID2, ALD1); normalize to housekeeping genes (Actin2, GAPDH)
  • Data Analysis: Calculate relative expression using 2^(-ΔΔCt) method compared to control treatments
Stomatal Defense Bioassay

ASM induces stomatal closure as a physical barrier against bacterial invasion [6].

  • Plant Treatment: Treat Japanese radish plants with 100 ppm ASM by dip application
  • Stomatal Aperture Measurement: Harvest leaves at 1-2 days post-treatment; visualize stomata using microscopy
  • ROS Detection: Assess ROS production in guard cells using fluorescent dyes like H2DCF-DA
  • Inhibitor Studies: Pre-treat with ROS pathway inhibitors (SHAM for peroxidases, DPI for NADPH oxidases) to confirm mechanism
  • Bacterial Infection Assay: Spray-inoculate with Pseudomonas cannabina pv. alisalensis; assess bacterial population and disease symptoms

Research Applications and Considerations

ASM serves both as a commercial plant protectant and a valuable research tool for probing SA-mediated defense mechanisms.

  • Commercial Use: Applied as a foliar spray or soil drench at rates around 0.2 g/L [5]; typically requires repeated applications as effects are transient [1] [8]
  • Experimental Use: Ideal for studying SAR signaling; particularly useful when applied to specific leaves to distinguish local from systemic effects [1] [2]
  • Key Mutants: npr1 (SA receptor), sid2/ics1 (SA biosynthesis), fmo1 (NHP biosynthesis), and SABP2-silenced lines are essential for mechanistic studies [1] [3] [2]

References

Acibenzolar-S-methyl PR gene expression induction

Author: Smolecule Technical Support Team. Date: February 2026

PR and SAR-Related Genes Induced by ASM

Plant Species Induced Genes Key Findings on Expression Experimental Context Source
Apple (Malus domestica) PR-1, PR-2 (GLU), PR-8 PR-1 & PR-8: ↑ ~10-fold; PR-2: ↑ ~100-fold. Seedlings in greenhouse; expression elevated 2-7 days after treatment [1].
Kiwifruit (Actinidia spp.) PR-1, PR-2, PR-5 PR-1: ↑ ~5-15 fold; PR-2 & PR-5: ↑ up to 4-fold. Expression transient, peaking at 1 day post-treatment [2]. Glasshouse & orchard; gene upregulation accompanied by reduced bacterial disease [2].
Arabidopsis thaliana PR1, SID2, ALD1 Significant increase in distal leaves 1 day after local ASM application [3]. Local leaf application induced systemic antiviral SAR [3] [4].
Cucumber (Cucumis sativus) PR-1, PR-2 (GLU), PR-3 (CHI), PR-9 (Peroxidase) ASM primes for enhanced defense gene expression upon pathogen attack [5]. ASM pretreatment before fungal inoculation (Colletotrichum orbiculare) [5].
Pineapple (Ananas comosus) PR-1 A 266 bp cDNA fragment with high homology to monocot PR-1 genes was cloned and confirmed [6]. Expression initiated 1 day after ASM application and continued for 3 weeks [6].

The induction of these PR genes is part of a broader, coordinated salicylic acid (SA)-dependent signaling pathway. ASM, as a functional SA analog, activates this pathway, leading to a primed defense state and systemic resistance. The following diagram illustrates the core mechanism.

asm_sar_pathway cluster_key_genes Key SAR Marker Genes ASM ASM SA_Pathway SA Pathway Activation ASM->SA_Pathway NHP_Pathway NHP Pathway Activation ASM->NHP_Pathway NPR1 NPR1 Receptor (Nuclear Localization) SA_Pathway->NPR1 NHP_Pathway->NPR1 SAR_Genes SAR Gene Expression NPR1->SAR_Genes Defense Enhanced Defense Output SAR_Genes->Defense PR1 PR1 PR2 PR2 (β-1,3-glucanase) PR5 PR5 (Thaumatin-like) SID2 SID2 (ICS1) ALD1 ALD1 (Pip Biosynthesis)

ASM activates SAR through SA and NHP pathways, leading to PR gene expression via NPR1 [3] [4].

Core Experimental Protocols

The foundational data on ASM-induced gene expression comes from well-established molecular plant pathology methods.

  • Plant Material and ASM Treatment: Experiments often use young plants (e.g., 3-4 week old Arabidopsis, 25-day old cucumber seedlings). ASM is typically applied as a foliar spray or leaf dip, with common concentrations of 0.1 - 0.2 g/L (equivalent to ~100 - 200 mg/L or ~0.5 - 1.0 mM) [3] [5] [2]. Local application to specific leaves is used to distinguish systemic effects from local ones [3] [4].
  • Pathogen Inoculation: To demonstrate priming or induced resistance, pathogen challenge occurs after ASM treatment. In cucumber, fungal conidia of Colletotrichum orbiculare are drop-inoculated [5]. In Arabidopsis, virions of Plantago asiatica mosaic virus (PlAMV) are used [3] [4].
  • Gene Expression Analysis (qRT-PCR): This is the standard method for quantifying PR gene induction.
    • RNA Extraction: Total RNA is isolated from plant tissue (e.g., leaves) using commercial kits like RNAiso Plus.
    • cDNA Synthesis: Genomic DNA is removed, and RNA is reverse transcribed into cDNA.
    • Quantitative PCR: cDNA is amplified using gene-specific primers (e.g., for PR1, PR2, PR5) with a fluorescent dye. The fold-change in expression is calculated relative to untreated control plants, using housekeeping genes (e.g., GAPDH, Actin) for normalization [3] [2] [7].

Practical Applications and Efficacy

Beyond molecular mechanisms, research confirms ASM's practical value in crop protection.

  • Disease Control: ASM application to apple trees significantly reduced fire blight severity caused by Erwinia amylovora and provided control comparable to streptomycin antibiotics [1]. In pineapple, ASM treatment reduced reproduction of the reniform nematode by 55% [6].
  • Systemic and Primed Defense: ASM induces resistance in untreated distal leaves. In Arabidopsis, local ASM application reduced viral infection in upper, untreated leaves one day later [3] [4]. ASM also systemically activates stomatal closure in Japanese radish, preventing bacterial invasion through this natural opening [7].
  • Temporal Dynamics: ASM-induced gene expression is often transient. In kiwifruit, PR1 and PR5 expression peaked at 1 day post-application and returned to baseline within 7-14 days [2]. This supports the need for repeated applications to maintain protection in field settings.

References

Acibenzolar-S-methyl mode of action in plant immunity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

ASM mimics salicylic acid to trigger a defense state in plants. The diagram below illustrates this signaling pathway.

asm_pathway ASM ASM NPR1 NPR1 Protein (SA Receptor/Master Regulator) ASM->NPR1 Mimics SA Salicylic Acid (SA) SA->NPR1 PR_Genes Expression of PR Genes & other defense responses NPR1->PR_Genes Activates NHP N-Hydroxypipecolic Acid (NHP) (SAR mobile signal) NPR1->NHP Regulates Biosynthesis SAR Systemic Acquired Resistance (SAR) • Broad-spectrum defense • Pathogenesis-Related (PR) proteins PR_Genes->SAR NHP->SAR Required for Systemic Signal

The key molecular players in this pathway are:

  • NPR1 Dependency: ASM's activity is entirely dependent on the NPR1 protein [1]. Mutant plants lacking a functional NPR1 gene do not develop resistance upon ASM treatment.
  • Synergy with N-Hydroxypipecolic Acid (NHP): Research shows that ASM-induced SAR requires the coordinated action of both the SA and NHP pathways [1]. Local application of ASM increases the expression of genes involved in both SA and NHP biosynthesis.
  • Priming Effect: ASM can "prime" the plant's defense system, putting it in a state of readiness. This allows for a faster and stronger defense response upon actual pathogen attack, which can be more efficient for the plant than constant defense activation [2].

Experimental Evidence & Protocols

The following table summarizes key experimental findings that elucidate ASM's mode of action.

Experimental Context Key Findings on ASM Mechanism

| Arabidopsis thaliana (Virus: PlAMV) [1] | Local leaf ASM application induced SAR in distal leaves, suppressing virus infection. This effect was absent in npr1, sid2 (SA-deficient), and fmo1 (NHP-deficient) mutants, proving the SA-NHP-NPR1 pathway is essential for antiviral SAR. | | Cotton (Fungus: Fusarium oxysporum) [2] | ASM seed treatment primed defense responses, leading to a stronger and faster induction of defense genes (e.g., CAD1-A, Chitinase) and enzyme activities (e.g., β-1,3-glucanase, peroxidase) upon fungal challenge. | | Apple Rootstock (Abiotic: Drought) [3] | Root application of ASM was investigated for priming drought resistance. While it identified drought biomarkers, the ASM treatment itself did not significantly prime the ABA-mediated drought response in this study, suggesting context-dependent efficacy. |

Based on the cited research, here are detailed methodologies for key experiments.

Protocol 1: Local Application for Systemic SAR Analysis [1]

This protocol tests the systemic movement of the defense signal.

  • 1. Plant Material & Growth: Use Arabidopsis thaliana wild-type (e.g., Col-0) and mutant lines (npr1, sid2, fmo1). Grow under controlled conditions (e.g., 22°C, 12h/12h light/dark).
  • 2. ASM Treatment Solution: Prepare a 1.0 mM Acibenzolar-S-methyl solution in water. A 0.1% Tween-20 can be added as a surfactant.
  • 3. Localized Treatment: At the 4-5 leaf stage, use a brush or sprayer to apply the ASM solution to only the lower, older leaves (e.g., leaves 6-8). For controls, treat similar leaves with water.
  • 4. Pathogen Challenge: At 1 day and 3 days post-ASM treatment (dpt), inoculate a distal, untreated upper leaf (e.g., leaf 9) with your pathogen of interest (e.g., PlAMV-GFP virions).
  • 5. Response Measurement: Assess SAR 2 days after pathogen challenge:
    • Quantitative PCR (qPCR): Measure viral RNA accumulation or the expression of SAR marker genes (PR1, ALD1) in the distal inoculated leaf.
    • Fluorescence Imaging: If using a GFP-tagged virus, count the number of fluorescent infection foci.
Protocol 2: Seed Treatment for Defense Gene Expression [2]

This protocol is used to study the priming of defense responses.

  • 1. Seed Treatment Solution: Prepare a solution of ASM (commercial formulation like Bion) in pure water.
  • 2. Treatment: Soak seeds for a designated period (e.g., 30 minutes) prior to sowing. Use water-soaked seeds as control.
  • 3. Growth and Challenge: Sow treated seeds and grow plants. At a desired growth stage (e.g., 3-week-old seedlings), challenge a subset of plants with a pathogen (e.g., soil inoculation with Fusarium oxysporum).
  • 4. Tissue Harvesting: Collect root and shoot tissue at multiple time points post-inoculation (e.g., 3 and 7 days).
  • 5. Molecular Analysis:
    • qRT-PCR: Analyze the expression of defense-related genes (e.g., CAD1-A, Chitinase, PR1).
    • Enzyme Assays: Measure the activity of defense enzymes like β-1,3-glucanase and peroxidase.

Research Implications and Future Directions

ASM is a proven tool for inducing SAR, but its practical efficacy can be variable. The mixed results in apple for drought stress highlight that the success of ASM priming depends on the specific plant-pathogen/stress combination and the environmental context [3]. Future research is needed to fully understand this crosstalk and develop next-generation activators with greater reliability and potency [4].

References

Acibenzolar-S-methyl stomatal defense activation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Stomatal Defense Activation

Stomata are natural entry points for many bacterial pathogens. ASM treatment systemically induces stomatal closure in untreated leaves, enhancing the plant's first line of defense [1]. The core mechanism can be summarized as follows:

G ASM Acibenzolar-S-Methyl (ASM) SA_Pathway SA Signaling Pathway (via NPR1) ASM->SA_Pathway ROS_Production ROS Production (via Peroxidases) SA_Pathway->ROS_Production Stomatal_Closure Stomatal Closure ROS_Production->Stomatal_Closure Pathogen_Block Reduced Pathogen Entry Stomatal_Closure->Pathogen_Block

ASM-induced stomatal closure pathway.

This systemic resistance is part of Systemic Acquired Resistance (SAR), a whole-plant immune response [1] [2]. Research on Japanese radish showed that ASM treatment on lower leaves activated stomatal defense and reduced disease symptoms in untreated upper leaves [1]. The establishment of SAR involves a concerted function of SA and N-hydroxypipecolic acid (NHP), with both being essential for robust systemic defense [2].

Key Experimental Data and Findings

The table below summarizes quantitative data from foundational studies on ASM-induced stomatal defense.

Experimental Metric Findings with ASM Treatment Pathosystem Citation
Disease Severity Effectively suppressed bacterial blight symptom development. Japanese radish / Pseudomonas cannabina pv. alisalensis (Pcal) [1]
Bacterial Population (in planta) Significantly reduced bacterial populations in leaves. Japanese radish / Pcal [1]
Stomatal Closure Induced stomatal closure in both ASM-treated and systemic untreated leaves. Japanese radish / Pcal [1]
ROS Induction Induced ROS production, a key signal for closure, via peroxidase activity. Japanese radish [1]
Defense Gene Expression Upregulated expression of SAR marker genes (PR1, PR2, PR5). Japanese radish / Pcal [1]
Systemic Virus Suppression Suppressed virus infection in distal leaves of Arabidopsis at 1 day post-treatment. Arabidopsis / Plantago asiatica mosaic virus (PlAMV) [2]
SAR Gene Expression in Distal Leaves Significantly increased expression of PR1, SID2 (ICS1), and ALD1 (involved in NHP synthesis) in untreated leaves. Arabidopsis [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

Plant Material and ASM Treatment
  • Plant Growth: Japanese radish (Raphanus sativus var. longipinnatus) cv. Natsutsukasa plants are grown in pots at 24°C with a 16-hour light/8-hour dark cycle [1].
  • ASM Application: The fourth leaf of 3-week-old seedlings is dip-treated with a solution of ASM (100 ppm) [1]. For systemic effect studies, lower leaves are treated while upper leaves remain untreated [2].
Pathogen Inoculation and Disease Assessment
  • Bacterial Preparation and Inoculation: Pseudomonas cannabina pv. alisalensis (Pcal) is cultured on King's B agar. Bacteria are suspended in sterile distilled water, and plants are spray-inoculated to runoff with a suspension (5x10⁷ CFU/mL) containing a surfactant (0.025% Silwet L-77) [1].
  • Disease and Bacterial Growth Quantification:
    • Lesion Area: Evaluated visually as a percentage of diseased leaf area at 1-week post-inoculation (wpi) [1].
    • In planta Bacterial Population: Inoculated leaves are surface-sterilized, homogenized, serially diluted, and plated onto KB agar. Bacterial counts (CFU) are normalized to leaf weight [1].
Stomatal Aperture and ROS Assay
  • Stomatal Assay: Leaves are dip-inoculated with bacteria. Stomatal aperture is measured from leaf impressions or epidermal peels [1].
  • Inhibitor Studies: To probe the mechanism, specific inhibitors are used:
    • Diphenyleneiodonium chloride (DPI): An inhibitor of NADPH oxidases.
    • Salicylhydroxamic acid (SHAM): An inhibitor of peroxidases.
    • The application of SHAM confirmed that ASM-induced stomatal closure is dependent on ROS production via peroxidases, not NADPH oxidases [1].
Gene Expression Analysis
  • RNA Extraction and qRT-PCR: Total RNA is extracted from leaves (e.g., using RNAiso Plus). After DNAse treatment, cDNA is synthesized and used for real-time quantitative RT-PCR (qRT-PCR) with primers for defense genes like PR1. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and calculated using the comparative CT method [1] [2].

Important Considerations and Limitations

While ASM is a powerful research tool and plant protector, be aware of its limitations:

  • Temporal Limitation: The systemic protective effect can be transient. One study against a virus showed significant suppression in distal leaves at 1 day post-treatment, but this effect was no longer present by 3 days post-treatment [2].
  • Species and Pathogen Specificity: ASM does not universally confer resistance. In Brachypodium distachyon, ASM treatment compromised native resistance to the fungus Rhizoctonia solani, indicating that its effects can be pathosystem-specific and may involve complex trade-offs [3].
  • Potential Growth Trade-offs: Marked activation of defense responses is often associated with a trade-off in plant growth and resource allocation, which is a common phenomenon for defense activators [3].

References

Acibenzolar-S-methyl reactive oxygen species ROS production

Author: Smolecule Technical Support Team. Date: February 2026

ASM, ROS, and Plant Defense Activation

ASM is a functional analog of salicylic acid that activates plant defense pathways [1] [2]. It does not directly kill pathogens but primes the plant's own immune system for a stronger and faster response upon challenge [2].

A key defense mechanism activated by ASM is stomatal closure. Stomata are pores that pathogenic bacteria can use as entry points; ASM-induced closure physically blocks this invasion route [1]. This process is dependent on ROS, which act as essential secondary messengers [1]. Research on Japanese radish showed that ASM induces stomatal closure by triggering ROS production through the activity of cell wall peroxidases [1]. The accompanying diagram illustrates this core signaling pathway.

G ASM-Induced Stomatal Defense Pathway ASM Acibenzolar-S-Methyl (ASM) SA_Pathway Activation of Salicylic Acid Pathway ASM->SA_Pathway Peroxidase Peroxidase Activity SA_Pathway->Peroxidase ROS_Production ROS Production Peroxidase->ROS_Production Stomatal_Closure Stomatal Closure ROS_Production->Stomatal_Closure SAR Systemic Acquired Resistance (SAR) ROS_Production->SAR Pathogen_Block Pathogen Entry Blocked Stomatal_Closure->Pathogen_Block

ASM triggers ROS via peroxidases, leading to stomatal closure and SAR.

Quantitative Data on Defense Efficacy

ASM treatment leads to measurable reductions in both disease symptoms and pathogen populations within plant tissues.

Table 1: Efficacy of ASM in Suppressing Bacterial Blight in Japanese Radish

Metric Result in ASM-Treated Plants Experimental Details
Disease Severity Effectively suppressed symptom development [1] Japanese radish plants spray-inoculated with Pseudomonas cannabina pv. alisalensis (Pcal) at 5x10⁷ CFU/mL [1].
Internal Bacterial Population Significantly reduced bacterial populations on leaves [1] Bacterial counts (CFU/g leaf weight) measured 1-week post-inoculation [1].
Defense Gene Expression Induced expression of PR1, PR2, and PR5 genes [1] SAR marker genes analyzed via qRT-PCR 4 hours after ASM treatment [1].
Systemic Effect Activated SAR in ASM-untreated upper and lower leaves [1] Soil drench or localized leaf dip application with ASM (100 ppm) [1].

ASM also induces physiological changes across various crops, enhancing the activity of defense-related enzymes.

Table 2: Defense-Associated Changes in Other Crops

Plant Induced Change Implication / Associated Outcome
Cabbage Expression of PR1, PR2, PR5 genes; activation of stomatal defense [1]. Contributes to resistance against bacterial blight [1].
Pear Increased PAL, chitinase, β-1,3-glucanase activity; increased H₂O₂ [2]. Enhanced disease resistance in harvested fruit [2].
Apple Increased peroxidase and glutathione-S-transferase activity [2]. Contributes to a primed defense state [2].

Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

Plant Treatment and Pathogen Assay This protocol is adapted from experiments on Japanese radish and cabbage [1].

  • Plant Material: Japanese radish (e.g., cv. Natsutsukasa) or cabbage.
  • ASM Treatment: Prepare a 100 ppm solution of ASM (commercial formulation, e.g., ACTIGARD 50WG) in water.
  • Application Method: Apply as a soil drench or by dip-treating a single leaf. For dip-treatment, immerse the fourth leaf fully in the ASM solution when the fifth true leaf is unfolded.
  • Pathogen Inoculation: Use Pseudomonas cannabina pv. alisalensis (Pcal). Grow bacteria on King's B agar, suspend in sterile water with a surfactant (e.g., 0.025% Silwet L-77), and spray-inoculate plants to runoff at a concentration of ~5x10⁷ CFU/mL.
  • Assessment:
    • Disease Severity: Visually estimate the percentage of diseased leaf area 1-week post-inoculation (wpi).
    • Bacterial Growth Assay: At 1 wpi, harvest leaves, surface-sterilize, homogenize, and plate serial dilutions onto KB agar. Count CFUs after 2-3 days and normalize to CFU per gram of leaf weight [1].

Monitoring Defense Gene Expression

  • RNA Extraction: Extract total RNA from leaf tissue (e.g., using RNAiso Plus) 4 hours after ASM treatment.
  • qRT-PCR: Perform quantitative RT-PCR using primers for SAR marker genes (PR1, PR2, PR5). Use a housekeeping gene like GAPDH for normalization [1].

Investigating the ROS-Stomatal Closure Link The diagram below outlines a general workflow for probing the role of ROS.

G Workflow for Probing ASM-Induced ROS Role Start Treat Plant with ASM Inhibitor Apply ROS or Peroxidase Inhibitors Start->Inhibitor Measure_ROS Measure ROS Production Inhibitor->Measure_ROS Stomatal_Aperture Quantify Stomatal Aperture Measure_ROS->Stomatal_Aperture Correlate Correlate ROS levels with stomatal closure Measure_ROS->Correlate Stomatal_Aperture->Correlate

Methodology to link ASM-induced ROS and stomatal closure.

Specific techniques include:

  • ROS Detection: While specific protocols for ASM-treated plants are not detailed in the results, general biology methods include using fluorescent dyes (e.g., H2DCFDA) or chemiluminescent probes (e.g., luminol) to detect ROS in leaf tissue [3] [4].
  • Inhibitor Studies: To confirm the role of specific ROS-producing enzymes, use inhibitors like Diphenyleneiodonium chloride (DPI) for NADPH oxidases or Salicylhydroxamic acid (SHAM) for peroxidases [1].
  • Stomatal Aperture Assay: Prepare leaf epidermal peels and observe under a microscope. Measure the width and length of stomatal pores to calculate the aperture size. Compare ASM-treated samples with water-treated controls, with and without inhibitor pre-treatment [1].

Key Conclusions for Researchers

  • Primary Mechanism: ASM-induced defense is primed rather than direct. ROS act as critical signaling molecules, not just antimicrobial agents [1].
  • Key Source: The ROS responsible for stomatal closure in this pathway are generated primarily by cell wall peroxidases, not NADPH oxidases [1].
  • Systemic Effect: ASM treatment on one leaf can activate SAR and stomatal defense in distant, untreated leaves, providing whole-plant protection [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of ASM Action

ASM mimics salicylic acid, activating a defense signaling cascade. The core mechanism can be visualized in the following pathway diagram.

G ASM ASM NPR1 NPR1 ASM->NPR1 Binds/Activates SA_Path SA Biosynthesis (SID2/ICS1) NPR1->SA_Path Activates NHP_Path NHP Biosynthesis (ALD1, FMO1) NPR1->NHP_Path Activates SA_Path->NHP_Path Positive Feedback PR_Genes PR Gene Expression (PR1, PR2, PR5) SA_Path->PR_Genes Induces NHP_Path->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) NHP_Path->SAR Mobile Signal PR_Genes->SAR Effectors (PR Proteins)

ASM activates SAR and PR genes via the SA-NHP pathway.

  • Signal Initiation: ASM is perceived by the Nonexpressor of Pathogenesis-Related genes 1 (NPR1) receptor, a key regulator in the SA pathway [1].
  • Signal Amplification: NPR1 activation stimulates both SA and N-hydroxypipecolic acid (NHP) biosynthesis pathways. Key enzymes include Isochorismate Synthase 1 (ICS1/SID2) for SA, and AGD2-like defense response protein 1 (ALD1) and Flavin-dependent Monooxygenase 1 (FMO1) for NHP [1].
  • Systemic Signaling: NHP acts as a crucial mobile signal, moving through the plant to systemically activate defenses in distal tissues [1].
  • Defense Execution: In systemic tissues, the coordinated action of SA and NHP leads to the sustained expression of PR genes (e.g., PR1, PR2, PR5) and the establishment of SAR, providing broad-spectrum resistance [1] [2].

Key Experimental Data on PR Gene Induction

The induction of PR genes and the resulting biological effects are time-dependent and can be quantified.

Table 1: Time-Course of SAR-Related Gene Expression in Arabidopsis thaliana after Local ASM Treatment [1]

Gene Function 1 Day Post-Treatment 2 Days Post-Treatment 3 Days Post-Treatment
PR1 SAR Marker / Antifungal PR Protein Significantly Increased Significantly Increased Not Significant
SID2 SA Biosynthesis (ICS1) Significantly Increased Not Significant Not Significant
ALD1 NHP Biosynthesis Precursor Significantly Increased Significantly Increased Not Significant

Table 2: Biological Efficacy of ASM-Induced SAR

System / Pathogen Effect of ASM Treatment Key Findings
Plantago asiatica mosaic virus (PlAMV) in Arabidopsis [1] Suppression of viral infection in distal leaves ~80% reduction in infection sites at 1-day post-treatment; effect required SID2, FMO1, and NPR1.
Reniform nematode (Rotylenchulus reniformis) in Pineapple [3] Reduction in nematode reproduction ~55% lower reproduction rate on plants treated with 100-200 mg/L ASM.
Bacterial blight (Pseudomonas cannabina) in Japanese Radish [2] Reduction in disease symptoms and bacterial population ASM treatment of lower leaves induced stomatal closure and reduced disease in upper, untreated leaves.

Experimental Protocols for ASM Application

Here are methodologies from key studies for inducing PR proteins with ASM.

1. Localized Leaf Treatment to Study Systemic Resistance

This protocol is used to demonstrate the induction of true SAR, where treatment and pathogen challenge occur in separate parts of the plant [1].

  • Plant Material: 4-week-old Arabidopsis thaliana (ecotype Col-0) plants.
  • ASM Solution: 1.0 mM Acibenzolar-S-methyl dissolved in water. A 0.1% surfactant like Silwet L-77 can be added.
  • Treatment: The sixth, seventh, and eighth leaves are treated with the ASM solution using a dip or brush application. Control plants are treated with water.
  • Pathogen Challenge: At 1 or 3 days post-treatment (dpt), a distal, untreated leaf (e.g., the ninth leaf) is inoculated with the pathogen (e.g., PlAMV-GFP virions or Pseudomonas syringae).
  • Analysis:
    • SAR Evaluation: Assess pathogen growth in the distal leaf via bacterial colony counting (CFU), viral fluorescent spot counting, or qPCR for pathogen biomass.
    • Gene Expression: Harvest distal leaf tissue at various time points (e.g., 1, 2, 3 dpt) for RT-qPCR analysis of PR1, SID2, and ALD1 expression.

2. Whole-Plant Treatment for Pathogen Protection Studies

This method is common in applied research to evaluate overall disease control efficacy [2].

  • Plant Material: 3-week-old Japanese radish or other host plants.
  • ASM Solution: 100 ppm (mg/L) ASM, prepared from a 50% water-dispersible granule formulation.
  • Treatment: Whole plants are dip-treated in the ASM solution to runoff.
  • Pathogen Challenge: At 1 day or 1 week post-treatment, plants are spray-inoculated with a bacterial suspension (e.g., 5x10⁷ CFU/mL of P. cannabina pv. alisalensis).
  • Analysis:
    • Disease Assessment: Measure lesion area and visually estimate the percentage of diseased leaf area at 1-week post-inoculation.
    • Bacterial Growth: Quantify internal bacterial population by homogenizing surface-sterilized leaves, plating serial dilutions, and counting CFUs.
    • Stomatal Defense: Use microscopy to measure stomatal aperture in epidermal peels after ASM treatment.

Key Insights for Research Applications

  • Transient Nature of Induction: ASM-induced SAR and PR gene expression are transient, often peaking at 1 day post-treatment and waning by 3 days [1]. Timing between application and pathogen challenge is critical.
  • Broad-Spectrum Efficacy: ASM-induced defenses are effective against diverse pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes [1] [3] [4].
  • Downstream Effects: Beyond PR protein induction, ASM's protective mechanisms include modulation of reactive oxygen species (ROS), activation of the phenylpropanoid pathway, reinforcement of stomatal defense, and regulation of energy and fatty acid metabolism [4] [2].

References

Acibenzolar-S-methyl plant activator biochemical pathway

Author: Smolecule Technical Support Team. Date: February 2026

ASM-Induced Signaling Pathway

The diagram below illustrates the core signaling pathway activated by ASM, synthesizing findings from recent research.

G cluster_local Local Tissue (ASM Applied) cluster_systemic Systemic Tissue (Untreated) ASM Acibenzolar-S-Methyl (ASM) (SA Analog) NPR1_local NPR1 Receptor Activation ASM->NPR1_local Perception Signal Generation of Mobile Signal NPR1_local->Signal NPR1_sys NPR1 Receptor Activation Signal->NPR1_sys Mobile Signal (requires NHP) SA_biosynth SA Biosynthesis (ICS1/SID2) NPR1_sys->SA_biosynth Induces NHP_biosynth NHP Biosynthesis (ALD1, FMO1) NPR1_sys->NHP_biosynth Induces Defense Defense Output NPR1_sys->Defense Regulates SA_biosynth->NPR1_sys Positive Feedback SA_biosynth->Defense NHP_biosynth->NPR1_sys Positive Feedback NHP_biosynth->Defense PR_genes PR_genes Defense->PR_genes PR Gene Expression (PR1, PR2, PR5) Stomata Stomata Defense->Stomata Stomatal Closure Proteins Proteins Defense->Proteins Defense Protein Accumulation Metabolites Metabolites Defense->Metabolites Metabolic Reprogramming

ASM triggers systemic resistance via SA/NHP signaling [1] [2] [3].

Key Experimental Findings & Methodologies

The table below summarizes major experimental findings on ASM's effects across different plant species and stress conditions.

Plant Species Stress/Pathogen Key ASM-Induced Changes Experimental Methods Cited

| Arabidopsis thaliana | Plantago asiatica mosaic virus (PlAMV) | • Suppressed viral infection in distal leaves • Upregulated PR1, SID2 (ICS1), ALD1 [1] [2] | • Local ASM application • Mutant analysis (sid2, fmo1, npr1) • RT-qPCR for gene expression • Fluorescent spot counting for infection | | Creeping Bentgrass | Heat & Drought | • Higher turf quality, water content, chlorophyll • Altered amino acids, organic acids, sugars • Upregulated ATP synthase, HSP-20, dehydrins [4] | • Foliar ASM application • Physiological assessments (TQ, RWC, CHL) • GC-MS metabolite profiling • Western blotting for proteins | | Japanese Radish | Pseudomonas cannabina pv. alisalensis (Pcal) | • Reduced bacterial populations & symptoms • Induced stomatal closure via ROS from peroxidases • Systemic activation on upper/lower leaves [5] | • ASM dip-treatment • Bacterial population counts (CFU) • Stomatal aperture assays • ROS inhibition assays (SHAM, DPI) |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

Protocol: Local ASM Application for Antiviral SAR Assay

This protocol, used to demonstrate systemic immunity in Arabidopsis, is highly effective for distinguishing local from systemic effects [1] [2].

  • Plant Material: 4-week-old Arabidopsis thaliana (e.g., Col-0 ecotype) plants.
  • Treatment Solution: 1.0 mM ASM (e.g., from a commercial 50% WG formulation like ACTIGARD) in distilled water with 0.05% Tween-20 as a surfactant. A water + surfactant solution serves as the mock control.
  • Application: Gently dip or spray only the lower leaves (e.g., leaves 6-8). Avoid run-off to other parts of the plant.
  • Pathogen Challenge: At 1 Day Post Treatment (dpt), inoculate a distal, untreated upper leaf (e.g., leaf 9) with the pathogen. For virus, use virions of a GFP-tagged virus (e.g., PlAMV-GFP) for easy quantification.
  • Data Collection (2 days post-inoculation):
    • Infection Foci: Count fluorescent spots under a UV lamp or microscope.
    • Viral Accumulation: Quantify viral RNA via RT-qPCR using gene-specific primers.
    • SAR Marker Genes: From separate untreated distal leaves, extract RNA and analyze expression of PR1, SID2/ICS1, and ALD1 by RT-qPCR.
Protocol: Assessing ASM-Induced Stomatal Defense

This method is used to quantify ASM's effect on preventing bacterial entry through stomata [5].

  • Plant Material: 3-week-old Japanese radish or cabbage plants.
  • Treatment: Dip-treatment specific leaves with 100 ppm ASM solution.
  • Stomatal Assay:
    • Sample Collection: Harvest treated leaves (e.g., 1 day post-treatment). Peel the abaxial epidermis and float it in a solution of MES-KCl buffer under light to open stomata.
    • Stimulus: Add the bacterial pathogen (e.g., P. cannabina pv. alisalensis) or a MAMP to the buffer.
    • Imaging & Measurement: After 2-3 hours, observe under a microscope. Measure stomatal aperture (width/length) in both ASM-treated and control samples.
  • Inhibitor Studies: To probe mechanism, pre-treat epidermis with ROS pathway inhibitors like Diphenyleneiodonium chloride (DPI, for NADPH oxidases) or Salicylhydroxamic acid (SHAM, for peroxidases) before adding the pathogen.
Protocol: Metabolic & Proteomic Profiling under Abiotic Stress

This approach reveals how ASM reprograms primary metabolism to enhance stress tolerance [4].

  • Plant Material & Growth: Creeping bentgrass grown in pots under controlled conditions.
  • ASM Treatment: Foliar spray with ASM (e.g., 7.37 mg a.i./m²) every 14 days.
  • Stress Imposition: Apply heat (e.g., 35/30°C) or drought (withhold irrigation) stress.
  • Physiological Data: Record turf quality (TQ), relative water content (RWC), and chlorophyll content (CHL) weekly.
  • Molecular Sampling:
    • Metabolite Profiling: Harvest leaf tissue, immediately freeze in liquid N₂. Extract metabolites and analyze by GC-MS. Identify and quantify amino acids, organic acids, and sugars by comparing to standards.
    • Protein Analysis: Grind frozen tissue. Extract total protein. Use Western blotting with specific antibodies to detect and semi-quantify levels of defense proteins like HSPs, dehydrins, and PR proteins.

ASM-Induced Metabolic and Proteomic Changes

The table below consolidates specific molecules altered by ASM treatment, providing measurable biomarkers for its activity.

Category Specific Molecules Altered by ASM Reported Function / Implication
Proteins ATP synthase, Rubisco [4] Enhanced energy metabolism and photosynthesis
HSP-20, other Heat Shock Proteins [4] Improved protein stability and heat tolerance
Dehydrins [4] Enhanced cellular protection during drought
PR-3 (Chitinase), other PR proteins [6] [4] [5] Direct antimicrobial activity and cell wall reinforcement
Primary Metabolites Amino Acids: Aspartic acid, Glycine [4] Osmotic adjustment; potential precursors for secondary metabolites
Organic Acids: Citric acid, Malic acid [4] Key intermediates in the TCA cycle; energy metabolism and signaling
Sugars: Glucose, Fructose [4] Osmotic adjustment and energy supply

Research Applications and Considerations

For your work in drug development, understanding the following aspects of ASM can be highly valuable:

  • Synergistic Use: ASM is often mixed with other fungicides or biological control agents for enhanced and broader-spectrum disease management [6]. This is a key strategy for developing combination products.
  • Tools for Pathway Visualization: Bioinformatics platforms like Plant MetGenMAP [7] and Pathway Tools [8] can map transcriptomic and metabolomic data onto biochemical pathways. Using these resources can help you visualize the global impact of your own compounds or ASM on plant metabolism.
  • Phenotypic vs. Protective Effects: Note that ASM primarily induces resistance but does not directly kill pathogens. Its effectiveness is contingent on the plant's own immune capacity and can be transient, as seen in the short-lived (1-day) antiviral SAR [1] [2]. This is a critical factor for application timing in field protocols.

References

Comprehensive Application Notes and Protocols for Acibenzolar-S-Methyl Foliar Spray in Agricultural Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acibenzolar-S-Methyl as a Plant Activator

This compound (ASM) is a functional systemic acquired resistance (SAR) inducer that activates the plant's innate defense mechanisms against a broad spectrum of fungal, bacterial, and viral pathogens. Unlike conventional fungicides that directly target pathogens, ASM primes the plant's immune system through the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins and enhanced defensive capacity against future pathogen attacks. ASM is the ISO common name for S-methyl benzo[1,2,3]thiadiazole-7-carbothioate, a benzothiadiazole derivative that acts as a functional analog of salicylic acid. Since its commercial introduction in 1996 by Syngenta (under brand names including Bion and Actigard), ASM has been extensively studied across numerous crop-pathogen systems and represents a valuable tool for integrated disease management strategies with a unique mode of action that minimizes direct selection pressure on pathogen populations [1] [2].

The economic success of ASM has been limited despite its broad-spectrum activity, primarily due to its strictly protective nature and moderate efficacy compared to conventional fungicides with curative properties. Farmers accustomed to the excellent curative performance of standard fungicides have found its activity disappointing in some applications. However, ASM remains an important tool in resistance management programs and organic production systems where conventional pesticides are restricted [2].

Mode of Action and Signaling Pathways

Biochemical Mechanism of Systemic Acquired Resistance Induction

ASM functions as a propesticide that undergoes rapid hydrolysis in plant tissues to form the active metabolite acibenzolar acid (also referred to as CGA-210007), catalyzed by plant methyl salicylate esterases. This active compound mimics the role of endogenous salicylic acid in plant defense signaling, leading to the activation of systemic acquired resistance (SAR) without direct antimicrobial activity against pathogens. The SAR response is characterized by the coordinated expression of pathogenesis-related (PR) proteins in intercellular spaces, including chitinases, β-1,3-glucanases, and other defense-related proteins that create a hostile environment for pathogen establishment and growth [1] [2].

Recent research has elucidated the concerted function of salicylic acid (SA) and N-hydroxypipecolic acid (NHP) in the establishment of SAR against bacterial pathogens and viruses. ASM application significantly increases the expression of SAR-related genes including PR1 (a marker for SAR activation), SID2 (isochorismate synthase 1 involved in SA biosynthesis), and ALD1 (agmatine coumaroyl transferase involved in pipecolic acid biosynthesis) in distal leaves. Studies with Arabidopsis mutants have demonstrated that both the SA biosynthetic pathway (ICS1) and NHP synthesis (FMO1) are essential for complete ASM-induced SAR against viruses, with the SA receptor NPR1 serving as a central regulator in this signaling network [3].

Visual Representation of ASM-Induced Signaling Pathways

The following diagram illustrates the key molecular components and signaling pathways involved in ASM-induced systemic acquired resistance:

G cluster_0 ASM Metabolism cluster_1 Signaling Pathways cluster_2 SAR Output ASM ASM Hydrolysis Hydrolysis ASM->Hydrolysis Plant esterases Acibenzolar_acid Acibenzolar_acid SA_Pathway SA_Pathway Acibenzolar_acid->SA_Pathway Activates NHP_Pathway NHP_Pathway Acibenzolar_acid->NHP_Pathway Activates Hydrolysis->Acibenzolar_acid SAR_Genes SAR_Genes PR_Proteins PR_Proteins SAR_Genes->PR_Proteins Disease_Resistance Disease_Resistance PR_Proteins->Disease_Resistance ICS1 ICS1 SA_Pathway->ICS1 FMO1 FMO1 NHP_Pathway->FMO1 NPR1 NPR1 NPR1->SAR_Genes Regulates ICS1->NPR1 FMO1->NPR1

Figure 1: ASM-Induced Systemic Acquired Resistance Signaling Pathway

The molecular signaling cascade begins with the hydrolysis of ASM to its active acid form, which then activates both salicylic acid and N-hydroxypipecolic acid biosynthesis pathways. These signaling molecules converge on NPR1, which regulates the expression of SAR genes leading to the production of pathogenesis-related proteins and enhanced disease resistance [3] [1].

Application Parameters and Protocol Specifications

Optimal Application Parameters Across Crop Systems

Table 1: ASM Foliar Application Parameters for Different Crops and Pathosystems

Crop Target Pathogen/Disease Optimal Concentration Application Timing Application Frequency Key Efficacy Findings
Rock Melons & Hami Melons Fusarium spp., Alternaria spp., Rhizopus spp. 50 mg/L (a.i.) Pre-flowering foliar spray Single application Substantially decreased disease in stored melons when combined with guazatine fruit dip [4]
Tomato Ralstonia solanacearum (bacterial wilt) 178.6 μM (approx. 37.5 mg/L) - - Grafting combined with drip application reduced disease; foliar application negatively affected yield [5] [6]
Tomato Tomato yellow leaf curl virus (TYLCV) - - - Best defense when combined with cyantraniliprole insecticide [2]
Arabidopsis Plantago asiatica mosaic virus (PlAMV) 1 mM (approx. 210 mg/L) 1 day before inoculation Single application to lower leaves Suppressed virus infection in distal untreated leaves at 1 dpt but not at 3 dpt [3]
Pear Blue mold (Penicillium expansum) - Field application during fruit growth - Lower disease incidence and severity in storage; enhanced defense enzyme activities [2]
Kiwi - - - - MRL established at 0.4 mg/kg following residue studies [7]
Detailed Experimental Protocol for Field Application
3.2.1 Preparation of ASM Working Solution
  • Stock solution preparation: Begin by preparing a concentrated stock solution of 1000 mg/L ASM in analytical grade acetone or methanol. For field applications, commercial formulations such as Actigard 50WG or Bion 500 FS are recommended. Calculate the required amount of formulation based on the target concentration (typically 50-210 mg/L depending on crop and pathogen) and the total spray volume needed (typically 500-1000 L/ha for complete coverage) [4] [3] [1].

  • Working solution preparation: Dilute the stock solution or commercial formulation in deionized water containing 0.01% (v/v) non-ionic surfactant (e.g., Tween 20) to enhance leaf adhesion and penetration. For the most accurate results, prepare fresh working solutions immediately before application to prevent hydrolysis and degradation [4].

3.2.2 Application Methodology and Timing
  • Pre-treatment assessment: Before ASM application, carefully monitor plant developmental stage and health status. The optimal application timing is typically at the pre-flowering stage or at least 24-48 hours before expected pathogen challenge to allow for complete SAR activation. For maximum efficacy against postharvest diseases, apply during active fruit development to ensure proper translocation and priming of defense mechanisms [4] [2].

  • Application technique: Apply the ASM solution as a fine mist spray using calibrated equipment, ensuring thorough coverage of both adaxial and abaxial leaf surfaces until runoff. For systemic protection studies, treat only selected lower leaves (e.g., 6th-8th leaves in Arabidopsis) while protecting upper leaves from direct contact to evaluate distal effects. Maintain control plants treated with water plus surfactant only [3].

3.2.3 Post-application Monitoring and Data Collection
  • Gene expression analysis: For molecular confirmation of SAR induction, collect leaf tissue samples from treated and distal untreated leaves at 24-hour intervals post-application. Monitor expression of SAR marker genes (PR1, SID2, ALD1) using RT-qPCR with appropriate reference genes. Significant upregulation should be observed within 24 hours in both treated and distal leaves, peaking at 24-48 hours and declining by 72 hours post-application [3].

  • Disease assessment: Challenge treated and control plants with the target pathogen at 1, 2, and 3 days post-ASM treatment (dpt) to evaluate the duration of protection. For fungal and bacterial pathogens, assess disease incidence (percentage of infected plants/leaves) and severity (lesion size or percentage of affected tissue). For viral pathogens, quantify infection sites (fluorescent foci for GFP-tagged viruses) or viral RNA accumulation via RT-qPCR [4] [3].

Efficacy and Limitations in Practical Applications

Disease Control Efficacy Across Pathosystems

ASM has demonstrated variable efficacy across different crop-pathogen systems, with particularly promising results against fungal diseases in cucurbit and fruit crops. Research on rock melons and Hami melons showed that a pre-flowering foliar spray of ASM at 50 mg/L combined with a postharvest guazatine fruit dip substantially decreased disease incidence caused by Fusarium spp., Alternaria spp., and Rhizopus spp. during storage. Importantly, ASM treatment alone was significantly effective in reducing disease severity in many situations, though the combination approach provided more consistent control [4]. Similar benefits were observed in pome fruits, where field applications of ASM on pear trees during fruit development resulted in lower blue mold incidence and disease severity in storage, accompanied by higher activities of defense enzymes including phenylalanine ammonia-lyase, chitinase, and β-1,3-glucanase [2].

The antiviral activity of ASM has been confirmed in rigorous studies with Arabidopsis and Plantago asiatica mosaic virus, where local application to lower leaves provided significant protection against viral infection in distal untreated leaves. This protection was transient, being effective at 1 day post-treatment but not at 3 days, indicating the time-limited nature of the induced resistance. The antiviral mechanism was shown to depend on both salicylic acid and N-hydroxypipecolic acid pathways, as demonstrated by the lack of protection in sid2-2 (ICS1-deficient) and fmo1 (NHP-deficient) mutants [3].

Important Limitations and Yield Considerations

Despite its broad-spectrum activity, ASM applications have demonstrated significant limitations in certain cropping systems. Most notably, field experiments with grafted tomatoes in Florida showed that foliar applications of ASM negatively affected total marketable yield compared to drip applications or nontreated grafted controls, despite similar levels of bacterial wilt control. This yield reduction highlights the potential metabolic costs associated with induced resistance responses and underscores the importance of application method selection [5] [6].

The transient nature of ASM-induced protection represents another significant limitation for practical disease management. Research has consistently shown that the protective window is relatively brief, typically lasting 1-3 days depending on application method and crop system. The decrease in efficacy over time necessitates careful timing relative to pathogen exposure and may require repeated applications during extended disease pressure periods, though this must be balanced against potential yield impacts and economic considerations [3].

Regulatory Status and Resistance Management

Current Regulatory Landscape

The regulatory status of ASM has recently undergone significant changes, particularly in the European Union. In June 2024, the European Commission withdrew approval of ASM due to concerns about endocrine-disrupting properties and the applicant's classification of the substance as toxic for reproduction. This decision obliges EU Member States to withdraw authorizations for products containing ASM by January 2025, with existing stock use permitted until July 2025. Maximum residue levels (MRLs) are expected to be reduced to the limit of determination (LOD) in 2026, effectively prohibiting its use on crops for export to the EU market [8].

For research purposes, it's important to note that established MRLs vary by crop and region. For instance, the MRL for kiwi fruits was established at 0.4 mg/kg based on residue trials, while for many other commodities the default LOQ of 0.01 mg/kg applies. The residue definition for enforcement includes the sum of ASM and acibenzolar acid (free and conjugated), expressed as ASM [7].

Resistance Management Considerations

ASM presents distinct advantages for resistance management compared to conventional fungicides due to its lack of direct antimicrobial activity. The Fungicide Resistance Action Committee (FRAC) has classified ASM in its own group (P01 fungicide), indicating a unique mode of action with low resistance risk. However, the potential for adaptation in pathogen populations to overcome or avoid induced resistance responses cannot be entirely excluded, supporting the use of ASM within integrated disease management programs rather than as a stand-alone solution [1].

Conclusion and Research Implications

This compound represents a valuable plant immunity primer with demonstrated efficacy against diverse fungal, bacterial, and viral pathogens across multiple crop species. The optimal application protocol involves foliar spray at concentrations ranging from 50-210 mg/L applied 24-48 hours before expected pathogen challenge, with thorough coverage of leaf surfaces. Researchers should note the transient nature of protection (typically 1-3 days), potential yield impacts in some systems, and recent regulatory changes that may affect its use in international research collaborations.

Future research directions should focus on optimizing application timing through disease forecasting models, developing combination strategies with biological control agents and reduced-risk fungicides, and identifying crop-specific formulations that maximize efficacy while minimizing metabolic costs and residue concerns. The elucidation of NHP's role in ASM-induced SAR opens new opportunities for enhancing or complementing ASM activity through targeted pathway manipulation.

References

Application Notes and Protocols for Acibenzolar-S-Methyl Root Drench Application

Author: Smolecule Technical Support Team. Date: February 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Date Compiled: November 15, 2025

Introduction to Acibenzolar-S-Methyl (ASM)

This compound (ASM), also known as benzothiadiazole S-methyl ester (BTH), is a synthetic functional analog of salicylic acid (SA) that activates systemic acquired resistance (SAR) in plants [1] [2]. ASM does not possess direct antimicrobial activity but induces the plant's innate immune system, providing broad-spectrum protection against various pathogens, including fungi, bacteria, and viruses [1] [2]. Commercial formulations of ASM (e.g., ACTIGARD, Bion) are typically available as 50% water-dispersible granules (WG) [3].

Mechanism of Action and Signaling Pathways

ASM mimics salicylic acid by binding to the NPR1 (Nonexpressor of Pathogenesis-Related genes1) receptor, which is a key regulator of SAR [1]. The activation of SAR by ASM involves a coordinated signaling network that includes both salicylic acid and N-hydroxypipecolic acid (NHP) [1]. The establishment of SAR involves dynamic crosstalk between SA and NHP, both of which are essential for robust systemic defense [1].

The following diagram illustrates the signaling pathway activated by ASM:

G ASM ASM NPR1 NPR1 ASM->NPR1 SA_Pathway SA Biosynthesis (SID2/ICS1) NPR1->SA_Pathway NHP_Pathway NHP Biosynthesis (ALD1, FMO1) NPR1->NHP_Pathway Defense_Genes PR Gene Expression (PR1, PR2, PR5) SA_Pathway->Defense_Genes Stomatal_Defense Stomatal_Defense SA_Pathway->Stomatal_Defense NHP_Pathway->Defense_Genes Pathogen_Resistance Pathogen_Resistance Defense_Genes->Pathogen_Resistance ROS ROS Production Stomatal_Defense->ROS ROS->Pathogen_Resistance

  • Abbreviations: SA, salicylic acid; NHP, N-hydroxypipecolic acid; NPR1, Nonexpressor of Pathogenesis-Related genes1; ICS1/SID2, Isochorismate Synthase 1; ALD1, AGD2-like defense response protein 1; FMO1, Flavin-dependent Monooxygenase 1; PR, Pathogenesis-Related; ROS, Reactive Oxygen Species.

Root Drench Application Protocol

Preparation of ASM Solution
  • Formulation: Use a commercial ASM formulation, typically a 50% water-dispersible granule (WG) [3].
  • Concentration: Prepare the solution at a concentration of 30 mg active ingredient (a.i.) per tree for tree crops like apple and pear [4]. For smaller plants or solution volume adjustments, the effective concentration can range from 4 to 30 mg a.i. per plant, depending on the plant's size and developmental stage [4].
  • Procedure: Weigh the required amount of ASM WG. Add it to the appropriate volume of water and mix thoroughly until the granules are completely dispersed.
Application Method
  • Timing: For optimal suppression of diseases like fire blight, apply the root drench 3 weeks before pathogen inoculation or expected infection [4]. The induced resistance is transient; therefore, application timing relative to pathogen challenge is critical.
  • Procedure: Apply the prepared ASM solution as a soil drench directly to the root zone of the plant. Ensure the soil is moist before application to facilitate even distribution and uptake. The volume should be sufficient to saturate the root zone without causing waterlogging.
  • Post-application: No immediate irrigation is required. The plant will systemically translocate the compound.

Key Experimental Findings and Efficacy Data

The table below summarizes quantitative data on the efficacy of ASM root drench application against various pathogens:

Table 1. Efficacy of ASM Root Drench Application Against Plant Pathogens

Plant Species Pathogen Disease Application Details Efficacy Key Findings Reference
Apple & Pear Erwinia amylovora Fire Blight 4-30 mg a.i./tree; 3 weeks before inoculation 36% suppression of canker expansion Root drench was most effective when applied 3 weeks before inoculation. [4]
Apple Rootstock Erwinia amylovora Fire Blight ASM pretreatment; root drench 87% reduction in canker size Two pretreatments via root drench provided strong protection. [4]
Cabbage Pseudomonas cannabina pv. alisalensis Bacterial Blight Soil drench Suppressed disease symptoms & bacterial population Induced SAR and stomatal-based defense in untreated leaves. [3]
Arabidopsis Plantago asiatica mosaic virus (PlAMV) Viral Infection Local leaf application (not root drench) Suppressed viral infection in distal leaves Mechanism involves SA, NHP, and NPR1. Highlights systemic action. [1]

Detailed Experimental Methodologies for Validation

Researchers can use the following protocols to validate the efficacy of ASM root drench applications in their systems.

Protocol: Disease Suppression Bioassay

Objective: To evaluate the efficacy of ASM root drench in suppressing pathogen growth and disease symptoms.

  • Plant Material: Utilize greenhouse-grown plants (e.g., apple rootstocks like 'M.9' or 'M.26', cabbage, or Japanese radish) [4] [3].
  • Treatment:
    • Test Group: Apply ASM root drench at the specified concentration (e.g., 30 mg a.i./tree) at a predetermined time before inoculation (e.g., 3 weeks) [4].
    • Control Group: Treat with water only.
  • Pathogen Inoculation: Inoculate plants with the target pathogen (e.g., Erwinia amylovora for fire blight). For bacterial pathogens, use a spray inoculation method with a suspension containing 5 × 10⁷ CFU/mL supplemented with a surfactant (e.g., 0.025% Silwet L-77) [3].
  • Disease Assessment:
    • Lesion Measurement: Measure canker length or lesion area at a specified time post-inoculation (e.g., 1 week) [4] [3].
    • Bacterial Population Count: Harvest leaves, surface-sterilize with 10% H₂O₂, homogenize in sterile water, plate serial dilutions on solid agar medium (e.g., KB agar), and count Colony Forming Units (CFU) after 2-3 days. Express results as CFU per gram of leaf tissue [3].
Protocol: Molecular Analysis of Defense Activation

Objective: To confirm the induction of SAR pathways at the molecular level.

  • Sample Collection: Harvest leaves (both local and systemic) from ASM-treated and control plants at various time points post-treatment (e.g., 4 hours, 1 day, 3 days) [1] [3].
  • RNA Extraction: Extract total RNA using a standard kit (e.g., RNAiso Plus).
  • Gene Expression Analysis:
    • Perform real-time quantitative RT-PCR (qRT-PCR).
    • Target Genes: Defense markers such as PR1, PR2, PR5, and biosynthetic genes SID2 (involved in SA synthesis) and ALD1 (involved in NHP synthesis) [1] [3].
    • Data Analysis: Calculate fold-change in gene expression in ASM-treated plants relative to control plants using a reference gene (e.g., GAPDH) [3].

The workflow for these validation experiments is summarized below:

G Start Start Plant_Prep Prepare Plants (e.g., Apple, Cabbage) Start->Plant_Prep ASM_Treatment Apply ASM Root Drench (4-30 mg a.i./plant) Plant_Prep->ASM_Treatment Pathogen_Challenge Pathogen Inoculation (e.g., 5×10⁷ CFU/mL) ASM_Treatment->Pathogen_Challenge Assessment Post-Inoculation Assessment Pathogen_Challenge->Assessment Molecular Molecular Analysis Assessment->Molecular Disease Disease Bioassay Assessment->Disease RNA RNA Extraction & qRT-PCR Molecular->RNA Lesion Lesion Area Measurement Disease->Lesion Gene_Expr PR1, SID2, ALD1 expression analysis RNA->Gene_Expr Results Interpret Results Gene_Expr->Results Lesion->Results Bacterial_Count Bacterial Population (CFU/g tissue)

Practical Considerations and Limitations

  • Temporal Efficacy: The protective effect of ASM is transient. Research against Plantago asiatica mosaic virus showed significant suppression in distal leaves at 1 day post-application, but this effect was no longer present at 3 days post-application [1]. The duration of protection may vary based on the pathosystem.
  • Potential Trade-offs: Activation of defense responses can sometimes involve resource re-allocation, with potential impacts on growth and yield. This should be monitored in applied research [5].
  • Variable Efficacy: The success of ASM treatment can be context-dependent. A study on apple rootstocks found that ASM application did not significantly prime drought resistance, indicating that its effects may be specific to biotic stress responses and not universally applicable to all stresses [5].

Conclusion

ASM root drench is a validated and effective method for inducing systemic acquired resistance in plants against a range of pathogens. Its efficacy is highly dependent on correct application timing and concentration. The protocols and data presented herein provide a foundation for researchers to design experiments for further validation or development of ASM-based disease management strategies.

References

Acibenzolar-S-methyl trunk paint application technique

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

This protocol synthesizes the methodology used in successful greenhouse trials to guide your field research [1].

  • Step 1: Preparation of ASM Trunk Paint

    • Obtain commercial-grade ASM, such as Bion 50WG [2].
    • Calculate the amount needed based on the dosage of 4 to 30 mg a.i. per tree and the number of trees.
    • Prepare the trunk paint mixture by thoroughly dissolving the ASM in water.
  • Step 2: Application to Trees

    • Target Trees: 1-year-old potted pear or apple rootstocks. Research has been extended to guide work on 1- to 10-year-old trees [1].
    • Method: Apply the prepared ASM solution directly to the trunk. The specific method (e.g., brushing) is not detailed in the available literature, but the term "trunk paint" implies a direct, topical application to the bark surface.
    • Timing: For the most effective post-infection suppression, apply the trunk paint at the time of pathogen inoculation. For pre-infection therapy, apply as a pretreatment [1].
  • Step 3: Inoculation and Assessment

    • Inoculate trees with the fire blight pathogen, Erwinia amylovora.
    • Monitor disease progression by regularly measuring fire blight canker expansion on the trees.
    • Compare canker sizes between ASM-treated and untreated control trees to calculate the percentage of disease suppression.

Molecular Evidence and Efficacy Data

The effectiveness of the ASM trunk paint is supported by measurable changes at the molecular and disease levels.

Experimental Aspect Findings from Research
Application Method Comparison Trunk paint, root drench, and foliar spray all suppressed fire blight canker expansion by 22-25% in pear and apple trees [1].
Optimal Timing by Method Trunk paint was most effective when applied at the time of inoculation, achieving 43% suppression [1].
Efficacy with Pretreatment Two pretreatments with ASM via trunk paint reduced canker sizes by 82% in apple rootstocks [1].
Gene Expression (Molecular Evidence) ASM trunk paint significantly elevated the expression of pathogenesis-related (PR) genes PR-1 and PR-2 in apple leaves for over 9 weeks, confirming systemic defense activation [1].

Mechanism of Action: SAR Pathway

ASM is a functional analogue of salicylic acid and does not have direct antimicrobial activity. Instead, it acts as a plant activator by inducing the Systemic Acquired Resistance (SAR) pathway [3] [2]. This process "primes" the plant's own defense mechanisms, making it more resistant to subsequent pathogen attacks.

The diagram below illustrates the signaling pathway and experimental workflow triggered by ASM trunk paint application:

G Start ASM Trunk Paint Application SAR Induction of Systemic Acquired Resistance (SAR) Start->SAR PR1 Upregulation of PR-1 Gene SAR->PR1 PR2 Upregulation of PR-2 Gene SAR->PR2 Defense Activation of Host Defense Proteins PR1->Defense PR2->Defense Outcome Outcome: Fire Blight Suppression Defense->Outcome

Key Considerations for Application

  • Integrated Pest Management (IPM): While highly effective against diseases like fire blight, research indicates that ASM has minimal direct effect on pear psylla pests. Therefore, it should be used as part of an integrated strategy focused on its primary pathogen targets [2].
  • Regulatory Status: Be aware that ASM is not approved for use in the European Union, according to the Pesticide Properties DataBase [3]. Always check and adhere to local pesticide regulations and guidelines.

References

Application Notes for Bacterial Blight Control in Crucifers

Author: Smolecule Technical Support Team. Date: February 2026

Overview of ASM and its Mechanism Acibenzolar-S-methyl is a synthetic functional analog of salicylic acid that induces SAR in plants [1] [2]. It does not possess direct antimicrobial activity but "primes" the plant's immune system for a faster and stronger defense response upon pathogen challenge [2] [3]. In Japanese radish and other crucifers, ASM has been shown to effectively control bacterial blight caused by Pseudomonas cannabina pv. alisalensis (Pcal) [1].

Key induced defenses include:

  • Stomatal Closure: ASM treatment induces reactive oxygen species (ROS) production via peroxidases, leading to stomatal closure and physically blocking pathogen entry [1].
  • Systemic Defense Activation: ASM induces resistance not only in treated leaves but also in systemic, untreated upper and lower leaves [1] [4].
  • Defense Gene Expression: Upregulation of Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5 [1] [4].

Efficacy and Protocol Summary

ASM Efficacy Against Bacterial Blight in Japanese Radish The following data is derived from a study on Japanese radish cv. Natsutsukasa infected with Pcal [1].

Assessment Metric Result from ASM Treatment Experimental Details
Disease Suppression Effectively suppressed disease symptom development Spray inoculation with Pcal (5x10⁷ CFU/mL)
Bacterial Population Significant reduction in bacterial populations in leaves Measured 1-week post-inoculation (wpi)
Systemic Protection Activated SAR in ASM-untreated upper and lower leaves Soil drench or local leaf dip application
Stomatal Defense Induced stomatal closure by inducing ROS production Assayed 4 h, 1 day, and 1 week before inoculation

Detailed Application Protocol This protocol is adapted for controlled environments and can serve as a template for research experiments [1].

Component Specification
Plant Material Japanese radish (Raphanus sativus var. longipinnatus) cv. Natsutsukasa. Grow seedlings in pots at 24°C with a 16h light/8h dark photoperiod.
ASM Formulation ACTIGARD 50 WG (50% water-dispersible granules, Syngenta).
Working Concentration 100 parts per million (ppm).
Application Method Dip-treatment: Fully submerge the fourth true leaf (or specified leaf) into the ASM solution when the fifth true leaf is unfolded (approx. 3 weeks after sowing). Soil drench is also effective.
Application Timing Apply 4 hours, 1 day, or 1 week prior to pathogen inoculation.
Pathogen Inoculation Spray-inoculation with a bacterial suspension of Pseudomonas cannabina pv. alisalensis (Pcal) at 5x10⁷ CFU/mL, supplemented with 0.025% Silwet L-77 surfactant.
Post-Inoculation Incubate plants at ~100% Relative Humidity (RH) for the first 24 hours, then reduce to ~70% RH.
Assessment Evaluate lesion area and quantify internal bacterial population (CFU/g leaf tissue) at 7 days post-inoculation.

Experimental Protocols for Key Assays

1. Gene Expression Analysis via qRT-PCR This protocol measures the upregulation of defense-related genes [1].

  • RNA Extraction: At desired time points post-ASM treatment (e.g., 4 hours), harvest leaf tissue and extract total RNA using a commercial kit like RNAiso Plus.
  • DNA Removal and cDNA Synthesis: Treat RNA with a DNase. Use 2 µg of total RNA for reverse transcription with a kit like the ReverTra Ace qPCR RT Kit.
  • Quantitative PCR: Perform RT-qPCR using gene-specific primers (e.g., for PR1, PR2, PR5). Use a master mix like THUNDERBIRD qPCR Mix.
  • Data Normalization: Normalize the cycle threshold (CT) values of target genes to a housekeeping gene (e.g., GAPDH). Calculate fold expression changes relative to control (e.g., water-treated) plants.

2. Stomatal Closure Assay This protocol confirms the activation of stomatal-based defense [1].

  • Plant Treatment: Treat plants with ASM (e.g., 100 ppm via dip or spray) and include control plants treated with water.
  • Inhibition Studies (Optional): To probe the mechanism, pre-treat leaves with inhibitors like SHAM (peroxidase inhibitor) or DPI (NADPH oxidase inhibitor) before ASM application.
  • Pathogen Inoculation: Use the dip-inoculation method with Pcal.
  • Bacterial Quantification: At specified times post-inoculation, harvest leaves, surface-sterilize them (e.g., with 10% H₂O₂), homogenize them, and plate serial dilutions onto KB agar medium. Count CFUs after 2-3 days.

3. Assessing Systemic Resistance in Distal Leaves This protocol verifies that resistance is systemic [1] [4].

  • Localized Application: Treat only one or a few lower leaves (e.g., the 6th, 7th, and 8th leaves) with ASM.
  • Distal Challenge: Inoculate an untreated, upper leaf (e.g., the 9th leaf) with the pathogen 1 day after ASM treatment.
  • Evaluation: Assess disease symptoms, pathogen accumulation (via qPCR or CFU count), and defense gene expression in the distal, untreated leaf.

ASM-Induced Signaling Pathway

The diagram below illustrates the signaling pathway activated by ASM, leading to systemic acquired resistance.

G ASM This compound (ASM) Application NPR1 SA Receptor NPR1 ASM->NPR1 SA_Path SA Biosynthesis (SID2/ICS1) NPR1->SA_Path NHP_Path NHP Biosynthesis (ALD1, FMO1) NPR1->NHP_Path Signaling SAR Signaling Cascade in Systemic Tissues SA_Path->Signaling Positive Feedback NHP_Path->Signaling DefenseOutput Defense Outputs Signaling->DefenseOutput StomatalClose Stomatal Closure (ROS via Peroxidases) DefenseOutput->StomatalClose PR_Genes PR Gene Expression (PR1, PR2, PR5) DefenseOutput->PR_Genes Resistance Systemic Acquired Resistance (SAR) Reduced Disease & Pathogen Growth StomatalClose->Resistance PR_Genes->Resistance

Diagram Title: ASM-Induced SAR Signaling Pathway

This diagram outlines the core pathway where ASM is perceived, leading to a signaling cascade involving SA and N-hydroxypipecolic acid (NHP), which culminates in systemic defense activation [1] [4].


Considerations for Research Use

  • Temporal Dynamics: The protective effect in systemic leaves can be transient. One study showed significant suppression of pathogen infection in distal leaves at 1 day after local ASM application, but this effect was no longer significant by day 3 [4].
  • Energetic Cost: Induced resistance can incur resource costs, potentially affecting plant growth, especially under low-disease pressure [5].
  • Genotype Variation: The efficiency of ASM can vary between different genotypes within the same crop species [5].

References

Comprehensive Application Notes and Protocols for Acibenzolar-S-Methyl in Wildfire Blight Management in Paprika

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Wildfire Blight and Acibenzolar-S-Methyl

Wildfire blight caused by Pseudomonas syringae pv. tabaci tox+ is a devastating bacterial disease affecting paprika (Capsicum annuum L.) and other Solanaceous crops, resulting in significant economic losses through leaf spot and systemic damage. Traditional control methods relying heavily on copper-based bactericides face limitations due to copper residue accumulation and associated environmental and food safety concerns. This compound (ASM), a novel plant activator, represents a breakthrough in plant disease management through induction of the plant's own defense mechanisms rather than direct pathogen toxicity.

ASM, a benzothiadiazole compound, functions as a functional analog of salicylic acid, triggering Systemic Acquired Resistance (SAR) in treated plants. This activated resistance pathway leads to coordinated defense gene expression and production of pathogenesis-related (PR) proteins throughout the plant, creating a broad-spectrum resistance against fungal, bacterial, and viral pathogens. Unlike conventional pesticides, ASM's unique mode of action means pathogens are less likely to develop resistance, making it particularly valuable for sustainable disease management programs. The compound is marketed under various trade names including Actigard 50 WG, Bion, and Boost, and has shown significant efficacy against wildfire blight in paprika production systems.

Mechanism of Action and Signaling Pathways

This compound employs a sophisticated induction mechanism that activates the plant's innate immune system. As a propesticide, ASM undergoes enzymatic conversion within plant tissues to its active form, benzo(1,2,3)thiadiazole-7-carboxylic acid, through the action of methyl salicylate esterase. This active compound mimics salicylic acid function, binding to receptors and initiating a signal transduction cascade that culminates in Systemic Acquired Resistance.

The SAR pathway activated by ASM involves coordinated expression of numerous defense-related genes, particularly those encoding pathogenesis-related proteins including PR-1, PR-2 (β-1,3-glucanase), and PR-8 (chitinase). Research on apple trees has demonstrated that ASM treatment elevated PR-1 and PR-8 RNA levels by 10-fold and PR-2 RNA by 100-fold compared to untreated controls, indicating massive upregulation of defense machinery. This transcriptional reprogramming enhances the plant's ability to limit pathogen establishment and restrict disease progression even after successful infection occurs. The induced resistance state typically manifests within 2-7 days after application and provides protection throughout the plant, including untreated tissues.

The following diagram illustrates the key signaling pathway activated by ASM treatment:

G ASM_Application ASM Application (Actigard 50 WG) Hydrolysis Hydrolysis by Methyl Salicylate Esterase ASM_Application->Hydrolysis Active_Form Active Form (Benzo(1,2,3)thiadiazole- 7-carboxylic acid) Hydrolysis->Active_Form SAR_Activation SAR Pathway Activation Active_Form->SAR_Activation Defense_Genes Defense Gene Expression (PR-1, PR-2, PR-8, etc.) SAR_Activation->Defense_Genes Resistance Systemic Acquired Resistance (SAR) Defense_Genes->Resistance Disease_Control Disease Control Reduced Wildfire Severity Resistance->Disease_Control

Efficacy Data and Performance Comparison

Greenhouse and Field Performance

Research conducted under greenhouse conditions in Zimbabwe demonstrated that ASM provides significant protection against wildfire blight in paprika seedlings. The study evaluated multiple application regimens and found that ASM effectively restricted disease progression within leaf tissues, resulting in significantly lower Area Under Disease Progress Curve values for disease incidence compared to standard copper oxychloride treatments. Importantly, both concentration levels tested (0.05 g a.i. m⁻² and 0.1 g a.i. m⁻²) provided statistically equivalent control, suggesting that lower application rates can be effectively deployed for economic disease management.

Recent comparative studies on tobacco wildfire disease have revealed that ASM operates through distinct ecological mechanisms compared to conventional antibiotics like kasugamycin. While both approaches reduce disease incidence, ASM treatment modifies the endophytic microbial community structure, specifically increasing populations of beneficial genera like Sphingomonas, which may contribute to long-term disease suppression through ecological niche competition. This shift in microbial dynamics represents an additional mode of action beyond SAR induction and contributes to sustainable disease management.

Table 1: Efficacy of ASM against Wildfire Blight in Paprika Under Greenhouse Conditions

Treatment Concentration (g a.i. m⁻²) Application Frequency Disease Incidence Reduction AUDPC Value Reference
ASM 0.05 3 applications at 10-day intervals Significant Lower than copper oxychloride [1]
ASM 0.05 4 applications at 10-day intervals Significant Lower than copper oxychloride [1]
ASM 0.10 3 applications at 10-day intervals Significant Lower than copper oxychloride [1]
ASM 0.10 4 applications at 10-day intervals Significant Lower than copper oxychloride [1]
Copper oxychloride 1.56 Weekly applications Moderate Higher than ASM treatments [1]
Comparative Efficacy Across Pathosystems

Research on other crop-pathogen systems provides additional insights into ASM performance characteristics. In apple fire blight management, ASM applied at 75 mg a.i./L at pink bud stage and weekly intervals thereafter resulted in significantly less disease than untreated trees from both natural infection and artificial inoculation. The study further demonstrated a dose-dependent response, with disease severity decreasing with increasing ASM rates up to 300 mg a.i./L. Integration with streptomycin provided enhanced activity over ASM alone, suggesting combination approaches may offer superior disease control in high-pressure situations.

Notably, recent investigations have explored reduced-rate combinations of ASM with plant growth regulators like prohexadione calcium. These combinations demonstrated synergistic effects on SAR gene expression while allowing 2-12× rate reductions of individual components. This approach maintains effective disease control while minimizing potential impacts on plant growth and development, representing an advanced integrated pest management strategy.

Table 2: ASM Efficacy Across Different Crop-Pathogen Systems

Crop Pathogen Disease Optimal ASM Rate Application Timing Efficacy Reference
Paprika Pseudomonas syringae pv. tabaci Wildfire blight 0.05-0.10 g a.i. m⁻² 6-7 WAS, then 10-day intervals Significant reduction in incidence and severity [1]
Apple Erwinia amylovora Fire blight 75-150 mg a.i./L Pink bud, then weekly Significantly less disease than untreated [2]
Apple Erwinia amylovora Fire blight (shoot blight) Reduced rates with ProCa Pre-symptomatic Significant decrease without growth impacts [3]
Tobacco Pseudomonas syringae pv. tabaci Wildfire Standard field rates Pre-infection Alters endophytic communities [4]
Pear Penicillium expansum Blue mold Field applications Pre-harvest Reduced incidence in storage [5]

Application Protocols and Treatment Regimens

Concentration and Application Timing

Effective wildfire blight management with ASM requires careful timing and appropriate concentration selection. Research indicates that application should begin preventatively before disease symptoms are observed, as ASM requires time to activate the plant's defense mechanisms. For paprika seedlings, initial application at 6-7 weeks after sowing (WAS), followed by subsequent treatments at 7-10 day intervals, provides optimal protection. Studies have demonstrated that lower concentrations (0.05 g a.i. m⁻²) applied with proper timing provide statistically equivalent control to higher rates (0.1 g a.i. m⁻²), enabling cost-effective disease management.

The application interval critically influences efficacy, with research showing more consistent disease suppression with weekly applications compared to biweekly schedules. This frequency corresponds with the duration of induced resistance following ASM treatment, which typically persists for 7-14 days depending on environmental conditions and plant growth rate. Under high disease pressure or favorable conditions for pathogen development (moderate temperatures 20-28°C with high humidity or leaf wetness), the shorter interval within this range is recommended.

Practical Application Guidelines
  • Preparation: Use Actigard 50 WG (50% water-dispersible granules) at recommended field rates of 0.05-0.10 g a.i. m⁻² for paprika seedlings. For commercial applications, this translates to approximately 30-60 g/ha depending on plant density and spray volume.

  • Application method: Apply as a foliar spray using equipment capable of delivering fine to medium droplets for thorough coverage. Include approved adjuvants if needed to improve retention and spread on waxy paprika foliage. Applications should target complete coverage of both upper and lower leaf surfaces.

  • Optimal conditions: Apply during conditions favoring plant uptake, typically during moderate temperatures (18-24°C) with relative humidity above 60%. Avoid application under extreme temperatures (>30°C) or when plants are under moisture stress.

  • Pre-harvest intervals: Adhere to label recommendations for pre-harvest intervals, typically 7-14 days before harvest, and observe maximum seasonal application limits.

Detailed Experimental Protocols

Pathogen Inoculation and Disease Assessment

For research settings evaluating ASM efficacy against wildfire blight, standardized protocols ensure reproducible results:

Pathogen Preparation and Inoculation:

  • Maintain pure cultures of Pseudomonas syringae pv. tabaci tox+ on nutrient agar slants at 4°C for short-term storage.
  • For inoculum preparation, loop-inoculate cultures into nutrient broth and incubate at 26±1°C for 24-48 hours with shaking at 150 rpm.
  • Centrifuge bacterial cells at 6000 × g for 10 minutes and resuspend in sterile phosphate buffer (0.01 M, pH 7.2).
  • Adjust suspension concentration to 10⁷ CFU mL⁻¹ using serial dilution and spectrophotometric measurement (OD₆₀₀ = 0.3, approximately 10⁸ CFU mL⁻¹ followed by dilution).
  • Apply inoculum to paprika seedlings using a fine mist sprayer until run-off, typically 7 days after initial ASM application.
  • Maintain high humidity (>90% RH) for 24-48 hours post-inoculation to facilitate infection.

Disease Assessment and Data Collection:

  • Evaluate disease incidence by randomly assessing 5 plants per plot for presence of characteristic chlorotic haloes surrounding necrotic lesions.
  • Express incidence as percentage of plants showing symptoms: (Number of infected plants/Total plants assessed) × 100.
  • Assess disease severity using a standardized 0-9 rating scale: 0 = no symptoms; 1 = 1-10% leaf area affected; 3 = 11-20%; 5 = 21-40%; 7 = 41-60%; 9 = >60% leaf area affected or plant death.
  • Calculate Area Under Disease Progress Curve (AUDPC) using repeated measures: AUDPC = Σ[(xᵢ + xᵢ₊₁)/2] × (tᵢ₊₁ - tᵢ) where xᵢ is disease measurement at time tᵢ.
  • Determine control efficiency based on disease index: [(DI control - DI treatment)/DI control] × 100.
Molecular Analysis of Defense Responses

For researchers investigating mechanisms of ASM-induced resistance:

Gene Expression Analysis:

  • Extract total RNA from treated leaf tissues using standard TRIzol or commercial kit protocols.
  • Perform cDNA synthesis using reverse transcriptase with oligo(dT) or random primers.
  • Analyze expression of SAR marker genes (PR-1, PR-2, PR-5, PR-8) via quantitative PCR with species-specific primers.
  • Use reference genes (actin, ubiquitin, EF1α) for normalization with the 2^(-ΔΔCt) method for relative quantification.

Defense Enzyme Assays:

  • Extract proteins from leaf tissue in ice-cold extraction buffer (50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).
  • Assess phenylalanine ammonia-lyase (PAL) activity by measuring conversion of L-phenylalanine to trans-cinnamic acid at 290 nm.
  • Measure β-1,3-glucanase activity using laminarin as substrate and quantifying reducing sugars released.
  • Determine chitinase activity using colloidal chitin as substrate and measuring N-acetylglucosamine released.
  • Express all enzyme activities as units per mg protein, with one unit typically defined as 1 μmol product formed per minute.

Integration Strategies and Resistance Management

Integrated Disease Management Framework

Successful wildfire blight management incorporates ASM within a comprehensive integrated approach that combines cultural, biological, and chemical strategies. ASM demonstrates excellent compatibility with numerous biological control agents, with research showing that Bacillus-based products can provide complementary disease suppression through microbial antagonism while ASM enhances host resistance. This combination approach addresses disease through multiple mechanisms, potentially providing more robust and consistent control under varying environmental conditions.

Cultural practices essential for optimizing ASM performance include:

  • Sanitation: Removal of crop debris and volunteer plants that may serve as pathogen reservoirs.
  • Balanced nutrition: Avoid excessive nitrogen fertilization that promotes succulent growth more susceptible to infection.
  • Canopy management: Proper plant spacing and pruning to improve air circulation and reduce leaf wetness duration.
  • Irrigation timing: Schedule irrigation to minimize extended leaf wetness periods.
Resistance Management and Application Considerations

Despite ASM's unique mode of action reducing selection pressure for resistant pathogen strains, judicious use remains essential for long-term sustainability. The Fungicide Resistance Action Committee (FRAC) classifies ASM in group P01 and recommends these resistance management guidelines:

  • Limit number of sequential ASM applications to 3-4 per season.
  • Rotate or combine with effective products having different modes of action.
  • Use ASM primarily in prevention-based programs rather than curative applications.
  • Combine with cultural control methods to reduce pathogen population pressure.

Growers should note that ASM may cause transient phytotoxicity under certain conditions, particularly when applied at high rates or to stressed plants. Additionally, the plant defense activation process may temporarily divert metabolic resources, potentially causing slight growth effects. These considerations emphasize the importance of following label instructions and implementing comprehensive monitoring programs.

Conclusion and Future Directions

This compound represents a paradigm shift in plant disease management, moving from direct pathogen toxicity to host resistance induction. For paprika production systems threatened by wildfire blight, ASM provides an effective tool that addresses increasing regulatory and consumer pressure to reduce conventional pesticide loads. The documented efficacy against Pseudomonas syringae pv. tabaci tox+, coupled with favorable environmental and resistance management profiles, positions ASM as a cornerstone of sustainable paprika production.

Future research directions should focus on optimizing application timing through disease forecasting models, elucidating genetic factors influencing paprika responsiveness to SAR induction, and developing refined combination strategies with biological and conventional products. Additionally, investigation of ASM's impact on paprika yield and quality parameters under commercial production conditions would strengthen adoption arguments. As integrated pest management evolves to meet future agricultural challenges, plant activators like ASM will play increasingly important roles in sustainable crop protection systems.

References

Acibenzolar-S-methyl post-infection therapy fire blight

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

ASM is a plant resistance inducer that functions by activating the Systemic Acquired Resistance (SAR) pathway in plants, a broad-spectrum defense mechanism [1] [2]. It is a functional analog of salicylic acid (SA) [2].

The diagram below outlines the key signaling pathway activated by ASM, leading to an anti-pathogen state in the plant.

G ASM Acibenzolar-S-Methyl (ASM) Application NPR1 SA Receptor (NPR1) ASM->NPR1 Mimics SA SA Salicylic Acid (SA) (SID2/ICS1) NPR1->SA Activates Biosynthesis SAR Systemic Acquired Resistance (SAR) NPR1->SAR Required NHP N-Hydroxypipecolic Acid (NHP) (FMO1, ALD1) SA->NHP Positive Crosstalk PR_Genes PR Protein Gene Expression (PR-1, PR-2, PR-8) SA->PR_Genes Induces NHP->PR_Genes Induces PR_Genes->SAR Establishes

This pathway is dependent on key genes. Mutants defective in SID2 (involved in SA synthesis), FMO1 (involved in NHP synthesis), or the SA receptor NPR1 do not establish effective SAR, confirming the importance of this integrated pathway [1].

Application Methods & Efficacy for Post-Infection Suppression

Research indicates that ASM can suppress fire blight canker development when applied after pathogen inoculation. The table below summarizes quantitative data from studies on post-infection application.

Application Method Optimum Timing (Relative to Inoculation) Suppression of Canker Expansion Key Experimental Models
Trunk Paint At inoculation 43% [3] Greenhouse-grown potted 'Bosc' pear, apple rootstocks 'M.9', 'M.26' [3]
Foliar Spray At inoculation 34% [3] Greenhouse-grown potted 'Bosc' pear, apple rootstocks 'M.9', 'M.26' [3]
Root Drench 3 weeks before inoculation 36% [3] Greenhouse-grown potted 'Bosc' pear, apple rootstocks 'M.9', 'M.26' [3]
Trunk Paint / Root Drench (Dual Pretreatment) Before inoculation 82-87% [3] Potted apple rootstocks 'M.9', 'M.26' (with 'Gala'/'Cameo' scions) [3]
Foliar Spray (Field) Weekly, starting at pink bud stage Significantly less disease than untreated trees [4] Field-grown 'Jonathan' and 'Fuji' apple trees [4]

Detailed Experimental Protocols

Trunk Paint, Foliar Spray, and Root Drench Application

This protocol is adapted from a study comparing post-infection application methods [3].

  • Plant Material: Greenhouse-grown, one-year-old potted trees. For pear, use 'Bosc'. For apple, use susceptible rootstocks like 'M.9' or 'M.26'.
  • Pathogen Inoculation: Inoculate plants with a virulent strain of Erwinia amylovora.
  • ASM Treatment:
    • Formulation: Use commercial ASM (e.g., Actigard 50 WG).
    • Dosage: Apply within a range of 4 to 30 mg a.i. (active ingredient) per tree. The specific rate may depend on tree size and method.
    • Application:
      • Trunk Paint: Apply the ASM solution directly to the trunk.
      • Foliar Spray: Spray the ASM solution to runoff, ensuring full leaf coverage.
      • Root Drench: Apply the solution to the soil around the base of the tree.
  • Timing: Apply ASM at the time of inoculation or up to ±3 weeks relative to inoculation for post-infection therapy.
  • Data Collection: Monitor and measure fire blight canker expansion over time. Suppression is calculated as the percentage reduction in canker size compared to untreated, inoculated controls.
Gene Expression Analysis via RT-qPCR

This protocol verifies SAR induction by measuring the expression of Pathogenesis-Related (PR) genes [3] [4].

  • Plant Material: Leaf samples collected from ASM-treated and control trees.
  • Sampling Timeline: Collect leaves at multiple time points after treatment (e.g., 2, 7, and 9 days post-treatment) to monitor the persistence of the defense response.
  • RNA Extraction: Extract total RNA from the leaf samples using a standard method or commercial kit.
  • Reverse Transcription-Quantitative PCR (RT-qPCR):
    • Synthesize cDNA from the extracted RNA.
    • Perform qPCR using gene-specific primers for SAR marker genes such as PR-1, PR-2, and PR-8.
    • Use housekeeping genes (e.g., Actin or Ubiquitin) for normalization.
  • Data Analysis: Calculate the relative gene expression in ASM-treated plants compared to control plants using the 2^(-ΔΔCt) method. A significant increase (e.g., 10 to 100-fold) in PR gene expression confirms successful SAR induction [4].

Integration with Other Management Strategies

Field research highlights that ASM's performance is enhanced when integrated with other strategies:

  • Combination with Prohexadione-Calcium (ProCa): Applying low doses of ASM (e.g., 1 oz/acre) together with ProCa (e.g., 2 oz/acre) can provide additive effects in controlling shoot blight. This combination enhances the expression of defense-related genes and offers disease control at a lower cost than high rates of ASM alone [5].
  • Use in Pruning Therapy: Applying a concentrated solution of ASM as part of pruning can reduce the severity of recurring fire blight cankers [6].
  • Orchard Management Program: In field trials for apple scab control, ASM was most effective when integrated into a light Integrated Pest Management (IPM) program, with applications every 6-8 days during the primary infection period [2].

Key Considerations for Research and Application

  • Persistence of Induced Resistance: The systemic resistance activated by ASM is transient. Gene expression data shows PR genes are significantly elevated for at least 9 weeks after a trunk paint application [3], but the protective effect in distal leaves against viruses may last only 1-2 days [1]. This suggests the need for repeated applications for sustained protection.
  • Cultivar and Genotype Responsiveness: The effectiveness of ASM can be highly influenced by the apple genotype [2]. Researchers should test responsiveness on specific cultivars of interest.
  • Comparison to Antibiotics: In general, ASM alone is not superior to streptomycin for fire blight control. However, integrating weekly ASM applications with a streptomycin schedule designed for blossom blight control appears promising for overall improvement in disease management [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Acibenzolar-S-Methyl Soil Drench Application for Systemic Acquired Resistance Induction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acibenzolar-S-Methyl and Systemic Acquired Resistance

This compound (ASM), commercially known as ACTIGARD or BION, represents a significant advancement in plant protection strategies as the first commercially available synthetic plant activator. ASM is a functional analog of salicylic acid that induces Systemic Acquired Resistance (SAR), an inducible defense mechanism in plants that provides broad-spectrum protection against pathogens. Unlike conventional pesticides that directly target pathogens, ASM operates by priming the plant's innate immune system, establishing a heightened defensive state that activates upon pathogen challenge. This mechanism provides protection against diverse pathogens including fungi, bacteria, and viruses without exerting direct antimicrobial effects, thereby reducing selection pressure for resistance development. Soil drench application of ASM has emerged as an effective delivery method that facilitates systemic uptake through root systems, inducing SAR throughout the entire plant and offering practical advantages in agricultural settings.

Mechanism of Action and Signaling Pathways

Molecular Basis of SAR Induction

The activation of Systemic Acquired Resistance by ASM involves a complex signaling network that coordinates defense responses across the entire plant. ASM functions as a synthetic salicylic acid analog that activates the SAR pathway through interaction with the NPR1 (Nonexpressor of Pathogenesis-Related genes1) receptor, which serves as the master regulator of salicylic acid-mediated defense responses. Recent research has revealed that N-hydroxypipecolic acid (NHP) works concertedly with salicylic acid in establishing SAR, creating a robust defense signaling network. The ASM-induced pathway leads to transcriptional reprogramming characterized by upregulated expression of Pathogenesis-Related (PR) genes including PR1, PR2, and PR5, which encode proteins with antimicrobial activity. Additionally, ASM induces stomatal closure as a defense mechanism against bacterial pathogens that use stomata as entry points, with this closure mediated by reactive oxygen species (ROS) production through peroxidase activity [1].

Signaling Pathway Visualization

The following diagram illustrates the key molecular events in ASM-induced SAR:

G ASM ASM Soil Application RootUptake Root Uptake ASM->RootUptake Hydrolysis Hydrolysis to CGA-210007 RootUptake->Hydrolysis Signaling SA/NHP Signaling Activation Hydrolysis->Signaling NPR1 NPR1 Receptor Activation Signaling->NPR1 GeneExpr PR Gene Expression (PR1, PR2, PR5) NPR1->GeneExpr Defense Defense Activation (Stomatal Closure, ROS) GeneExpr->Defense Protection Pathogen Protection (Systemic Tissue) Defense->Protection

Figure 1: ASM-Induced Systemic Acquired Resistance Signaling Pathway. ASM is taken up by roots and hydrolyzed to its active form (CGA-210007), which activates SA/NHP signaling. This leads to NPR1-dependent PR gene expression and defense activation in systemic tissues.

Detailed Soil Drench Application Protocol

Preparation of ASM Solution

For soil drench applications, prepare ASM as a 100 parts per million (ppm) solution using commercially available ASM formulations (e.g., ACTIGARD 50WG). Weigh 200 mg of 50% ASM formulation per liter of final solution. Gradually add the powder to sterile distilled water while stirring continuously to ensure complete dispersion. For large-scale applications, prepare a stock solution at higher concentration and dilute to the desired final concentration. The solution should be used within 4 hours of preparation to maintain efficacy, as extended storage may result in compound degradation [1].

Application Procedure

Apply the ASM solution as a soil drench at a rate of 50-100 mL per plant, depending on plant size and container volume. For tomatoes in 15-cm diameter pots, apply 100 mL of solution directly to the soil around the base of the plant, ensuring even distribution. Avoid excessive runoff and prevent solution contact with foliage if comparing root-specific uptake. Application should be performed when plants have 3-5 fully expanded true leaves, typically 3-4 weeks after sowing. For optimal SAR induction, challenge with pathogens should occur 2-7 days after ASM application, as protection peaks within this window [1] [2].

Experimental Workflow for SAR Assessment

The following workflow illustrates a typical experimental design for evaluating ASM-induced SAR:

G PlantGrowth Plant Growth (3-5 true leaf stage) ASMTreatment ASM Soil Drench (100 ppm, 50-100 mL/plant) PlantGrowth->ASMTreatment Incubation Incubation Period (1-7 days after treatment) ASMTreatment->Incubation PathogenChallenge Pathogen Challenge (Distal leaves) Incubation->PathogenChallenge Evaluation Disease Assessment (1-2 weeks post-inoculation) PathogenChallenge->Evaluation MolecularAnalysis Molecular Analysis (PR gene expression, SAR markers) Evaluation->MolecularAnalysis

Figure 2: Experimental Workflow for Assessing ASM-Induced SAR. The protocol involves plant growth to appropriate developmental stage, ASM application, incubation period for SAR establishment, pathogen challenge on distal tissues, and comprehensive disease and molecular assessment.

Efficacy Data Across Pathosystems

Disease Control Efficacy

Table 1: Efficacy of ASM Soil Drench Against Various Pathogens Across Different Crops

Crop Species Pathogen Pathogen Type Disease Reduction Bacterial Population Reduction Application Details Citation
Japanese radish Pseudomonas cannabina pv. alisalensis Bacterium Significant suppression of symptom development Marked reduction in bacterial populations 100 ppm, 3 weeks after sowing [1]
Arabidopsis Plantago asiatica mosaic virus Virus Significant suppression in distal leaves Reduced viral RNA accumulation Local application, 1 mM [3]
Cabbage Pseudomonas cannabina pv. alisalensis Bacterium Effective disease control Reduced bacterial populations Soil drench application [1]
Tomato Various fungal and bacterial pathogens Fungus/Bacterium Enhanced disease control Not specified Combined with PGPR [2]
Molecular Marker Induction

Table 2: ASM-Induced Defense Responses and Molecular Markers Across Plant Species

Plant Species SAR Marker Genes Induced Defense Responses Activated Timeframe of Induction Key Signaling Components Citation
Arabidopsis PR1, SID2, ALD1 Antiviral resistance in distal leaves Peak at 1-2 days post-treatment ICS1, FMO1, NPR1 [3]
Japanese radish PR1, PR2, PR5 Stomatal closure, ROS production 4 hours to 1 week post-treatment Peroxidase-mediated ROS [1]
Cabbage PR1, PR2, PR5 Stomatal-based defense Not specified SA-analog signaling [1]
Tomato Not specified Enhanced root uptake of ASM Rapid translocation (hours) PGPR-enhanced uptake [2]

Enhanced Efficacy Through Combinatorial Approaches

Integration with Plant Growth-Promoting Rhizobacteria (PGPR)

Research demonstrates that combining ASM with specific PGPR strains can enhance the efficacy of SAR induction through improved uptake and systemic distribution. Studies in tomato systems revealed that inoculation with Bacillus subtilis GB03 significantly increased root uptake and translocation of ASM to aerial plant parts. The synergistic effect of ASM and PGPR provides more robust disease protection than either component alone, likely due to priming of multiple defense pathways. This combination approach represents a promising integrated pest management strategy that may allow for reduced application rates of chemical inducers while maintaining or improving disease control efficacy [2].

The metabolic fate of ASM following soil drench application involves rapid conversion to the active acid metabolite CGA-210007 (benzo[1,2,3]thiadiazole-7-carboxylic acid), which is primarily responsible for systemic protection. This hydrolysis occurs rapidly in the rhizosphere, with CGA-210007 detected within one hour after application. The metabolite demonstrates greater systemic mobility compared to the parent compound, facilitating long-distance signaling and defense activation in distal tissues. Both ASM and CGA-210007 are rapidly translocated from roots to shoots, with significant concentrations detected in aerial tissues within hours of application, coinciding with the timing of defense gene induction [2].

Practical Considerations and Limitations

Temporal Dynamics of Protection

The protection window for ASM-induced SAR is transient, typically providing effective disease control for approximately 7 days after application. Research across multiple pathosystems indicates that the peak protection occurs within 1-2 days post-application, with efficacy declining thereafter. For instance, in Arabidopsis, local ASM application suppressed viral infection in distal leaves when challenge occurred at 1 day post-treatment, but not at 3 days post-treatment. This temporal pattern underscores the importance of precise application timing relative to expected pathogen exposure in agricultural settings [3].

Optimization Recommendations
  • Application Timing: Apply ASM as a soil drench 7-14 days before anticipated disease pressure to allow for complete SAR establishment
  • Environmental Conditions: Maintain adequate soil moisture after application to facilitate root uptake and systemic translocation
  • Plant Development Stage: Apply at 3-5 true leaf stage for optimal responsiveness; earlier applications may be less effective
  • Integrated Management: Combine ASM with compatible PGPR strains (e.g., Bacillus subtilis GB03) to enhance uptake and efficacy
  • Pathogen Monitoring: Time applications based on disease forecasting models rather than calendar dates to maximize protection during critical windows

Conclusion

Soil drench application of this compound represents an effective strategy for inducing systemic acquired resistance across diverse crop species. The protocol outlined herein provides researchers with a standardized approach for evaluating ASM-mediated protection, with demonstrated efficacy against bacterial, fungal, and viral pathogens. The molecular mechanisms involving SA and NHP signaling pathways underlie the broad-spectrum protection observed. While the transient nature of protection requires careful timing consideration, integration with PGPR and other compatible biocontrol agents may enhance and extend the durability of disease control. Further research should focus on optimizing application timing relative to pathogen challenge and exploring synergistic combinations with other sustainable plant protection approaches.

References

Comprehensive Application Notes and Protocols: HPLC-MS/MS Analysis of Acibenzolar-S-Methyl and Its Metabolite in Food Commodities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Acibenzolar-S-methyl (ASM) is a pioneering plant resistance activator that functions by inducing systemic acquired resistance (SAR) in plants against a broad spectrum of fungal, bacterial, and viral pathogens. Unlike conventional pesticides that directly target pathogens, ASM enhances the plant's own defense mechanisms, making it a valuable tool in sustainable agriculture. The compound's molecular structure consists of a benzo-thiadiazole ring system with a methyl carbothioate group, which undergoes metabolic transformation in plants to its active acid form, acibenzolar acid (also referred to as benzo[1,2,3]thiadiazole-7-carboxylic acid or BTC). This transformation is critical to its biological activity and analytical detection strategy.

The regulatory landscape for pesticide residues continues to evolve worldwide, with maximum residue limits (MRLs) becoming increasingly stringent. For ASM and its metabolites, the enforcement residue definition established by regulatory bodies including the European Food Safety Authority (EFSA) and Codex Alimentarius Commission is defined as the "sum of this compound and acibenzolar acid (free and conjugated), expressed as this compound" [1] [2]. This definition necessitates analytical methods capable of detecting and quantifying both compounds simultaneously at trace levels across diverse food matrices. The validated limit of quantification (LOQ) for enforcement methods is typically established at 0.01 mg/kg, aligning with the strictest regulatory requirements [1].

The development of robust, high-throughput analytical methods for ASM and its metabolite is therefore essential for compliance monitoring, dietary risk assessment, and MRL establishment across various agricultural commodities. This document provides comprehensive application notes and detailed protocols for the residue analysis of ASM and its acid metabolite using HPLC-MS/MS technology, validated across multiple food matrices including fruits, vegetables, and grains.

Experimental Design and Workflow

The analytical workflow for ASM and its metabolite residue analysis follows a structured approach from sample preparation to instrumental analysis and data processing. The entire process is visualized in the following workflow diagram:

G cluster_0 Sample Preparation Phase cluster_1 Instrumental Analysis Phase sample_prep Sample Preparation & Extraction quechers QuEChERS Protocol sample_prep->quechers Homogenization sample_prep->quechers cleanup Clean-up & Concentration quechers->cleanup Extraction with Buffer & Acetonitrile quechers->cleanup hplc HPLC Separation cleanup->hplc Reconstitution in Mobile Phase msms MS/MS Detection hplc->msms Chromatographic Separation hplc->msms data_processing Data Processing & Quantitation msms->data_processing MRM Detection validation Method Validation data_processing->validation Recovery & RSD Calculation

Figure 1: Complete analytical workflow for ASM and metabolite residue analysis, showing sample preparation, instrumental analysis, and data processing phases.

Materials and Reagents

Chemical Standards and Reference Materials
  • Primary standards: this compound (purity ≥98%) and acibenzolar acid (purity ≥95%) should be obtained from certified reference material suppliers. Stock solutions should be prepared at 1000 μg/mL in acetonitrile and stored at -20°C in amber glass vials to prevent photodegradation.

  • Internal standards: For optimal quantification accuracy, especially in complex matrices, the use of stable isotope-labeled analogs (e.g., d4-acibenzolar-S-methyl or 13C6-acibenzolar acid) is recommended when available. If these are not commercially accessible, structurally similar compounds with comparable extraction and ionization characteristics may be employed as surrogate standards.

Consumables and Solvents
  • Extraction salts: Anhydrous magnesium sulfate (4 g), sodium chloride (1 g), trisodium citrate dihydrate (1 g), and disodium hydrogen citrate sesquihydrate (0.5 g) for the QuEChERS extraction kit.

  • Dispersive SPE sorbents: Primary secondary amine (PSA, 50 mg) for removal of fatty acids and sugars, C18 (50 mg) for lipid removal, and magnesium sulfate (150 mg) for residual water elimination.

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Mass spectrometry-compatible additives including formic acid (0.1%) and ammonium formate (5 mM) for mobile phase modification.

Sample Preparation Protocol

Extraction Procedure

The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for simultaneous extraction of ASM and its acid metabolite from diverse matrices [3] [4]. The procedure is as follows:

  • Homogenization: Representative samples (potato, garlic, cabbage, grape, tomato, etc.) should be thoroughly homogenized using a food processor. For commodities with high water content, cryogenic grinding with liquid nitrogen may be employed to improve homogenization efficiency.

  • Weighing: Transfer 10.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. For internal standard quantification, add appropriate volume of working internal standard solution at this stage.

  • Hydration and extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute. For dry commodities, the addition of 10 mL of water may be necessary to ensure proper hydration and extraction efficiency.

  • Salt-assisted partitioning: Add the QuEChERS extraction salt packet (containing MgSO4, NaCl, trisodium citrate, and disodium hydrogen citrate). Seal the tube immediately and shake vigorously for 1 minute by hand or mechanical shaker to prevent salt aggregation.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer should be clearly separated from the aqueous and solid phases.

Cleanup Procedure

Matrix complexity dictates the appropriate cleanup strategy. The following table summarizes the optimized approaches for different commodity groups:

Table 1: Matrix-specific cleanup procedures for different agricultural commodities

Commodity Group Recommended Sorbents Additional Considerations Typical Recovery Range
High water content (tomato, grape) 50 mg PSA + 150 mg MgSO4 Effective for removing sugars and residual water 85-100%
High pigment content (cabbage) 50 mg PSA + 50 mg C18 + 150 mg MgSO4 C18 helps remove chlorophyll and other lipophilic pigments 80-95%
High starch content (potato) 50 mg PSA + 50 mg C18 + 25 mg GCB* + 150 mg MgSO4 *GCB (graphitized carbon black) selectively removes sterols and pigments; use cautiously as it may adsorb planar analytes 75-90%
High sulfur compounds (garlic) 50 mg PSA + 50 mg C18 + 150 mg MgSO4 Additional filtration through PTFE membrane recommended 70-85%
  • Dispersive SPE: Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing the appropriate sorbent mixture. Vortex for 30 seconds to ensure complete interaction with matrix interferents.

  • Final centrifugation: Centrifuge at ≥4000 rpm for 5 minutes. Transfer the purified supernatant to an autosampler vial for analysis. For samples with expected low residue levels, concentration under gentle nitrogen stream at 30°C may be employed to improve sensitivity, followed by reconstitution in initial mobile phase composition.

HPLC-MS/MS Analysis Conditions

Chromatographic Separation

Optimal separation of ASM and its metabolite is achieved using reversed-phase chromatography with a polar-endcapped C18 column, which provides sufficient retention for both compounds while maintaining peak symmetry. The following parameters have been validated across multiple laboratories:

Table 2: Optimized HPLC conditions for separation of ASM and acibenzolar acid

Parameter Specification Alternative Setting
Column Accucore aQ (100 × 2.1 mm, 2.6 μm) Equivalent polar-embedded C18 column
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate 0.1% formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol with 0.1% formic acid
Gradient Program 0 min: 10% B; 1 min: 10% B; 5 min: 90% B; 6 min: 90% B; 6.1 min: 10% B; 9 min: 10% B Shallow gradients improve separation in complex matrices
Flow Rate 0.3 mL/min 0.2-0.4 mL/min depending on column dimensions
Injection Volume 5 μL 2-10 μL based on sensitivity requirements
Column Temperature 35°C 30-40°C
Mass Spectrometric Detection

Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and selectivity for trace-level quantification. The following transitions have been established for each compound:

Table 3: Optimized MS/MS parameters for ASM and acibenzolar acid detection

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V) Polarity Dwell Time (ms)
This compound 211.0 135.0* / 107.0 / 91.0 15 / 25 / 35 Positive 100
Acibenzolar acid 197.0 135.0* / 107.0 18 / 28 Positive 100
Internal Standard Compound-dependent 2 characteristic fragments Optimized Positive 100

\Quantifier ion used for primary quantification*

Additional MS parameters should be optimized for specific instrument platforms but typically include: ESI source temperature: 150°C, desolvation temperature: 350°C, desolvation gas flow: 650 L/h, cone gas flow: 50 L/h, collision gas flow: 0.15 mL/min, capillary voltage: 3.0 kV (positive mode).

Method Validation and Performance Characteristics

The developed method has been comprehensively validated according to SANTE/2020 guidelines [5] across multiple matrices including potato, garlic, cabbage, grape, and tomato. The validation parameters demonstrate method reliability for regulatory compliance:

Table 4: Comprehensive method validation performance characteristics

Validation Parameter Acceptance Criteria ASM Performance Acibenzolar Acid Performance
Linearity Range 0.001-1.0 mg/L R² ≥ 0.998 R² ≥ 0.997
Limit of Detection (LOD) - 0.003 mg/kg 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg 0.01 mg/kg 0.01 mg/kg
Accuracy (Recovery %) 70-120% 70-108% 75-105%
Precision (RSD %) ≤20% ≤17.7% ≤15.2%
Matrix Effects (SSE %) - 65-135% 70-140%
Process Efficiency - 60-110% 65-115%

The specificity of the method was confirmed by analyzing blank samples from each commodity type, with no significant interferents observed at the retention times of the target analytes. Carry-over was evaluated by injecting blank solvent samples after high-concentration standards, with no peaks exceeding 20% of the LOQ observed.

Regulatory Framework and Compliance

Maximum Residue Limits (MRLs)

The establishment of science-based MRLs is essential for international trade and consumer safety. Recent regulatory assessments have resulted in updated MRLs for various commodities:

Table 5: Current MRL regulations for this compound across jurisdictions

Commodity EU MRL (mg/kg) Codex MRL (mg/kg) U.S. EPA Tolerance (mg/kg) Notes
Grapes 0.01* Under review Not specified *MRL modification requested [6]
Tomato 0.01* Aligned with CAC Not specified CAC MRLs deemed adoptable in China [3]
Cucurbits (edible peel) 0.40 Not specified Not specified Indoor use only [1]
Cucurbits (inedible peel) 0.15 Not specified Not specified Indoor use only [1]
Aubergines 0.15 Not specified Not specified Indoor use only [1]
Hazelnuts 0.20 Not specified Not specified [2]
Berry, low growing Not specified Not specified 0.15 [7]
Dietary Risk Assessment

Comprehensive dietary exposure assessments conducted by regulatory bodies worldwide have consistently demonstrated that ASM residues in food commodities pose negligible risk to consumer health. The risk quotient (RQ) methodology applied to Chinese dietary patterns indicated RQ values "far less than 1," confirming that "the potential health risk induced by ASM ingestion for Chinese population is not significant" [3] [4].

Similarly, EFSA assessments concluded that both short-term and long-term intakes of residues resulting from the authorized uses "are unlikely to present a risk to consumer health" [1] [6] [2]. The toxicological reference values established include an Acceptable Daily Intake (ADI) of 0.03 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.03 mg/kg body weight [1] [2]. The highest estimated long-term dietary intake accounted for a maximum of 3% of the ADI, well below the level of concern.

Troubleshooting and Technical Notes

Common Analytical Challenges
  • Matrix Effects: Ion suppression or enhancement is frequently observed in complex matrices like garlic and cabbage. To mitigate these effects, employ matrix-matched calibration or internal standard correction. The use of stable isotope-labeled internal standards provides the most effective compensation.

  • Metabolite Conversion: During sample storage and preparation, ASM may undergo partial conversion to the acid metabolite. To monitor this process, include stability assessments during method validation and implement prompt analysis after extraction.

  • Chromatographic Tailing: Poor peak shape for the acid metabolite can be addressed by increasing formic acid concentration to 0.2% or using alternative acidic modifiers such as trifluoroacetic acid (0.01-0.05%).

Quality Control Protocols
  • System Suitability Test: Prior to sample analysis, inject a standard at 0.05 mg/kg (5× LOQ) to verify system performance. Acceptance criteria: Retention time drift < ±0.1 min, peak area RSD < 15%, signal-to-noise ratio > 10:1.

  • Batch Quality Control: Each analytical batch should include procedural blanks, solvent standards, matrix-matched calibration standards, and spiked quality control samples at low (0.01 mg/kg), medium (0.05 mg/kg), and high (0.5 mg/kg) concentrations.

  • Proficiency Testing: Participation in inter-laboratory comparison studies and analysis of certified reference materials (when available) is recommended to maintain analytical competency.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for quantifying this compound and its acid metabolite across diverse agricultural commodities. The validated method satisfies all regulatory requirements for enforcement purposes, with an LOQ of 0.01 mg/kg appropriate for monitoring compliance with established MRLs. The modified QuEChERS sample preparation protocol offers practical advantages of simplicity, efficiency, and cost-effectiveness while maintaining performance characteristics appropriate for regulatory monitoring.

The comprehensive validation data and troubleshooting guidance support successful implementation in routine testing laboratories, facilitating the monitoring of ASM residues in accordance with global regulatory standards. The demonstrated lack of significant dietary risk associated with ASM residues confirms the compound's suitability for integrated pest management programs when used according to good agricultural practices.

References

Comprehensive Application Notes and Protocols for Acibenzolar-S-Methyl Concentration Optimization in Various Crops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acibenzolar-S-Methyl as a Plant Resistance Inducer

This compound (ASM) is a synthetic functional analog of salicylic acid that activates Systemic Acquired Resistance (SAR) in plants, providing broad-spectrum protection against fungal, bacterial, and viral pathogens without direct antimicrobial activity. ASM operates by priming the plant's innate immune system, leading to enhanced expression of defense-related genes and proteins when the plant is challenged by pathogens. This plant activator has demonstrated efficacy across numerous crop species, including tomato, apple, radish, and soybean, against diverse pathogens such as Xanthomonas spp., Clavibacter michiganensis, Venturia inaequalis, and various viral pathogens. Unlike conventional pesticides, ASM does not directly exert selection pressure on pathogen populations, thereby reducing the risk of resistance development. The optimization of application concentrations and frequencies is critical to achieving consistent disease control while minimizing potential yield impacts or phytotoxicity, which varies significantly across crop species and pathosystems.

Optimal ASM Concentrations for Different Crops and Pathosystems

Summary of Experimentally Validated Concentration Ranges

Table 1: Experimentally validated optimal ASM concentrations for disease control in various crops

Crop Pathogen/Disease Optimal ASM Concentration Application Frequency Efficacy Notes Citation
Tomato Bacterial spot (Xanthomonas spp.) 75-200 μM (1.58-4.20 g a.i./ha) Weekly Significant disease reduction without yield impact [1]
Tomato Bacterial canker (Clavibacter michiganensis) 0.1-0.3 mM Single application Induced resistance with increased defense enzymes [2]
Arabidopsis Plantago asiatica mosaic virus (PlAMV) 1 mM Single leaf application Transient SAR (effective at 1 day post-treatment) [3]
Japanese Radish Bacterial blight (Pseudomonas cannabina) 100 ppm Dip treatment Activated stomatal defense and SAR in untreated leaves [4]
Apple Rosy apple aphid (Dysaphis plantaginea) 0.4 g/L (Bion 50WG) 3 applications (16, 9, 2 days before infestation) Induced antibiosis and antixenosis effects [5]
Concentration-Dependent Efficacy Patterns

Research across multiple crops reveals that ASM efficacy is highly concentration-dependent, with suboptimal concentrations failing to activate sufficient defense responses while excessive concentrations may potentially cause phytotoxicity or yield reduction. In tomato against bacterial spot, weekly applications of ASM at 75-200 μM provided significantly better disease control than biweekly applications, which were largely ineffective [1]. The transient nature of ASM-induced protection was demonstrated in Arabidopsis, where local application suppressed viral infection in distal leaves only when inoculation occurred 1 day after treatment, but not at 3 days post-treatment [3]. This pattern emphasizes the importance of both concentration and application timing in relation to expected pathogen exposure. In the context of integrated pest management, ASM at 0.4 g/L applied to apple trees negatively affected several life traits of the rosy apple aphid and modified its feeding and host-seeking behaviors [5].

Detailed Application Protocols and Methodologies

Foliar Spray Application for Bacterial and Fungal Diseases
  • Solution Preparation: Prepare ASM working solution at the recommended concentration using the commercial formulation (e.g., Bion 50WG). For tomato bacterial spot, prepare concentrations between 75-200 μM, which corresponds to 1.58-4.20 g a.i./ha in 100 liters of water or 0.21-0.56 oz. a.i./acre in 100 gallons of water [1]. For solution preparation, use reverse osmosis water to avoid potential chemical interactions and ensure consistent efficacy.

  • Application Technique: Apply ASM solution as a foliar spray using pressurized hand sprayers or commercial spray equipment, ensuring thorough coverage of both abaxial and adaxial leaf surfaces until runoff. Spray equipment should be calibrated to deliver appropriate volume per area unit, typically 100-200 gallons per acre for field applications or until runoff for experimental plots. Applications should be made during conditions conducive to plant uptake, typically during early morning or late afternoon to minimize rapid evaporation and maximize leaf surface retention.

  • Application Timing and Frequency: For tomato bacterial spot control, apply weekly throughout disease-favorable periods rather than biweekly, as the latter demonstrated inconsistent efficacy [1]. For perennial crops like apple, apply 3 times at 16, 9, and 2 days before expected pest infestation or disease development [5]. The precise timing should align with specific pathogen biology and environmental conditions conducive to disease development.

Soil Drench and Root Uptake Methods
  • Solution Preparation and Application: Prepare ASM solution at recommended concentration (typically 0.1-0.5 mM) in appropriate water volume to ensure thorough soil penetration. Apply as soil drench around plant base, ensuring even distribution throughout root zone. For enhanced root uptake, specific Plant Growth-Promoting Rhizobacteria (PGPR) inocula such as Bacillus amyloliquefaciens IN937a, B. pumilus SE34, or B. subtilis GB03 can be integrated, as they have been shown to improve ASM uptake and systemic translocation without affecting its dissipation rate in the rhizosphere [6].

  • Uptake and Translocation Monitoring: Studies demonstrate that ASM and its major metabolite CGA 210007 are rapidly taken up by roots and translocated to aerial plant parts within hours after application. Maximum concentrations in leaves are typically observed within 24-48 hours post-application. The metabolite CGA 210007 is the biologically active form responsible for inducing SAR responses systemically [6].

Seed Treatment and Localized Application Protocols
  • Seed Treatment: Prepare ASM solution at manufacturer-recommended concentration for seed treatment. Apply uniformly to seeds using appropriate equipment to ensure even coverage. Allow treated seeds to dry thoroughly before planting. This method provides early-season protection during critical establishment phases.

  • Localized Leaf Application: For research purposes to distinguish local from systemic effects, specific leaves can be treated with ASM solution while protecting other leaves from exposure. In Arabidopsis studies, the sixth leaf was treated with 1 mM ASM while upper leaves remained untreated to demonstrate systemic movement and defense activation in distal tissues [3]. This approach is particularly valuable for mechanistic studies of SAR.

ASM-Induced Signaling Pathways and Molecular Mechanisms

Systemic Acquired Resistance Signaling Pathway

Diagram: ASM-induced Systemic Acquired Resistance signaling pathway

G ASM ASM SA Signaling SA Signaling ASM->SA Signaling Mimics NPR1 NPR1 PR Gene Expression PR Gene Expression NPR1->PR Gene Expression Induces SA Biosynthesis SA Biosynthesis NPR1->SA Biosynthesis Enhances SA SA NHP NHP Defense Priming Defense Priming NHP->Defense Priming Signals SA Signaling->NPR1 Activates Pathogenesis-Related Proteins Pathogenesis-Related Proteins PR Gene Expression->Pathogenesis-Related Proteins Produces SA Biosynthesis->NHP Stimulates Enhanced ROS Production Enhanced ROS Production Defense Priming->Enhanced ROS Production Leads to Broad-Spectrum Resistance Broad-Spectrum Resistance Pathogenesis-Related Proteins->Broad-Spectrum Resistance Confers Stomatal Closure Stomatal Closure Enhanced ROS Production->Stomatal Closure Induces Reduced Pathogen Entry Reduced Pathogen Entry Stomatal Closure->Reduced Pathogen Entry Results in

The diagram above illustrates the core signaling pathway activated by ASM treatment. ASM functions as a functional salicylic acid analog that activates the Nonexpressor of Pathogenesis-Related genes 1 (NPR1), the central regulator of systemic acquired resistance. This activation leads to upregulation of Pathogenesis-Related (PR) genes and proteins, which contribute to broad-spectrum resistance against diverse pathogens [3] [7]. Recent research has elucidated the essential role of N-hydroxypipecolic acid (NHP) in ASM-induced SAR, with studies demonstrating that both SA and NHP are required for establishing effective resistance against bacterial pathogens and viruses in Arabidopsis [3]. The signaling cascade also involves Reactive Oxygen Species (ROS) production through peroxidases, which induces stomatal closure as a defense mechanism against bacterial invasion [4].

Experimental Protocols for ASM Efficacy Evaluation

Field Trial Design for Disease Control Assessment
  • Experimental Design and Setup: Establish randomized complete block designs with at least 4 replications per treatment. Include untreated control, standard fungicide/bactericide (e.g., copper-mancozeb for tomato bacterial spot), and multiple ASM concentration treatments. Plot size should be sufficient to allow for destructive sampling and yield measurements, typically with guard rows between treatments to minimize cross-contamination [1].

  • Treatment Application and Disease Assessment: Apply ASM treatments at predetermined frequencies (weekly vs. biweekly) using calibrated sprayers. Challenge plants with natural or artificial pathogen inoculation at appropriate timings relative to ASM application. Assess disease development using standardized rating scales (e.g., 0-10 scale for bacterial spot severity) at multiple time points post-inoculation. For bacterial diseases, quantify pathogen populations by sampling leaf tissues, surface-sterilizing with 10% H₂O₂, homogenizing in sterile distilled water, and plating serial dilutions on selective media for colony counting [4].

  • Yield and Phytotoxicity Evaluation: Harvest marketable yields from each treatment plot and statistically compare against controls. Monitor for potential phytotoxic effects of ASM treatments, particularly at higher concentrations, documenting any leaf discoloration, necrosis, or growth abnormalities. In tomato field trials, ASM applications at 75-200 μM did not significantly improve yields relative to untreated controls or copper-mancozeb standards, indicating the importance of combining disease control with yield preservation as success metrics [1].

Molecular Analysis of Defense Activation
  • Gene Expression Profiling: Extract total RNA from ASM-treated tissues using standard methods (e.g., RNAiso Plus). Perform reverse transcription followed by quantitative RT-PCR analysis of SAR marker genes including PR1, SID2, and ALD1 using gene-specific primers. Normalize expression data using housekeeping genes such as GAPDH. Studies show significant upregulation of SAR-related genes at 1 day post-ASM treatment, with variable persistence at later time points [3].

  • Defense Protein Analysis: Extract proteins from plant tissues using appropriate extraction buffers. Detect and quantify pathogenesis-related proteins such as amaranthin-like lectins through Western blotting or ELISA. Alternatively, assess defense enzyme activities (peroxidase, glutathione peroxidase) spectrophotometrically using specific substrates. Research on apple demonstrated that ASM treatment strongly up-regulated genes encoding amaranthin-like lectins, with corresponding protein accumulation in leaves, petioles, and stems contributing to resistance against aphids [5].

  • Volatile Organic Compound Analysis: For arthropod resistance studies, collect headspace volatiles from ASM-treated plants using solid-phase microextraction (SPME) fibers or trapping systems. Analyze using gas chromatography-mass spectrometry (GC-MS) to identify terpenes and other defense-related volatiles. Apple studies revealed that ASM treatment elicited up-regulation of terpene synthase genes and emission of (E,E)-α-farnesene, a sesquiterpene repellent to aphids [5].

Practical Considerations and Implementation Strategies

Integration in Crop Protection Programs

ASM is most effective when strategically integrated with conventional crop protection products rather than as a standalone solution. Research in soybean demonstrates that elicitor-based biostimulants can be effectively combined with commercial spray adjuvants, insecticides, herbicides, and fungicides without losing defense-inducing activity [8]. Similarly, studies on tomato show that combining ASM with PGPR (Plant Growth-Promoting Rhizobacteria) enhances root uptake and systemic translocation of ASM, potentially improving its efficacy [6]. For bacterial spot control in tomato, ASM should be viewed as a complement to copper-based bactericides rather than a replacement, particularly since yield benefits from ASM alone were not consistently demonstrated in field trials [1]. The timing of ASM applications relative to conventional pesticides should be optimized to avoid potential antagonism, with many researchers recommending ASM application preceding conventional products to establish primed defense states before pathogen challenge.

Resistance Management and Economic Considerations

Unlike conventional pesticides with direct antimicrobial activity, ASM exerts no direct selection pressure on pathogen populations, making it a valuable resistance management tool. However, its moderate and strictly protective activity may disappoint farmers accustomed to the curative performance of standard fungicides [7]. The economic viability of ASM applications depends on careful cost-benefit analysis considering crop value, disease pressure, and potential yield impacts. Field trials should always include economic assessments comparing ASM-based programs with conventional approaches. Current research indicates that ASM residues in agro-products pose minimal dietary risk, with risk quotient values far less than 1 based on monitoring studies, supporting its registration and use in integrated crop protection systems [9].

Conclusion

This compound represents a valuable tool for sustainable crop protection through induction of the plant's innate immune system. Concentration optimization must consider specific crop-pathogen systems, with typical effective ranges between 75-200 μM for foliar applications against bacterial diseases and 0.1-0.4 g/L for arthropod deterrence. Weekly applications generally outperform biweekly schedules, and timing relative to pathogen challenge is critical due to the transient nature of induced resistance. Future research should focus on refining application timing relative to pathogen biology, optimizing integration with biological and conventional control products, and developing formulation technologies that enhance uptake and persistence of the active ingredient. When implemented within integrated pest management frameworks, ASM contributes to reduced pesticide inputs and enhanced sustainability of crop production systems.

References

Acibenzolar-S-methyl application timing efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How long before a challenge does ASM need to be applied to be effective?

    • A: Research shows that local application of ASM induces systemic protection in distal leaves as soon as 1 day post-treatment (dpt). However, this protective effect is transient and is no longer observed by 3 dpt [1] [2].
  • Q2: Is the timing different for viral vs. bacterial pathogens?

    • A: The 1-day efficacy window was specifically demonstrated in a study on Plantago asiatica mosaic virus (PlAMV) [1]. While the core signaling pathway (SA/NHP) is shared with antibacterial SAR, always confirm timing for your specific pathosystem.
  • Q3: Which genes can I use as molecular markers to confirm ASM activity?

    • A: You can monitor the expression of SAR-related genes. Studies have shown that local ASM application significantly upregulates PR1, SID2, and ALD1 in distal leaves at 1 dpt, confirming the activation of systemic defense [1].

ASM Application Timing and Efficacy

The table below summarizes key quantitative data on the time-dependent efficacy of ASM-induced resistance.

Application to Challenge Interval Efficacy in Distal Leaves Key Supporting Evidence
1 Day Post-Treatment (dpt) Effective Significant suppression of PlAMV infection and viral RNA accumulation [1] [2].
3 Days Post-Treatment (dpt) Not Effective No significant difference in infection compared to the control [1] [2].

Experimental Protocol: Validating ASM-Induced SAR

Here is a detailed methodology based on the cited research for testing ASM-induced Systemic Acquired Resistance (SAR) in a model plant system [1] [2].

  • 1. Plant Material & Growth Conditions:

    • Use wild-type Arabidopsis thaliana (e.g., Col-0 ecotype) and relevant mutant lines (e.g., sid2, fmo1, npr1-1) as experimental controls.
    • Grow plants under controlled conditions (e.g., 22°C, 10-h/14-h light/dark cycle) for four weeks.
  • 2. Localized ASM Treatment:

    • Prepare a 1.0 mM solution of Acibenzolar-S-methyl (ASM) in water, containing 0.05% Tween-20 as a surfactant. A water and surfactant solution serves as the negative control.
    • Using a soft brush or spray, carefully apply the solution to only three lower leaves (e.g., the 6th, 7th, and 8th leaves). This local application is crucial for distinguishing systemic from local effects.
  • 3. Pathogen Challenge:

    • At the desired time points post-treatment (e.g., 1 dpt and 3 dpt), inoculate an upper, untreated distal leaf (e.g., the 9th leaf) with your pathogen of interest.
    • For the virus study, the challenge involved mechanical inoculation with PlAMV-GFP virions.
  • 4. Efficacy Assessment (at 2 days post-inoculation):

    • Phenotypic Monitoring: If using a GFP-tagged pathogen, count the number of fluorescent infection foci under a UV lamp.
    • Molecular Analysis: Harvest the inoculated distal leaf.
      • Use RT-qPCR to quantify pathogen RNA/DNA accumulation.
      • Use RT-qPCR to measure the expression levels of SAR-marker genes (PR1, SID2, ALD1) to confirm defense pathway activation.

SAR Signaling Pathway Activated by ASM

The following diagram illustrates the key genetic pathway through which local ASM application induces systemic antiviral resistance, as identified in the research [1]. The pathway shows that ASM's effect is dependent on both Salicylic Acid (SA) and N-Hydroxypipecolic Acid (NHP) signaling.

ASM_SAR_Pathway Antiviral SAR Signaling Pathway Induced by ASM ASM Local ASM Application SA_Synthesis SA Synthesis ASM->SA_Synthesis  Activates ICS1 ICS1/SID2 (Isochorismate Synthase 1) SA_Synthesis->ICS1 NPR1 NPR1 (SA Receptor) ICS1->NPR1 NHP_Synthesis NHP Synthesis NPR1->NHP_Synthesis  Regulates ALD1 ALD1 (AGD2-like defense protein 1) NHP_Synthesis->ALD1 FMO1 FMO1 (Flavin Monooxygenase 1) ALD1->FMO1 Defense_Genes Defense Gene Expression FMO1->Defense_Genes  Induces PR1 PR1 Gene & other SAR markers Defense_Genes->PR1 Antiviral_State Systemic Antiviral State (Reduced Virus Accumulation) PR1->Antiviral_State

The diagram above shows that ASM kick-starts the pathway by activating Salicylic Acid (SA) synthesis. SA is produced via the enzyme ICS1/SID2 and is perceived by the receptor NPR1. NPR1, in turn, is necessary for the synthesis of N-Hydroxypipecolic Acid (NHP), which involves the enzymes ALD1 and FMO1. This coordinated SA-NHP signaling ultimately leads to the expression of defense genes like PR1 in distal tissues, establishing a systemic antiviral state that reduces virus accumulation [1].

Key Experimental Considerations

For researchers designing their own experiments, please note the following critical points derived from the studies:

  • Use Untreated Distal Leaves for SAR Assessment: To conclusively demonstrate systemic acquired resistance (SAR) and not just a local effect, it is imperative to apply the pathogen challenge to leaves that were not directly treated with ASM [1] [2].
  • Include Critical Mutant Controls: The study identified that the antiviral SAR effect was lost in sid2-2 (SA-deficient), fmo1 (NHP-deficient), and npr1-1 (SA receptor) mutant lines [1]. Including these genetic controls is essential for validating the pathway in your experiments.
  • Confirm Effect with NHP Treatment: As a further validation, the local application of NHP itself was shown to suppress virus infection in distal leaves, confirming its central role in this pathway [1] [2].

References

Acibenzolar-S-methyl residue definition enforcement

Author: Smolecule Technical Support Team. Date: February 2026

Official Residue Definitions for Enforcement

For enforcement and compliance of Maximum Residue Limits (MRLs), the residue definition includes the parent compound and specific, toxicologically relevant metabolites.

Regulatory Authority Residue Definition for Enforcement (All Commodities)
Health Canada [1] S-methyl 1,2,3-benzothiadiazole-7-carbothioate (ASM), including the metabolite 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar acid).
European Food Safety Authority (EFSA) [2] Sum of acibenzolar-S-methyl and acibenzolar acid (free and conjugated), expressed as this compound.

Key Implication for Analysis: Your analytical methods must be able to quantify the sum of ASM and acibenzolar acid, expressed as ASM equivalents [2].

Analytical Methodology & Protocol

Sufficiently validated analytical methods are available to quantify residues according to the enforcement residue definition in the crops assessed... The methods enable quantification of residues at or above 0.01 mg/kg in the crops assessed (LOQ) [2].

Parameter Specification
Target Analytes This compound (parent) and Acibenzolar acid (metabolite) [2].
Final Quantification Expressed as the sum of this compound equivalents [2].
Limit of Quantification (LOQ) 0.01 mg/kg for the tested crops [2].

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent or weak induced resistance response in distal leaves.

  • Potential Cause: The systemic acquired resistance (SAR) signal activated by ASM is transient.
  • Solution: Optimize application timing. Research shows that suppression of pathogen infection in distal, untreated leaves was significant when plants were challenged 1 day after ASM application, but the effect was no longer detectable at 3 days post-application [3]. Ensure your challenge inoculations are timed appropriately to coincide with the peak of the systemic signal.

Issue 2: Uncertainty whether the residue definition should include other metabolites.

  • Potential Cause: The metabolite 4-OH acibenzolar acid is a known compound for which a definitive conclusion on its inclusion in the risk assessment residue definition has not been reached for all crop groups due to data gaps on its general toxicity [2].
  • Solution: For enforcement purposes, adhere to the established definitions from regulators like Canada and the EFSA, which currently do not include 4-OH acibenzolar acid. For a comprehensive risk assessment, especially for leafy crops and pulses/oilseeds, be aware of this data gap and the potential for this metabolite to be present in significant levels [2].

Issue 3: Poor disease control in field experiments despite laboratory success.

  • Potential Cause: The effectiveness of ASM is strictly protective and does not cure existing infections. Its performance can also vary between plant genotypes [4].
  • Solution:
    • Apply ASM preventively, before pathogen challenge [5].
    • Validate the efficacy of your ASM treatment protocol on the specific crop cultivar you are using [4].
    • Consider that ASM induces defense at an energetic cost to the plant; under low-disease pressure, this may impact growth, and under high-disease pressure, control may be incomplete compared to direct fungicides [4].

Key Regulatory & Scientific Considerations

  • Metabolic Pathway in Plants: ASM is a propesticide. Its active form is the carboxylic acid metabolite (acibenzolar acid), which is produced in the plant and is responsible for activating the SAR pathway [6] [7].
  • Toxicological Reference Values: The toxicological profile was assessed by EFSA as sufficient to derive an Acceptable Daily Intake (ADI) of 0.03 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.03 mg/kg body weight. The metabolite acibenzolar acid is considered of similar toxicity to the parent ASM [2].
  • Resistance Management: ASM is classified as a Group P01 fungicide (FRAC). It does not directly target the pathogen and has a very low risk of resistance development. It can be a valuable tool in resistance management strategies to reduce selection pressure on single-site fungicides [6] [5].

Experimental Workflow for ASM Residue Analysis

The following diagram maps the logical workflow for planning and troubleshooting an experiment involving ASM residue analysis.

cluster_1 Pre-Experimental Setup cluster_2 Experimental Execution & Analysis cluster_3 Troubleshooting Common Issues Start Start: Plan ASM Residue Experiment P1 Define Crop Commodity Group Start->P1 P2 Confirm Regulatory Residue Definition for Enforcement P1->P2 P3 Validate Analytical Method for ASM + Acibenzolar Acid (LOQ=0.01mg/kg) P2->P3 E1 Apply ASM (Note: Protective use only) P3->E1 E2 Sample Tissues E1->E2 E3 Extract & Analyze Residues E2->E3 E4 Quantify as Sum of ASM Equivalents E3->E4 T1 Weak Systemic Effect? E4->T1 T2 Unexpected Metabolite or Data? E4->T2 T3 Poor Field Efficacy? E4->T3 Sol1 Solution: Ensure challenge inoculation at 1 day post-application T1->Sol1 Sol2 Solution: Be aware of 4-OH acibenzolar acid. It is not in enforcement definition. T2->Sol2 Sol3 Solution: Apply preventively. Confirm cultivar sensitivity. T3->Sol3

References

Acibenzolar-S-methyl MRL compliance hazelnuts

Author: Smolecule Technical Support Team. Date: February 2026

MRL Compliance Overview for Hazelnuts

The European Union amended the existing MRL based on an application submitted by Syngenta France SAS and a subsequent safety evaluation by EFSA. The data supporting the request were found to be sufficient, and the consumer risk assessment concluded that the new level is unlikely to pose a risk to human health [1].

The table below summarizes the core quantitative data:

Aspect Specification
Existing EU MRL (mg/kg) 0.1 [1]
Proposed/Modified EU MRL (mg/kg) 0.2 [1]
Enforcement Residue Definition Sum of acibenzolar-S-methyl and acibenzolar acid (free and conjugated), expressed as this compound [1]
Validated LOQ (mg/kg) 0.01 [1]
Acceptable Daily Intake (ADI) 0.03 mg/kg body weight per day [1]
Acute Reference Dose (ARfD) 0.03 mg/kg body weight [1]

Experimental Protocols & Methodologies

For researchers designing studies or verifying compliance, the following methodologies are critical.

Analytical Method for Enforcement
  • Technology: High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) [1].
  • Residue Definition: The method must quantify the sum of this compound and its metabolite acibenzolar acid (free and conjugated), expressed as the stoichiometric equivalent of the parent compound [1] [2].
  • Performance: The method must be sufficiently validated to enable reliable quantification of residues at or above the limit of quantification (LOQ) of 0.01 mg/kg for the hazelnut matrix [1].
Conducting Supervised Residue Trials

Residue trials are essential for deriving MRL proposals.

  • Purpose: To determine the maximum residue levels expected under conditions of the intended agricultural practice.
  • Procedure:
    • Field Design: Conduct a minimum of eight supervised field trials according to the intended Good Agricultural Practice (GAP) in the major hazelnut-growing regions of the European Union (Southern and Northern regions).
    • Sample Collection: Harvest hazelnuts at maturity. The number of samples should be statistically sufficient.
    • Sample Analysis: Analyze the samples using the validated HPLC-MS/MS method described above.
    • Data Calculation: The MRL proposal of 0.2 mg/kg was derived from the highest residue levels observed in these supervised trials, ensuring they are representative of the intended use [1].
Consumer Risk Assessment Workflow

EFSA uses a standardized model to ensure that the established MRLs are safe for consumers. The following diagram illustrates the workflow of this assessment, which you can adapt for your research evaluations.

consumer_risk_assessment START Start: MRL Application DATA Data Submission & Residue Trials START->DATA MRL Derive MRL Proposal DATA->MRL EXPOSURE Dietary Intake Assessment (PRIMo) MRL->EXPOSURE TOX Compare with Toxicological Reference Values EXPOSURE->TOX RISK Risk Characterization TOX->RISK CONCLUSION Conclusion: Risk Unlikely RISK->CONCLUSION

The key steps in the assessment are:

  • Dietary Intake Assessment: EFSA uses the Pesticide Residues Intake Model (PRIMo), revision 3, to estimate consumer exposure [1].
  • Exposure Scenarios:
    • Short-term (acute) exposure: Calculated using the highest residue (HR) value from supervised trials. For hazelnuts, this accounted for a maximum of 0.8% of the ARfD [1].
    • Long-term (chronic) exposure: Calculated by updating the comprehensive assessment with the supervised trials median residue (STMR) value for hazelnuts. The highest estimated intake was 3% of the ADI (for the GEMS/Food G06 diet) [1].
  • Risk Characterization: EFSA concludes that the proposed use is unlikely to pose a risk to consumer health only if both the calculated short-term exposure is below 100% of the ARfD and the long-term exposure is below 100% of the ADI [1].

Key Considerations for Researchers

  • Metabolite Toxicity: The metabolite acibenzolar acid (included in the residue definition) is considered to be of similar toxicity to the parent compound, this compound [1]. For other crop groups, the relevance of the metabolite 4-OH acibenzolar acid is still under discussion due to data gaps on its general toxicity [2].
  • Processing Studies: Specific studies to investigate the effect of processing on this compound residues in hazelnuts were not required. This is because the total theoretical maximum daily intake was below the trigger value of 10% of the ADI, indicating a low potential for processed commodities to significantly impact dietary risk [1].

References

Acibenzolar-S-methyl copper fungicide resistance alternative

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Overview: ASM as a Copper Alternative

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid, does not possess direct antimicrobial activity. Instead, it induces a systemic, broad-spectrum resistance state in plants known as Systemic Acquired Resistance (SAR) [1] [2]. This mode of action presents a sustainable alternative to traditional copper fungicides, against which resistant bacterial strains have increasingly emerged [3] [2].

Field studies over four years demonstrated that ASM reduced foliar severity of bacterial spot in 14 out of 15 trials and bacterial speck in all 7 trials conducted, with disease control similar or superior to standard copper bactericide programs [1]. ASM's key advantage is its effectiveness against copper-resistant strains, as its plant-mediated action bypasses direct pathogen confrontation [1].

FAQs & Troubleshooting for Researchers

Q1: What is the precise mechanism of action of ASM? ASM mimics salicylic acid, activating a defense signaling cascade that primes the plant's immune system. Key mechanistic steps include:

  • SAR Induction: Upregulation of Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5 in local and systemic tissues [2].
  • Stomatal Defense: Induction of reactive oxygen species (ROS) production via peroxidases, leading to stomatal closure and prevention of bacterial entry [2].
  • Signaling Pathway: The working model of ASM-induced stomatal closure can be represented by the following signaling pathway. This diagram illustrates the key steps from ASM perception to the physiological defense response.

G ASM This compound (ASM) SA SA-like Signaling ASM->SA Perox Peroxidase Activation SA->Perox PR PR Gene Expression (PR1, PR2, PR5) SA->PR Systemic Tissue ROS ROS Production Perox->ROS Closure Stomatal Closure ROS->Closure Defense Reduced Bacterial Invasion & Disease Closure->Defense PR->Defense

Q2: What are proven experimental application methods? The table below summarizes standard protocols from published studies.

Application Method Recommended Concentration Key Experimental Context Reported Efficacy
Foliar Dip 100 ppm (active ingredient) [2] Laboratory-based mechanistic studies on Japanese radish; plants dipped 4 hours to 1 week before pathogen inoculation [2]. Effectively induced SAR and stomatal defense, reducing disease severity and bacterial population [2].
Field Application (Foliar) 35 g a.i. ha⁻¹ [1] Large-scale field trials on tomato across multiple geographies over 4 years, complemented with fungicides for fungal diseases [1]. Provided consistent, season-long control of bacterial spot and speck, comparable or superior to copper treatments [1].
Soil Drench Cited as effective [2] Used in studies on cabbage to induce SAR systemically; specific concentration not detailed in provided results [2]. Successfully activated defense in untreated upper leaves, demonstrating systemic mobility [2].

Q3: What are common experimental pitfalls and solutions?

  • Phytotoxicity: High concentrations or frequent applications can cause stunting or leaf chlorosis. Solution: Adhere strictly to recommended concentrations and application intervals. Conduct preliminary dose-response experiments on new plant cultivars [1].
  • Lack of Direct Antibacterial Activity: ASM does not kill pathogens directly. Solution: Apply as a preventative treatment, ensuring activation of the plant's defense system before pathogen challenge [2].
  • Transplant Stunting: Field studies noted a negative impact on transplant dry weight. Solution: Plan application timing carefully; this effect may be mitigated after field transplanting [1].

Experimental Workflow & Data Interpretation

For researchers designing experiments, the following workflow outlines key stages from establishing a baseline to data interpretation.

G Step1 1. Establish Baseline (Pathogen Sensitivity) Step2 2. Apply Treatments (ASM vs. Controls) Step1->Step2 Step3 3. Pathogen Challenge Step2->Step3 Step4 4. Data Collection & Analysis Step3->Step4 Step5 5. Interpretation Step4->Step5

Key Quantitative Metrics for Data Collection:

  • Disease Assessment: Calculate disease severity index and percentage of diseased leaf area [1] [2].
  • Bacterial Population Dynamics: Quantify internal bacterial population (CFU/g of leaf tissue) post-inoculation [2].
  • Molecular Marker Analysis: Use qRT-PCR to measure expression levels of SAR marker genes (e.g., PR1, PR2, PR5) and genes involved in ROS signaling [2].
  • Physiological Response: Assess stomatal aperture width using microscopy [2].
  • Agronomic Impact: Measure fruit spot incidence and total marketable yield in field trials [1].

References

Acibenzolar-S-methyl antibiotic resistance replacement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Acibenzolar-S-Methyl (ASM)

What is this compound (ASM)? ASM, also known as BTH, is a synthetic plant activator that induces systemic acquired resistance (SAR), a broad-spectrum, long-lasting "immune" state in plants [1] [2]. It is not a traditional fungicide or antibiotic, as it has no direct toxic effect on pathogens [2]. Its mechanism involves mimicking salicylic acid (SA), a key plant defense hormone, to "prime" the plant's own defense systems [1] [3] [2].

Key Fact for Researchers: ASM is a propesticide. Its active form is the carboxylic acid metabolite produced within the plant after hydrolysis, catalyzed by methyl salicylate esterase [2].

FAQs & Troubleshooting for Experimental Use

FAQ: Against which pathogens is ASM effective? ASM-induced SAR provides protection against a broad spectrum of pathogens [1] [3]. The table below summarizes its efficacy based on current literature.

Pathogen Type Examples (from search results) Efficacy / Notes
Fungi Venturia spp. (apple scab), Botrytis spp. (grey mold), Erysiphe spp. (powdery mildew) Effective; used in field crops like cereals and fruits [1] [2].
Bacteria Pseudomonas syringae, Xanthomonas species Effective; induces defense pathways against bacterial pathogens [1] [3].
Oomycetes Hyaloperonospora arabidopsidis Effective; used in studies of SAR mechanism [3].
Viruses Plantago asiatica mosaic virus (PlAMV) Effective; recent studies confirm induction of antiviral SAR [3] [4].
Postharvest Diseases Penicillium expansum (Blue mold on apples) Ineffective when applied postharvest; effective when applied to pear trees in the field pre-harvest [1].

FAQ: Why is my ASM treatment not providing effective disease control?

  • Incorrect Application Timing: ASM is primarily protective, not curative. It must be applied before pathogen infection or inoculation to be effective [2]. Applying it after infection has established may result in poor control.
  • Transient Nature of Induced Resistance: The protective effect can be short-lived. One study on Arabidopsis showed that suppression of a virus in distal leaves was significant at 1 day post-treatment (dpt) but was no longer detectable at 3 dpt [3] [4].
  • Host Plant and Pathogen Specificity: Efficacy can vary by plant species and pathogen. For instance, ASM did not reduce blue mold in postharvest apple treatment but was effective in pear when applied during fruit growth [1].
  • Incorrect Concentration: Always refer to established protocols. A common concentration used in Arabidopsis research is 1 mM [3] [4].

Detailed Experimental Protocol: Local Application for SAR Analysis

This protocol is adapted from a 2024 study investigating ASM-induced antiviral SAR in Arabidopsis thaliana [3] [4].

Objective: To determine if local application of ASM induces systemic resistance in untreated distal leaves.

Materials:

  • Plant Material: 4-week-old Arabidopsis thaliana (Col-0 ecotype) plants.
  • Treatment Solution: 1 mM this compound (ASM) in water. Use water as a negative control.
  • Pathogen: Plantago asiatica mosaic virus expressing GFP (PlAMV-GFP) virions.

Method Workflow:

G A 1. Plant Preparation (4-week-old Arabidopsis) B 2. Local ASM Treatment (Treat 3 lower leaves with 1mM ASM) A->B C 3. Pathogen Challenge (Inoculate upper distal leaf with virus at 1 dpt) B->C D 4. Data Collection (At 2 days post-inoculation) C->D E Visual (GFP spots) D->E F Molecular (qPCR for viral RNA) D->F

Procedure:

  • Plant Preparation: Grow Arabidopsis plants under controlled conditions until four weeks old.
  • Local Treatment: Select three lower leaves (e.g., 6th, 7th, and 8th leaves). Use a brush or spray to apply 1 mM ASM solution locally to these leaves. Ensure the solution does not contact other parts of the plant. Apply water to the control group.
  • Pathogen Inoculation: At 1 day post-treatment (dpt), inoculate a upper, untreated leaf (e.g., the 9th leaf) with PlAMV-GFP virions.
  • Data Collection and Analysis: At 2 days post-inoculation:
    • Visual Quantification: Use a UV lamp or fluorescence microscope to count the number of GFP fluorescent spots on the inoculated leaf. A significant reduction in spots indicates successful SAR.
    • Molecular Verification: Harvest the inoculated leaf. Use RT-qPCR to quantify viral RNA accumulation, normalizing to housekeeping genes.

Troubleshooting Notes:

  • No Systemic Effect: Ensure the treated and inoculated leaves are physically separated. Verify the health of the plants and the viability of the pathogen inoculum.
  • High Variability: Use a sufficient number of biological replicates (e.g., 10-12 plants per treatment group). Standardize the volume of ASM solution applied to each leaf.

Mechanism of Action: Signaling Pathway

ASM activates a defense signaling pathway that is dependent on key plant metabolites and receptors. The following diagram summarizes this pathway based on genetic evidence [3] [4].

G ASM This compound (ASM) (Exogenous Application) SA Salicylic Acid (SA) (Endogenous) ASM->SA Mimics NPR1 NPR1 (SA Receptor) SA->NPR1 NHP N-Hydroxypipecolic Acid (NHP) SAR Systemic Acquired Resistance (SAR) Expression of PR genes Broad-spectrum pathogen resistance NHP->SAR Mobile Signal NPR1->NHP Regulates Biosynthesis NPR1->SAR Direct Activation

Key Genetic Evidence:

  • The antiviral SAR effect of ASM is abolished in sid2-2 mutants (defective in SA synthesis), fmo1 mutants (defective in NHP synthesis), and npr1-1 mutants (defective in the SA receptor) [3]. This confirms the pathway's dependence on these components.
  • Local application of NHP itself is sufficient to induce antiviral SAR in distal leaves, confirming its role as a critical mobile signal [3] [4].

Key Takeaways for Researchers

  • Primary Use: ASM is a plant defense inducer for agricultural use, not a human antibiotic.
  • Mechanism: It works by activating the plant's SAR pathway via SA and NHP signaling.
  • Application is Key: It is prophylactic and requires correct timing.
  • Model System: The provided protocol is robust for studying SAR in Arabidopsis.

References

Acibenzolar-S-methyl optimal concentration disease suppression

Author: Smolecule Technical Support Team. Date: February 2026

ASM Concentration Guide for Disease Suppression

The following table compiles effective ASM concentrations from various experimental studies.

Host Plant Target Pathogen/Disease Effective ASM Concentration Key Findings & Application Notes Source
Cyclamen Fusarium oxysporum f. sp. cyclaminis (Fusarium wilt) 10 - 50 μg/mL Higher concentrations led to greater disease reduction; applied as a spray to runoff 1 day after transplanting and repeated 1 week later. [1]
Wheat Fusarium graminearum (Fusarium Head Blight) 0.0375 - 0.075 g/L 0.075 g/L at anthesis was the most effective, reducing disease by ~29% and deoxynivalenol (DON) by ~19%. [2]
Arabidopsis thaliana (Model organism) Plantago asiatica mosaic virus (PlAMV) 1 mM Used to study the induction of Systemic Acquired Resistance (SAR); applied locally to specific leaves. [3] [4]

Example Experimental Protocol

To help you design your experiments, here is a detailed methodology based on the research conducted on Arabidopsis thaliana against a viral pathogen [3] [4]. The workflow is also illustrated in the diagram below.

G PlantGrowth Grow Arabidopsis plants for 4 weeks LeafSelection Select specific leaves (e.g., 6th, 7th, 8th) PlantGrowth->LeafSelection ASTreatment Local application of 1 mM ASM solution LeafSelection->ASTreatment ControlTreatment Control group: Local application of water LeafSelection->ControlTreatment Incubation1 Incubate plants (1 or 3 days post-treatment) ASTreatment->Incubation1 ControlTreatment->Incubation1 PathogenInoculation Inoculate distal, untreated leaf (e.g., 9th leaf) with pathogen Incubation1->PathogenInoculation Incubation2 Incubate plants (2 days post-inoculation) PathogenInoculation->Incubation2 Evaluation Evaluate disease suppression Incubation2->Evaluation GFP Count fluorescent foci (GFP-tagged virus) Evaluation->GFP qPCR Quantify pathogen RNA (RT-qPCR) Evaluation->qPCR GeneExpr Analyze SAR gene expression (PR1, SID2, ALD1) via RT-qPCR Evaluation->GeneExpr

Key Steps and Considerations:

  • Plant Material: Use four-week-old Arabidopsis thaliana plants (ecotype Col-0 is common).
  • ASM Application:
    • Prepare a 1 mM ASM solution in water.
    • Local Application: The solution is applied only to specific, lower leaves (e.g., leaves 6-8), avoiding the entire plant. This is crucial for demonstrating systemic effects in distal tissues.
    • A control group should be treated with water only.
  • Pathogen Challenge:
    • After a set incubation period (1 or 3 days post-treatment, as the effect is transient), inoculate a distal, untreated upper leaf (e.g., the 9th leaf) with the pathogen.
  • Disease Evaluation (2 days post-inoculation):
    • Phenotypic Analysis: If using a GFP-tagged virus, count the number of fluorescent infection foci.
    • Molecular Quantification: Use RT-qPCR to measure the accumulation of viral RNA in the distal leaf. A significant reduction indicates successful SAR induction.
    • SAR Marker Validation: To confirm the mechanism, analyze the expression of SAR-related genes (PR1, SID2, ALD1) in the distal leaf using RT-qPCR. An upregulation confirms the activation of the defense signaling pathway [3] [4].

Troubleshooting Common Experimental Issues

Here are answers to potential questions researchers might have when working with ASM.

Q: Why is my ASM treatment not providing effective disease control? A: Efficacy can depend on several factors:

  • Plant-Pathogen Specificity: The optimal concentration is highly specific to the pathosystem. The 1 mM used for Arabidopsis-virus interaction may not be effective for your system.
  • Application Timing: ASM is a preventative plant activator and must be applied before or during the early stages of infection. It has little to no curative effect on established infections [1].
  • Phytotoxicity: High concentrations of ASM can cause phytotoxicity (leaf yellowing, stunting). It is crucial to conduct a dose-response assay for your specific plant species to find the balance between efficacy and plant health [1].

Q: What is the mechanism behind ASM's systemic effect? A: ASM is a functional analog of salicylic acid (SA). When applied locally, it activates a defense signaling cascade that leads to Systemic Acquired Resistance (SAR). This state of heightened defense in distant, untreated leaves involves:

  • The synthesis and signaling of Salicylic Acid (SA) and N-Hydroxy-Pipecolic Acid (NHP) [3] [5].
  • Key genes in this pathway include ICS1/SID2 (SA synthesis), ALD1 (pipecolic acid synthesis), and FMO1 (NHP synthesis), with the master regulator being NPR1 [3] [4]. Mutants in these genes will not show systemic resistance.

Q: How long does the induced resistance last? A: The protection window can be limited. In the Arabidopsis-virus model, a significant reduction in infection was observed when the pathogen was challenged 1 day after ASM application, but this effect was no longer detectable when challenged 3 days after application. This suggests the induced resistance is transient, and timing the pathogen challenge correctly is critical [3] [4].

References

Acibenzolar-S-methyl application frequency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Acibenzolar-S-Methyl (ASM) Technical Support Center

FAQ 1: What is the current regulatory status of ASM, and how does it affect my research?

The European Commission withdrew the approval of ASM in June 2024, primarily due to concerns about its endocrine-disrupting properties and the applicant's classification of the substance as toxic for reproduction [1]. The key timelines are summarized below.

Timeline Regulatory Action
July 20, 2024 Regulation enters into force [1].
January 10, 2025 EU Member States must withdraw authorizations for products containing ASM [1].
July 10, 2025 Final date for EU producers to use existing stocks [1].
Expected 2026 Maximum Residue Levels (MRLs) are likely to be reduced to the limit of detection, effectively prohibiting its use on crops for export to the EU [1].

Recommended Action: Researchers should review their experimental plans and begin identifying alternative plant resistance inducers or compounds for long-term studies [1].

FAQ 2: How can I optimize the application frequency and concentration of ASM?

Optimizing ASM application is highly dependent on the plant-pathogen system. The table below summarizes effective strategies from field and controlled environment studies.

Plant System Pathogen / Pest Optimized Application Frequency Effective Concentration Key Findings / Notes
Tomato (Field) Bacterial Spot (Xanthomonas spp.) Weekly [2] 75 μM - 200 μM [2] Biweekly applications were largely ineffective. Rates as low as 75 μM (1.58 g a.i./ha) were effective with weekly application [2].
Arabidopsis (Controlled) Plantago asiatica mosaic virus (PlAMV) Single local application [3] 1 mM [3] Systemic resistance in distal leaves was transient, lasting only 1-2 days post-application [3].
Apple (Greenhouse) Rosy Apple Aphid (D. plantaginea) Multiple applications [4] 0.4 g/L (commercial product) [4] For life trait studies, plants were treated at 16, 9, and 2 days before infestation. For behavioral assays, treated at 7, 5, and 3 days before testing [4].
Kiwifruit (Orchard) Bacterial Canker (P. syringae pv. actinidiae) Postharvest application [5] As per commercial label (Actigard) [5] Induced defense gene expression peaked at 1 and 7 days post-treatment and declined to baseline after 3 weeks [5].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Inducing Systemic Resistance in Arabidopsis Against Viruses [3]

This protocol details the local application of ASM to induce systemic acquired resistance (SAR) in distal leaves.

  • Plant Material: Four-week-old Arabidopsis thaliana ecotype Col-0 plants.
  • ASM Treatment Solution: 1 mM ASM in water. A water control is essential.
  • Treatment Procedure: The sixth, seventh, and eighth leaves of the plant are treated with the ASM solution or water. The solution can be applied by spraying or local application with a brush, ensuring only the targeted leaves are covered.
  • Pathogen Inoculation: The upper, untreated ninth leaf is inoculated with the virus (e.g., PlAMV-GFP) at 1 day post-treatment (dpt) for assessing SAR. Note that the systemic effect is transient and is not observed at 3 dpt [3].
  • Data Collection: At 2 days post-inoculation, viral accumulation in the distal leaf is measured. Methods include counting fluorescent spots under a UV lamp (if using a GFP-tagged virus) and quantifying viral RNA levels using RT-qPCR [3].

Protocol 2: Field Evaluation for Bacterial Spot Control on Tomato [2]

This protocol outlines the setup for testing ASM efficacy against bacterial spot in field conditions.

  • Experimental Design: Standard randomized complete block design with multiple replicates.
  • ASM Treatment Groups: Foliar sprays applied at weekly or biweekly intervals. Key concentrations to test include 12.9 μM, 64.5 μM, 129 μM, and a range from 30.3 μM to 200 μM [2].
  • Control Groups: Include an untreated control and a standard copper-mancozeb program for comparison [2].
  • Disease Assessment: Monitor disease development and record the final disease severity on a standardized scale.
  • Yield Assessment: Harvest marketable fruit to determine if treatments have any phytotoxic effects on yield [2].

Troubleshooting Common Experimental Issues

  • Issue: Lack of induced resistance effect in distal leaves.
    • Solution: Verify the application timing. The systemic signal can be short-lived. In Arabidopsis, the effect in distal leaves was only significant when challenged 1 day after local ASM application, not 3 days after [3]. Ensure you are using a concentration proven to be effective in your specific plant system.
  • Issue: Inconsistent field efficacy.
    • Solution: Application frequency is critical. A field study on tomato showed that weekly applications provided significantly better control of bacterial spot than biweekly applications [2]. Re-evaluate your application schedule and ensure complete coverage.

ASM-Induced Signaling Pathway

The following diagram illustrates the defense signaling pathway activated by ASM, based on research in Arabidopsis and apple.

ASM_Pathway ASM-Induced Plant Defense Signaling ASM ASM NPR1 NPR1 ASM->NPR1 SA_Pathway SA Pathway Activation NPR1->SA_Pathway NHP_Pathway NHP Pathway Activation NPR1->NHP_Pathway Gene_Expr Defense Gene Expression (PR1, SID2, ALD1, etc.) SA_Pathway->Gene_Expr NHP_Pathway->Gene_Expr Resistance Broad-Spectrum Resistance Gene_Expr->Resistance

References

Acibenzolar-S-methyl integrated pest management implementation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common technical challenges and questions you might encounter when working with ASM.

Q1: Why does my ASM treatment show high efficacy in controlled environments but fail to control disease in field trials?

This is a frequently reported issue. The discrepancy is often due to economic and physiological factors that become apparent only in complex field conditions.

Potential Cause Explanation & Evidence Recommended Solution
Energetic Cost to Plant Inducing resistance diverts energy from growth. Under low disease pressure, this can reduce yields without significant benefit [1]. Use ASM as a protective measure only in areas with known, significant disease pressure or for high-value crops [1].
Genotype-Specific Efficacy The effectiveness of ASM can vary significantly between different cultivars of the same crop [1]. Validate ASM sensitivity in your specific crop cultivar(s) through small-scale trials before full-field implementation [1].
Economic Viability The cost of ASM application may not be justified by the level of protection achieved, especially when compared to standard fungicides [1]. Conduct an economic analysis. ASM may be more valuable for reducing fungicide resistance risk and minimizing environmental impact than as a standalone, cost-saving measure [1].

Q2: How can I confirm that my ASM application has successfully induced plant resistance?

You need to measure molecular and biochemical markers of Systemic Acquired Resistance (SAR). The table below outlines key indicators and methods for verification [2] [3].

Verification Method Target Indicator Specific Protocol / Observation
Gene Expression Analysis (qPCR) Upregulation of Pathogenesis-Related (PR) genes [2]. Extract RNA from leaf tissue 48 hours after ASM application. Use qPCR to measure expression levels of marker genes like PR1, PR2 (β-1,3-glucanase), PR3/PR8 (chitinase), and PR5 (thaumatin-like). Normalize to a reference gene (e.g., EF1α) [2].
Enzyme Activity Assays Increased activity of defense-related enzymes [4]. Measure the activity of Phenylalanine ammonia-lyase (PAL), chitinase, and β-1,3-glucanase in plant tissues following ASM treatment [4].
Reduced Pathogen Success Decreased disease severity or altered pest behavior [2] [3]. Inoculate with a pathogen after ASM treatment. Assess reduction in lesion size or disease incidence. For insects like aphids or psyllids, use an Electrical Penetration Graph (EPG) to observe impaired probing behavior [2].

Q3: I am getting inconsistent results controlling insect pests with ASM. What is the reason?

ASM is primarily an elicitor of pathogen resistance and its effects on insects are indirect and variable. The outcome depends on the specific insect and crop.

  • Mechanism: ASM does not directly kill insects. It may induce plant defenses that affect insect feeding or survival, such as the production of proteins or compounds that interfere with digestion [2].
  • Evidence of Variability: In one study, ASM treatment on pear plants did not affect adult pear psylla and had only a weak effect on nymph survival and probing behavior [2]. In contrast, other studies show it can induce resistance against phloem-feeders like the green peach aphid on tomato [2].
  • Recommendation: Do not rely on ASM as a standalone insecticide. It should be considered a component of an integrated strategy, primarily aimed at disease control, with possible secondary benefits against some pests [2].

Detailed Experimental Protocols

Here is a detailed methodology for a typical experiment evaluating ASM's efficacy, based on current research practices.

Protocol: Integrated Evaluation of ASM for Disease Control in Kiwifruit

This protocol outlines a method that combines ASM with a biocontrol agent, demonstrating how to test synergistic effects [3].

1. Materials Preparation

  • Plants: Clonal kiwifruit plantlets (Actinidia spp.) [3].
  • ASM Formulation: Commercial product (e.g., Actigard or Bion) dissolved in distilled water to a concentration of 0.2 g/L [3].
  • Biocontrol Agent (BCA): Aureobasidium pullulans strain CG163, prepared as a foliar spray containing 2 × 10⁷ CFU/mL [3].
  • Pathogen: Pseudomonas syringae pv. actinidiae (Psa), the causal agent of bacterial canker [3].

2. Treatment Application

  • Timing: Apply treatments at 7 days and 1 day before artificial inoculation with the pathogen [3].
  • Treatment Groups:
    • Group 1 (Control): Foliar spray with water.
    • Group 2 (ASM Alone): Foliar or root application of ASM solution.
    • Group 3 (BCA Alone): Foliar spray of A. pullulans.
    • Group 4 (ASM + BCA): Foliar application of both ASM and the biocontrol agent.

3. Data Collection and Analysis

  • Disease Assessment: Measure leaf spot incidence and lesion size over time (e.g., at 8 and 19 days post-inoculation) [3].
  • Gene Expression: Sample leaves to analyze the upregulation of defense genes (e.g., PR1, Chitinase) via qPCR [3].
  • Pathogen Population: Quantify both epiphytic (on leaf surface) and endophytic (inside leaf tissue) populations of Psa [3].

The following diagram illustrates the experimental workflow and the synergistic relationship between ASM and the biocontrol agent.

G Start Start Experiment T1 Apply Treatments: - Control - ASM Alone - BCA Alone - ASM + BCA Start->T1 T2 Pathogen (Psa) Inoculation T1->T2 T3 Data Collection: - Disease Severity - Gene Expression - Pathogen Count T2->T3 End Analyze Results T3->End M1 ASM Application M2 Induces Plant SAR M1->M2 M3 Pathogenesis-Related (PR) Proteins Accumulate M2->M3 M4 Enhanced Internal Resistance M3->M4 M4->T3 Synergy Combined Treatment (ASM + BCA) Provides Superior Control M4->Synergy B1 BCA Application (A. pullulans) B2 Antagonism & Competition B1->B2 B3 Suppresses Pathogen Populations B2->B3 B4 Enhanced External Protection B3->B4 B4->T3 B4->Synergy

Diagram Title: Experimental Flow and ASM-BCA Synergy

ASM Mechanism of Action

Understanding the signaling pathway is crucial for interpreting your experimental results. The following diagram details the molecular mechanism of ASM.

G ASM Acibenzolar-S-Methyl (ASM) Application SA Mimics Salicylic Acid (SA) ASM->SA SAR Activates Systemic Acquired Resistance (SAR) SA->SAR Signaling Signal Transduction: - Ca²⁺ Signaling - H₂O₂ Burst - MAPK Cascades SAR->Signaling PR_Genes Upregulation of Pathogenesis-Related (PR) Genes Signaling->PR_Genes Sub Other Activated Pathways: Signaling->Sub PR_Proteins Production of PR Proteins: - PR1 (Antifungal) - PR2 (β-1,3-glucanase) - PR3/PR8 (Chitinase) - PR5 (Osmotin/Thaumatin-like) PR_Genes->PR_Proteins Defense Enhanced Resistance: - Broad-spectrum pathogen control - Delayed senescence - Maintained postharvest quality PR_Proteins->Defense PAL Phenylpropanoid Pathway Sub->PAL ROS Regulated Reactive Oxygen Species Metabolism Sub->ROS Energy Regulated Energy Metabolism Sub->Energy

Diagram Title: ASM Signaling Pathway and Induced Resistance

References

Acibenzolar-S-methyl storage stability handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of Acibenzolar-S-Methyl

The following table summarizes key data that can inform handling and storage decisions. Stability is influenced by these inherent properties [1].

Property Value / Description Relevance to Storage & Handling
Physical State White to beige crystalline powder [1] Standard storage for solid chemicals is likely appropriate.
Melting Point 133 °C [1] Indicates stability at standard lab temperatures.
Solubility in Water (at 20°C, pH 7) 7.7 mg/L [1] Low solubility; formulations (e.g., dispersible granules) are used for application.
Solubility in Organic Solvents High (e.g., 28,000 mg/L in acetone) [1] May inform cleaning procedures for equipment.
Octanol-Water Partition Coefficient (Log P) 3.1 [1] Suggests potential for bioaccumulation; handle with care to prevent environmental release.

Residue Analysis Method for Agro-Products

This validated protocol can be adapted for stability testing by analyzing samples stored under different conditions over time [2].

  • 1. Sample Preparation: Homogenize the representative fruit or vegetable commodity (e.g., potato, garlic, cabbage, grape, tomato).
  • 2. Extraction: Use a modified QuEChERS method to extract ASM and its primary metabolite, acibenzolar acid, from the sample.
  • 3. Cleanup: Employ a dispersive solid-phase extraction (d-SPE) cleanup step to remove co-extracted matrix interferents.
  • 4. Analysis: Analyze the purified extract using UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry).
    • Residue Definition: For accurate quantification, the method should target the sum of this compound and acibenzolar acid (free and conjugated), expressed as ASM [3] [2].
  • 5. Method Validation: The protocol has demonstrated satisfactory performance parameters:
    • Recovery: 70–108%
    • Fortification Range: 0.01–1 mg/kg
    • Precision: Relative Standard Deviations (RSDs) < 17.7%

ASM-Induced Signaling Pathway in Plants

This diagram illustrates the systemic acquired resistance (SAR) pathway activated by ASM, which is relevant for designing your bioassays.

ASM_SAR_Pathway ASM_Treatment Local ASM Treatment SA_Synthesis SA Synthesis (via ICS1/SID2) ASM_Treatment->SA_Synthesis NHP_Synthesis NHP Synthesis (via ALD1 & FMO1) SA_Synthesis->NHP_Synthesis NPR1_Activation NPR1 Receptor Activation SA_Synthesis->NPR1_Activation NHP_Synthesis->NPR1_Activation Positive Feedback SAR_Response SAR Establishment (PR1 Gene Expression) NPR1_Activation->SAR_Response Viral_Suppression Viral Suppression in Distal Leaves SAR_Response->Viral_Suppression

Diagram: ASM-induced antiviral SAR pathway. Based on mutant studies, ICS1, FMO1, and NPR1 are essential for this systemic resistance [4].

References

Acibenzolar-S-methyl vs copper oxychloride efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Crop & Disease Pathogen Key Efficacy Findings & Experimental Data Reference

| Tomato - Bacterial Spot | Xanthomonas spp. | ASM (7 applications) + Copper (6 applications): Most cost-effective program, providing superior control compared to copper alone [1].

Copper Alone (13 applications): Provided less effective control than integrated ASM/copper programs [1]. | [1] | | Olive - Olive Knot | Pseudomonas savastanoi pv. savastanoi | Copper Oxychloride: Significantly reduced epiphytic pathogen populations and number of knots per plant over a 4-year study [2].

ASM: Did not significantly reduce pathogen populations or disease incidence compared to untreated controls [2]. | [2] | | Olive - Olive Leaf Spot | Fusicladium oleagineum | Copper (dual application): Achieved high control efficacy (comparable to 100%) [3].

ASM (single application): Provided the lowest control efficacy (68%) among tested treatments [3]. | [3] | | Citrus - Anthracnose | Colletotrichum gloeosporioides | Copper Hydroxide/Oxychloride: Provided significant reduction in disease incidence and severity, but was outperformed by some alternative products like chitosan (Biorend) in field trials [4]. | [4] | | Tobacco - Blue Mould | Peronospora tabacina | ASM: High rates or multiple applications were among the most efficacious treatments, reducing disease by up to 99% [5]. | [5] |

Mechanisms of Action

The distinct performance profiles of ASM and copper stem from their fundamentally different modes of action, which you can see in the following diagrams.

G Mechanism of Acibenzolar-S-Methyl (ASM) ASM_App ASM Application (Synthetic Plant Activator) SAR Activates Systemic Acquired Resistance (SAR) ASM_App->SAR SA Accumulation of Salicylic Acid (SA) SAR->SA NPR1 Activation of NPR1 Protein SA->NPR1 PR_Genes Up-regulation of Pathogenesis-Related (PR) Genes NPR1->PR_Genes Enhanced_Defense Enhanced Plant Defense against subsequent pathogen attack PR_Genes->Enhanced_Defense

G Mechanism of Copper Oxychloride Cu_App Copper Oxychloride Application Surface Copper Ions Released on Plant Surface Cu_App->Surface Contact Direct Contact with Fungal/Bacterial Cells Surface->Contact Toxicity Cellular Toxicity: - Enzyme Inactivation - Membrane Damage Contact->Toxicity Death Inhibition of Cell Growth or Cell Death Toxicity->Death

Detailed Experimental Protocols

The data in the summary table comes from robust field and laboratory studies. Here are the key methodological details from the most relevant experiments:

  • Tomato Bacterial Spot Trial [1]: This field study in central-west Brazil involved staked fresh-market tomatoes. Treatments included programs with 7, 9, 11, and 13 weekly applications of ASM, a standard program of 13 copper oxychloride applications, and an integrated program of 7 ASM applications followed by 6 copper applications. Disease severity was assessed, and an economic analysis (Benefit-Cost Ratio) was performed to determine the most viable strategy.

  • Olive Knot Disease Study [2]: This was a four-year field experiment in Spain on cvs. Picudo and Arbequina. Two annual applications of copper oxychloride or this compound (ASM) were made each spring. Researchers monitored the epiphytic population sizes of the bacterium (Pseudomonas savastanoi pv. savastanoi) on stems and leaves and counted the number of knots per plant to assess disease incidence.

  • Olive Leaf Spot Experiment [3]: This was a greenhouse study on young olive plants. Treatments included single or dual applications (4 weeks and 2 weeks before pathogen inoculation) of ASM, laminarin (another resistance inducer), and copper-based fungicides. Plants were artificially inoculated with Fusicladium oleagineum, and disease severity was assessed to calculate the percentage of control efficacy.

Key Considerations for Researchers

When deciding between these agents or designing new experiments, consider these factors evident from the research:

  • Pathogen Specificity: Copper is a broad-spectrum protectant, while ASM's effectiveness varies significantly by pathogen. For instance, ASM was highly effective against tobacco blue mould (caused by Peronospora tabacina) [5] but less so against olive knot and olive leaf spot [2] [3].
  • Application Strategy is Critical for ASM: The number, timing, and concentration of ASM applications are crucial. Research shows that multiple applications are often needed to induce and maintain resistance [1] [5]. Using ASM in a program with other agents can be more effective than using it alone.
  • Resistance and Environmental Impact: The emergence of copper-tolerant pathogen strains is a documented issue that reduces efficacy over time [1]. Furthermore, copper accumulates in soil and can have negative effects on soil ecosystems [4]. ASM presents an alternative that can help reduce copper use, aligning with the goal of more sustainable agricultural practices [4] [3].

References

Acibenzolar-S-methyl vs beta-aminobutyric acid BABA

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Acibenzolar-S-methyl (ASM) β-aminobutyric acid (BABA)
Chemical Nature Synthetic benzothiadiazole (plant activator) [1] [2] Non-protein amino acid; endogenous plant metabolite [3] [4]
Mode of Action Functional analog of Salicylic Acid (SA); induces Systemic Acquired Resistance (SAR) via the SA pathway [1] [5] [2] "Priming" agent; potentiates appropriate defense pathways (SA, JA/ET, or ABA) depending on the upcoming stress [6] [3]
Primary Signaling Pathway Salicylic Acid (SA) pathway [5] [2] Multihormonal: Jasmonic Acid (JA), Ethylene (ET), Abscisic Acid (ABA), and/or SA, depending on plant-pathogen system [6] [3]
Direct Antimicrobial Activity No direct toxicity to pathogens [1] [7] Generally no direct toxicity, but can mildly inhibit some fungi (e.g., reduced mycelial growth) [6] [7]
Key Molecular Receptor/Target Believed to act downstream in SA signaling; precise receptor not fully defined [5] Aspartyl-tRNA synthetase (AspRS) - acts as a specific receptor [6] [3]
Efficacy Against *Phytophthora capsici* Significant suppression on pepper and squash [8] Significant suppression on tomato and squash [8]
Efficacy Against *Rhizoctonia solani* Protective effect via induced resistance and reduced pathogen fitness [7] Information not specific in search results
Efficacy Against *Oidium neolycopersici* Information not specific in search results Significant restriction of growth in tomato [6]
Effect on Abiotic Stress Can improve heat or drought tolerance (e.g., in creeping bentgrass) [9] Induces tolerance to drought, salinity, and heat shock [4]

Mechanisms of Action in Detail

The most fundamental difference lies in how these compounds induce resistance.

ASM mimics salicylic acid, a key plant defense hormone. It directly activates the Systemic Acquired Resistance (SAR) pathway, leading to the expression of Pathogenesis-Related (PR) proteins and other defense compounds. It has no direct antimicrobial effect and relies entirely on switching on the plant's own defense system [1] [5] [2].

BABA acts as a broader "priming" agent. Instead of directly inducing defenses, it pre-sensitizes the plant's immune system. Upon subsequent pathogen attack or abiotic stress, primed plants mount a faster and stronger defense response. The specific pathway potentiated (SA, JA/ET, or ABA) depends on the plant species and the type of stress encountered [6] [3] [4]. BABA is perceived by the enzyme aspartyl-tRNA synthetase (IBI1), which is crucial for its activity [6] [3].

The diagrams below illustrate these distinct pathways.

G cluster_ASM This compound (ASM) Pathway cluster_BABA β-aminobutyric acid (BABA) Pathway ASM ASM Application SA_Pathway Activation of SA Signaling Pathway ASM->SA_Pathway NPR1 NPR1 Protein Activation SA_Pathway->NPR1 PR_Genes Expression of PR Genes NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR BABA BABA Application Receptor Perception by Aspartyl-tRNA Synthetase (IBI1) BABA->Receptor Priming Defense Priming State Receptor->Priming Stress Subsequent Stress (Pathogen, Abiotic) JA_ET Potentiated JA/ET Response Stress->JA_ET SA Potentiated SA Response Stress->SA ABA Potentiated ABA Response Stress->ABA Callose Enhanced Callose Deposition ABA->Callose

Experimental Data and Protocols

Here are summaries of key experiments demonstrating the efficacy of both compounds.

1. Efficacy Against Phytophthora capsici in Squash [8]

  • Objective: Evaluate SAR inducers for controlling Phytophthora blight.
  • Protocol: SAR inducers were applied as a soil drench to squash seedlings. Plants were inoculated with P. capsici 24 hours post-application. Disease severity (lesion length on stems) was assessed 4 and 7 days after inoculation.
  • Key Results: Both ASM (Actigard 50WG) and BABA (DL-3-aminobutyric acid) provided significant suppression of lesion development compared to the control. ASM and BABA showed 68% and 67% disease reduction respectively at 7 days post-inoculation.

2. BABA-Induced Resistance in Tomato [6]

  • Objective: Elucidate the molecular basis of BABA-induced resistance (BABA-IR) in tomato.
  • Protocol: Tomato plants (Solanum lycopersicum cv. Marmande) were sprayed with 10 mM BABA. Global transcriptomic and proteomic analyses were performed 24h and 48h after treatment. Plants were challenged with pathogens having different lifestyles.
  • Key Results:
    • BABA significantly restricted the biotrophic O. neolycopersici and the hemibiotrophic P. parasitica, but not the necrotrophic B. cinerea.
    • Multi-omics data revealed that BABA-IR in tomato is associated with the enrichment of genes related to jasmonic acid (JA) and ethylene (ET) signaling, not salicylic acid.

3. ASM for Abiotic Stress in Creeping Bentgrass [9]

  • Objective: Examine ASM's effects on heat or drought tolerance.
  • Protocol: Creeping bentgrass was foliarly sprayed with ASM and exposed to heat (35/30°C) or drought stress. Physiological parameters (turf quality, chlorophyll content) and molecular markers (proteins, metabolites) were analyzed.
  • Key Results: ASM application improved heat and drought tolerance. It up-regulated stress-related proteins (HSP-20, dehydrin) and altered metabolite profiles (e.g., increased amino acids, organic acids), suggesting enhanced osmotic adjustment and energy metabolism.

Practical Considerations for Researchers

  • Application Methods: ASM is registered for use as a foliar spray, seed treatment, root-dip, and soil drench [1] [10]. BABA is also commonly applied as a foliar spray or soil drench [6] [8].
  • Integration with Biocontrol: Research shows that combining ASM with Plant Growth-Promoting Rhizobacteria (PGPR) can be a promising strategy, potentially enhancing root uptake of the compound and improving overall disease control [10].
  • Pathogen Lifestyle Considerations: The choice between compounds may be influenced by the target pathogen. The finding that BABA-IR in tomato is JA/ET-dependent suggests it could be more effective against certain classes of pathogens, unlike the typically biotroph-effective SA pathway [6].

References

Acibenzolar-S-methyl chiral synthesis analogs DFT study

Author: Smolecule Technical Support Team. Date: February 2026

Acibenzolar-S-Methyl (ASM) at a Glance

The table below summarizes key information about ASM based on the available research:

Aspect Description
Chemical Nature A synthetic functional analog of Salicylic Acid (SA) [1] [2] [3].
Primary Function Plant defense activator (plant activator); induces Systemic Acquired Resistance (SAR) [1] [2] [3].
Mode of Action Activates defense signaling pathways dependent on Salicylic Acid (SA) and N-Hydroxypipecolic Acid (NHP), via the SA receptor NPR1 [1] [4].
Effect on Pathogens Provides protection against a broad spectrum of pathogens, including viruses, bacteria, and fungi. It suppresses pathogen infection indirectly by priming plant defenses, not through direct antimicrobial activity [1] [2].
Documented Uses Used in research on model plants like Arabidopsis thaliana and crops including apple, cabbage, and Japanese radish to control various diseases and pests [1] [2] [3].

Experimental Evidence and Protocols

The following are examples of experimental methodologies used to study ASM's efficacy:

  • Virus Suppression Assay (in Arabidopsis):

    • Treatment: A single leaf or a set of lower leaves (e.g., 6th, 7th, 8th) of Arabidopsis plants is treated with a solution of 1 mM ASM (or water as a control) [1] [4].
    • Challenge Inoculation: An upper, untreated distal leaf (e.g., the 9th leaf) is inoculated with a virus (e.g., Plantago asiatica mosaic virus-GFP, PlAMV-GFP) at 1 day post-treatment (dpt) [1] [4].
    • Quantification: Viral infection is measured at 2 days post-inoculation by counting fluorescent spots (from GFP) and/or quantifying viral RNA accumulation using reverse-transcription quantitative PCR (RT-qPCR) [1] [4].
    • Key Finding: This protocol demonstrates the systemic nature of ASM-induced resistance, showing significant virus suppression in untreated distal leaves at 1 dpt, but not at 3 dpt [1] [4].
  • Gene Expression Analysis:

    • Method: After local ASM treatment, distal leaf tissues are collected.
    • Technique: RNA extraction followed by RT-qPCR to measure the expression levels of SAR marker genes.
    • Key Genes: Significant upregulation of PR1, SID2, and ALD1 is observed in distal leaves, confirming the activation of the SAR pathway [1].
  • Bacterial Disease Control (in Japanese Radish):

    • Treatment: Leaves are dip-treated with an ASM solution (100 ppm) [2].
    • Challenge Inoculation: Plants are spray-inoculated with a bacterial suspension (e.g., Pseudomonas cannabina pv. alisalensis at 5x10⁷ CFU/ml) containing a surfactant [2].
    • Assessment: Disease symptoms and internal bacterial population (by grinding surface-sterilized leaves and plating serial dilutions) are evaluated at 1-week post-inoculation [2].

ASM-Induced Defense Signaling Pathway

The diagram below illustrates the key molecular players in the SAR pathway induced by ASM, as identified in the research. This pathway explains its systemic effect.

asm_sar_pathway ASM ASM SA SA ASM->SA Mimics NHP NHP ASM->NHP Induces Synthesis NPR1 NPR1 SA->NPR1 NHP->NPR1 SAR_Genes SAR_Genes NPR1->SAR_Genes Activates Expression Defense Defense SAR_Genes->Defense

Research Gaps and Future Directions

Your query highlights specific areas where current research on ASM appears limited:

  • Chiral Synthesis and Analogs: The search results do not discuss the chiral synthesis of ASM or compare its performance against structural analogs. ASM is referred to as a single, defined compound.
  • DFT Studies: No computational chemistry studies, such as Density Functional Theory (DFT) calculations on ASM's molecular structure or reaction mechanisms, were identified in the search results.

To advance knowledge in these areas, you might consider:

  • Exploring specialized chemistry and catalysis journals for synthetic studies.
  • Using databases like SciFinder or Reaxys to search for specific patents or papers on the synthesis and computational modeling of ASM.

References

Acibenzolar-S-methyl molecular docking enzymatic targets

Author: Smolecule Technical Support Team. Date: February 2026

ASM Mechanism and Induced Defense Responses

ASM is a functional analog of salicylic acid (SA) that activates the Systemic Acquired Resistance (SAR) pathway in plants [1]. It does not directly affect pathogens but "primes" the plant's own immune system, leading to broad-spectrum resistance [1] [2]. The table below summarizes key proteins and compounds induced by ASM treatment across various plants, contributing to disease and pest resistance:

Plant Species Induced Proteins / Compounds Functional Role in Defense Pathogen/Pest Affected
Apple (Malus domestica) [3] Amaranthin-like lectins; (E,E)-α-farnesene Antibiosis & antixenosis (repellent) Rosy apple aphid (Dysaphis plantaginea)
Creeping Bentgrass [4] HSP-20, PR-3, ATP synthase, Dehydrin Heat & drought stress tolerance Abiotic stress (Heat, Drought)
Maize (Zea mays) [5] Peroxidase (POX), Polyphenol Oxidase (PPO), Phenylalanine ammonia-lyase (PAL), β-1,3-glucanase (GLU) Lignification, toxic quinones, phenylpropanoid pathway Lesion nematode (Pratylenchus brachyurus)
Arabidopsis [2] PR1 proteins; SA & N-hydroxypipecolic acid (NHP) pathway Antiviral Systemic Acquired Resistance (SAR) Plantago asiatica mosaic virus (PlAMV)
Pear (Pyrus communis) [6] PR1, PR2, PR3, PR5, PR8 genes Antimicrobial, chitinase, glucanase activities Fire blight (Erwinia amylovora); minor effect on pear psylla

Experimental Workflow for Transcriptomic & Proteomic Analysis

To provide context for the data in the table, the diagram below outlines a general experimental workflow used in several studies to identify ASM-induced changes, such as those in apple and creeping bentgrass [3] [4].

G A Plant Material & Treatment B Sample Collection A->B A1 • Grow plants under controlled conditions • Apply ASM via foliar spray C Molecular Analysis B->C B1 • Collect tissue (leaves, roots) at various time points post-treatment D Bioassay & Validation C->D C1 • Transcriptomics: RNA-Seq/qPCR • Proteomics: Western Blot/Enzyme Assay • Metabolomics: VOC/GC-MS profiling D1 • Insect life trait assays • Pathogen/pest challenge tests • Behavioral studies (e.g., EPG)

The Salicylic Acid Signaling Pathway Activated by ASM

While the precise protein target of ASM is a subject of ongoing research, it is known to act within the Salicylic Acid (SA) signaling pathway. The following diagram illustrates the current understanding of this pathway and the points where ASM is believed to intervene, based on its functional similarity to SA [1] [2].

G PAMP Pathogen/PAMP Recognition SA_Acc SA Accumulation (via ICS1/SID2) PAMP->SA_Acc ASM Acibenzolar-S-Methyl (ASM) (SA functional analog) SA_Acc->ASM Mimics NPR1 NPR1 Protein (SA Receptor/Master Regulator) ASM->NPR1 NHP N-hydroxypipecolic acid (NHP) (Systemic Signal) NPR1->NHP PR_Genes Expression of Defense Genes (PR1, PR2, PR3, PR5, etc.) NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) (Broad-spectrum resistance in distal tissues) NHP->SAR Mobility & Amplification PR_Genes->SAR

Finding Molecular Docking Data

  • Use Specialized Scientific Databases: Deepen your search on platforms like PubMed, Google Scholar, and SciFinder. Using more specific queries such as "this compound docking simulation," "BTH enzyme binding site," or "NPR1 protein ligand docking" may yield more targeted results.
  • Explore Structural Biology Resources: Search the Protein Data Bank (PDB) for crystal structures of potential ASM targets, such as NPR1 or other SA-binding proteins. These structures are often used as a basis for docking studies.

References

Acibenzolar-S-methyl crop yield quality comparison

Author: Smolecule Technical Support Team. Date: February 2026

ASM's Efficacy and Impact on Crop Performance

The following table summarizes findings from experimental studies on ASM's use in different crops.

Crop Pathogen/Stress Key Efficacy Findings Impact on Yield & Quality Experimental Context Source
Cantaloupe Bacterial Wilt (Erwinia tracheiphila) Reduced beetle feeding damage in some years; inconsistent disease control vs. insecticide standard. Significant yield reduction (up to 69%) vs. untreated control; marketable yield often lower. Field trials over 4 years; ASM applied at 35 g/ha. [1]
Cantaloupe/Melon CYSDV & CMV (Viruses) Reduced infection rates & symptom severity; delayed disease progression; altered vector behavior. Attenuated symptoms protected fruit quality & marketable yield; slight trade-offs in growth vs. defense. Greenhouse & field experiments; ASM applied as soil drench. [2]
Arabidopsis PlAMV (Virus) Induced Systemic Acquired Resistance (SAR) in distal leaves, suppressing virus infection. Suppressed viral infection in systemic tissues. Controlled lab environment; local application of ASM to leaves. [3]
Wheat Leaf Rust & Powdery Mildew Effectively induced resistance against diseases in the field. No economic viability for foliar disease control when considering application cost & yield gain. Field study on technical vs. economic efficiency. [4]

Detailed Experimental Protocols

To evaluate ASM, researchers use rigorous methodologies. Here is a summary of key protocols from the cited studies.

Field Trial on Cantaloupe for Bacterial Wilt Management [1]
  • Objective: To evaluate the efficacy of ASM and other resistance inducers for managing bacterial wilt, compared to insecticide standards.
  • Design:
    • Location & Duration: Field experiments in Indiana, USA, over four years (2011-2014).
    • Treatment: ASM (Actigard 50WG) applied at 35 g/ha or 70 g/ha, starting 1-2 weeks after transplanting and repeated 2-3 weeks later.
    • Comparison: Included an untreated control and a standard insecticide treatment (initially carbaryl, later imidacloprid).
    • Measurements:
      • Disease: Cucumber beetle feeding damage, bacterial wilt severity (AUDPC - Area Under the Disease Progress Curve).
      • Yield: Total and marketable fruit weight.
Greenhouse and Field Study on Melon for Virus Protection [2]
  • Objective: To determine the effect of ASM pre-treatment on infection rates, symptom development, and titers of CMV and CYSDV.
  • Design:
    • Plant Material: Melon (Cucumis melo var. Gold Express) grown in controlled greenhouse conditions and field plots.
    • Treatment: ASM (Actigard 50WG) applied as a soil drench (1.5 µg a.i./mL) to the roots of seedlings.
    • Virus Inoculation: Plants inoculated with viruses via insect vectors (aphids for CMV, whiteflies for CYSDV) after ASM treatment.
    • Measurements:
      • Virus & Symptoms: Infection rate, symptom severity, and virus titer.
      • Vector Behavior: Insect preference and feeding behavior assays using choice tests and Electrical Penetration Graph (EPG) technology.
      • Plant Performance: Biomass and fruit yield in field studies.
Laboratory Study on Arabidopsis for Antiviral SAR [3]
  • Objective: To investigate whether local ASM application induces antiviral systemic acquired resistance (SAR) in distal leaves.
  • Design:
    • Plant Material: Wild-type and mutant (sid2, fmo1, npr1-1) Arabidopsis thaliana plants.
    • Treatment: A single leaf or three lower leaves were treated with 1 mM ASM solution or water (control).
    • Virus Inoculation: Upper, untreated leaves were inoculated with Plantago asiatica mosaic virus (PlAMV-GFP) at 1 or 3 days post-treatment (dpt).
    • Measurements:
      • Infection: Number of fluorescent spots on inoculated leaves.
      • Viral RNA: Accumulation measured by RT-qPCR.
      • Gene Expression: Expression levels of SAR-related genes (PR1, SID2, ALD1) in distal leaves.

ASM-Induced Signaling Pathway

The diagram below illustrates the Systemic Acquired Resistance (SAR) pathway activated by ASM, based on the mechanistic study in Arabidopsis [3].

ASM_SAR_Pathway cluster_local Local Leaf (ASM Treatment) cluster_systemic Systemic (Distal Leaf) ASM ASM SA_Synthesis SA Synthesis (via ICS1/SID2) ASM->SA_Synthesis NHP_Synthesis NHP Synthesis (via ALD1 & FMO1) SA_Synthesis->NHP_Synthesis Signal_Generation Mobile Signal Generation NHP_Synthesis->Signal_Generation Signal_Recognition Mobile Signal Recognition Signal_Generation->Signal_Recognition NPR1 NPR1 Receptor Signal_Recognition->NPR1 SAR_Genes SAR Gene Expression (PR1, etc.) NPR1->SAR_Genes Resistance Broad-Spectrum Resistance SAR_Genes->Resistance

The mechanistic pathway shows that ASM mimics salicylic acid (SA), initiating a signaling cascade. This involves the biosynthesis of SA and N-hydroxypipecolic acid (NHP), leading to a mobile signal that travels to distal leaves. There, the signal is perceived by the NPR1 receptor, activating the expression of defense genes and establishing broad-spectrum resistance [3].

Key Conclusions for Researchers

The experimental data reveals a central dilemma: the divergence between technical efficacy and economic or agronomic outcomes.

  • Technical Efficacy is Clear: ASM reliably induces defense pathways (SAR), leading to reduced infection and symptom severity from viral, bacterial, and fungal pathogens across diverse crops [3] [2] [4].
  • Agronomic Outcome is Context-Dependent: The translation of this defense into protected yield or quality is highly variable. Success depends on integrating ASM into a broader management strategy. Simply applying ASM as a direct replacement for effective pesticides, especially against non-viral pathogens like bacterial wilt, can lead to significant yield loss [1].
  • Promise in Virus Management: ASM shows particular promise against viruses by attenuating symptoms that reduce quality and attract insect vectors, thereby potentially reducing secondary spread [2].

For your research, the most viable application of ASM appears to be in managing complex viral pathosystems, where its ability to prime the plant's immune system and modify host-vector interactions can be fully leveraged without the high direct yield cost seen in bacterial diseases.

References

Acibenzolar-S-methyl environmental impact copper fungicides

Author: Smolecule Technical Support Team. Date: February 2026

How Acibenzolar-S-Methyl Activates Plant Defenses

ASM does not directly attack pathogens. Instead, it mimics salicylic acid, a key plant signaling hormone, to "prime" the plant's innate immune system, a state known as Systemic Acquired Resistance (SAR) [1] [2]. This primed state allows the plant to respond more rapidly and effectively to subsequent pathogen attacks.

The following diagram illustrates the key signaling pathways and defense mechanisms activated by ASM.

asm_pathway ASM ASM SAR SAR ASM->SAR DefenseGenes DefenseGenes SAR->DefenseGenes Primes ROS ROS SAR->ROS Induces LigninDeposition LigninDeposition DefenseGenes->LigninDeposition PR Protein Synthesis PR Protein Synthesis DefenseGenes->PR Protein Synthesis StomatalClosure StomatalClosure ROS->StomatalClosure Triggers

Key defense responses activated by this SAR pathway include:

  • Stomatal Closure: ASM induces the production of Reactive Oxygen Species (ROS), which act as signals to trigger stomatal closure. This provides a physical barrier against bacterial pathogens that enter through these pores [2].
  • Cell Wall Reinforcement: ASM primes the expression of genes involved in synthesizing lignin and callose. The deposition of these polymers strengthens the cell wall, creating a tougher barrier to block pathogen penetration [1].
  • Pathogenesis-Related (PR) Proteins: The synthesis of PR proteins, such as chitinases and glucanases, which have antimicrobial activity, is enhanced [1].

Experimental Efficacy and Protocol

Field and laboratory experiments demonstrate the practical application and effectiveness of ASM.

Efficacy Against Phytophthora Blight in Squash A 2011 field study evaluated ASM for controlling Phytophthora blight on squash. The experimental design and key findings are summarized below [3].

Aspect Details
Objective Evaluate efficacy of ASM alone and combined with standard fungicides against Phytophthora blight.
Experimental Design Field plots; ASM applied at 13, 26, and 39 g a.i./ha; compared to fungicide program (mefenoxam + copper hydroxide + mandipropamid) and non-treated control.

| Key Findings | - ASM alone did not always significantly reduce final disease incidence.

  • Combining ASM with the standard fungicide program showed a tendency to enhance disease reduction compared to fungicides alone.
  • No significant difference in efficacy among the three ASM rates. | | Conclusion | ASM shows potential for integrated management but is best used with other fungicides. |

Protocol for Stomatal Defense Assay A 2020 laboratory study provided a clear protocol to assess ASM-induced stomatal closure, a key defense mechanism [2]:

  • Plant Material: Japanese radish plants (cv. Natsutsukasa).
  • ASM Treatment: Fourth leaves were dip-treated with an ASM solution (100 ppm) at 4 hours, 1 day, or 1 week before pathogen inoculation.
  • Pathogen Inoculation: Plants were spray-inoculated with Pseudomonas cannabina pv. alisalensis (Pcal) at 5x10⁷ CFU/mL.
  • Assessment: Disease lesion area and internal bacterial population were measured one week post-inoculation.
  • Result: ASM treatment significantly suppressed disease development and reduced bacterial populations in both treated leaves and systemically in untreated upper and lower leaves, confirming the induction of SAR [2].

Environmental Impact and Regulatory Considerations

The environmental profiles of ASM and copper are markedly different, which is a major driver for researching alternatives.

  • Copper Fungicides: Copper is an inorganic heavy metal that accumulates in agricultural soils after repeated applications, posing a risk to soil organisms like earthworms. Its use in the EU is strictly limited, and it is officially recognized as a candidate for substitution [4] [5].
  • This compound: ASM is an organic compound that is not persistent in soil and is not expected to leach into groundwater [6]. Research shows that vegetated buffer strips can effectively retain and degrade ASM from runoff, reducing its transfer to water bodies [4]. However, the EU assessment of its endocrine-disrupting properties is ongoing, and further studies are required for a final regulatory conclusion [7].

Conclusion for Research and Development

For researchers evaluating disease management strategies, ASM presents a complementary tool to copper fungicides:

  • Integrated Pest Management (IPM): ASM is a strong candidate for integration into IPM programs. Its ability to be combined with other fungicides can enhance overall disease control and potentially reduce reliance on single-site mode-of-action chemicals [3].
  • Sustainability Focus: Its non-persistent nature and low use rates make ASM an option for reducing the environmental load of pesticides, particularly in systems seeking to minimize copper accumulation [4] [6].
  • Critical Consideration: The ongoing regulatory re-evaluation, particularly concerning potential endocrine effects, is a crucial factor to monitor for any future applications or developments [7].

References

Acibenzolar-S-methyl consumer risk assessment MRL

Author: Smolecule Technical Support Team. Date: February 2026

Consumer Risk Assessment and Established MRLs

The European Food Safety Authority (EFSA) has concluded that the short-term and long-term intake of residues from the authorized use of ASM is unlikely to present a risk to consumer health [1] [2]. The toxicological reference values for this assessment are an Acceptable Daily Intake (ADI) of 0.03 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.03 mg/kg body weight [2].

The residue definition for enforcement and risk assessment is the sum of acibenzolar-S-methyl and its metabolite acibenzolar acid (free and conjugated), expressed as this compound [2]. The following table summarizes MRLs that were deemed safe by EFSA.

Commodity Existing EU MRL (mg/kg) Proposed EU MRL (mg/kg) Comment
Table and wine grapes [1] Information Missing Sufficient Data to Derive MRL Risk to consumers unlikely
Aubergines (Eggplants) [2] 0.01* 0.15 For indoor spray application
Cucurbits with inedible peel [2] 0.01* 0.15 For indoor use
Cucurbits with edible peel [2] 0.01* 0.40 For indoor use
Hazelnuts [3] 0.1 0.2 Proposal to increase MRL

*Indicates that the MRL was set at the Limit of Quantification (LOQ) [2].

EFSA's risk assessment model calculated that the long-term dietary intake accounted for a maximum of 3% of the ADI, and the acute exposure reached a maximum of 51% of the ARfD for cucumbers, both well within the safety thresholds [2].

Important Recent Regulatory Change

In June 2024, the European Commission withdrew the approval of ASM for use in the EU [4].

  • Reason for Withdrawal: The decision was based on concerns about endocrine-disrupting properties. The applicant for the substance ceased necessary studies and self-classified ASM as toxic for reproduction [4].
  • Timeline and Implications:
    • EU member states must withdraw authorizations for products containing ASM by 10 January 2025 [4].
    • Existing stocks in the EU can be used until 10 July 2025 [4].
    • A revision of MRLs is expected around 2026, where they will likely be reduced to the default level or the limit of determination (LOD) [4]. This means that after this change, the substance effectively cannot be used on crops for export to the EU.

Mechanism of Action and Experimental Data

ASM is a plant activator, a synthetic functional analog of salicylic acid. It works by inducing Systemic Acquired Resistance (SAR) in plants, priming their innate immune system against a broad spectrum of fungal, bacterial, and viral pathogens [5] [6] [7]. It is not directly toxic to pathogens [7].

Key Signaling Pathway The diagram below illustrates the general defense pathway activated by ASM, based on described mechanisms [5] [6].

asm_pathway ASM ASM SA Salicylic Acid (SA) Pathway ASM->SA PRR Pattern Recognition Receptors (PRRs) SA->PRR PTI Pattern-Triggered Immunity (PTI) PRR->PTI ROS ROS Production PTI->ROS PR PR Gene Expression PTI->PR StomatalClosure Stomatal Closure ROS->StomatalClosure SAR Systemic Acquired Resistance (SAR) ROS->SAR contributes to PR->SAR

Experimental Evidence and Protocols Recent studies provide detailed methodologies for assessing ASM's efficacy.

  • Experiment on Japanese Radish [6]

    • Objective: To evaluate ASM's effect against bacterial blight and its systemic action.
    • Treatment: Plants were dip-treated with ASM (100 ppm) on the fourth leaf.
    • Pathogen Challenge: Plants were spray-inoculated with Pseudomonas cannabina pv. alisalensis.
    • Key Findings: ASM treatment reduced disease symptoms and bacterial populations not only on treated leaves but also on untreated upper and lower leaves, demonstrating systemic protection. This was linked to the induction of stomatal closure and upregulation of PR genes (PR1, PR2, PR5) [6].
  • Experiment on Wheat [5]

    • Objective: To investigate the technical and economic efficiency of ASM alone and associated with fungicides.
    • Treatment: ASM was applied at two doses (15 g and 25 g ha⁻¹) at tillering and grain filling stages, both alone and mixed with fungicides.
    • Key Findings: ASM effectively induced resistance against Leaf Rust and Powdery Mildew. However, under the conditions of this study, its association with chemical control was not the best economic strategy. The study highlighted ASM as a sustainable tool to minimize fungicide-resistant pathogens and reduce toxic residues [5].

Key Takeaways for Professionals

  • Historical Safety Profile: Prior to the 2024 decision, the consumer risk assessment for ASM, based on established MRLs, was favorable [1] [2].
  • Current Regulatory Status: The EU withdrawal due to endocrine-disrupting properties is the most critical recent development, fundamentally altering the compound's legal standing [4].
  • Mechanistic Value: ASM remains a valuable scientific tool for studying plant SAR and stomatal defense pathways, offering a sustainable concept for disease management despite current regulatory challenges [5] [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline]

Color/Form

White to beige fine powder

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

209.99215517 g/mol

Monoisotopic Mass

209.99215517 g/mol

Boiling Point

Approx 267 °C

Heavy Atom Count

13

Density

1.54X10+3 g/cu cm @ 22 °C

LogP

3.1 (LogP)
log Kow = 3.1 @ 25 °C

Odor

Burnt-like odor
Odorless

Appearance

Solid powder

Melting Point

132.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BCW6119347

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0000033 [mmHg]
3.30X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

135158-54-2

Absorption Distribution and Excretion

Following oral treatment of rats, acibenzolar-S-methyl was rapidly & nearly completely (>90% of admin dose) absorbed from the GI tract into the general circulation. The majority (88-95%) of the admin dose was excreted in the urine within the first 48 hr. The major metabolite (79-92%) in the urine was the carboxylic acid derivative of the parent.

Metabolism Metabolites

Following oral treatment of rats, ... the major metabolite (79-92%) in the urine was the carboxylic acid derivative of the parent.

Wikipedia

Acibenzolar-S-methyl

Use Classification

Agrochemicals -> Pesticides
Plant activators, Fungicides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Prepn: R. Schurter et al., EP 313512; eidem US 5523311 (1989, 1996 both to Ciba-Geigy).

Dates

Last modified: 08-15-2023
1: Sleiman M, de Sainte Claire P, Richard C. Heterogeneous Photochemistry of Agrochemicals at the Leaf Surface: A Case Study of Plant Activator Acibenzolar-S-methyl. J Agric Food Chem. 2017 Sep 6;65(35):7653-7660. doi: 10.1021/acs.jafc.7b02622. Epub 2017 Aug 21. PubMed PMID: 28805053.
2: Jespersen D, Yu J, Huang B. Metabolic Effects of Acibenzolar-S-Methyl for Improving Heat or Drought Stress in Creeping Bentgrass. Front Plant Sci. 2017 Jul 11;8:1224. doi: 10.3389/fpls.2017.01224. eCollection 2017. PubMed PMID: 28744300; PubMed Central PMCID: PMC5504235.
3: Lavergne F, Richard C, Saudreau M, Venisse JS, Fumanal B, Goupil P. Effect of acibenzolar-S-methyl phototransformation on its elicitation activity in tobacco cells. Plant Physiol Biochem. 2017 Sep;118:370-376. doi: 10.1016/j.plaphy.2017.07.008. Epub 2017 Jul 8. PubMed PMID: 28710944.
4: Ncube EN, Steenkamp PA, Madala NE, Dubery IA. Stimulatory Effects of Acibenzolar-S-Methyl on Chlorogenic Acids Biosynthesis in Centella asiatica Cells. Front Plant Sci. 2016 Sep 28;7:1469. eCollection 2016. PubMed PMID: 27733862; PubMed Central PMCID: PMC5040108.
5: Schouteden N, Lemmens E, Stuer N, Curtis R, Panis B, De Waele D. Direct nematicidal effects of methyl jasmonate and acibenzolar-S-methyl against Meloidogyne incognita. Nat Prod Res. 2017 May;31(10):1219-1222. doi: 10.1080/14786419.2016.1230111. Epub 2016 Sep 23. PubMed PMID: 27658537.
6: Miliordos DE, Galetto L, Ferrari E, Pegoraro M, Marzachì C, Bosco D. Acibenzolar-S-methyl may prevent vector-mediated flavescence dorée phytoplasma transmission, but is ineffective in inducing recovery of infected grapevines. Pest Manag Sci. 2017 Mar;73(3):534-540. doi: 10.1002/ps.4303. Epub 2016 May 26. PubMed PMID: 27116913.
7: Guziejewski D, Brycht M, Nosal-Wiercińska A, Smarzewska S, Ciesielski W, Skrzypek S. Electrochemical study of the fungicide acibenzolar-s-methyl and its voltammetric determination in environmental samples. J Environ Sci Health B. 2014;49(8):550-6. doi: 10.1080/03601234.2014.911556. PubMed PMID: 24901958.
8: Takeshita M, Okuda M, Okuda S, Hyodo A, Hamano K, Furuya N, Tsuchiya K. Induction of antiviral responses by acibenzolar-s-methyl against cucurbit chlorotic yellows virus in Melon. Phytopathology. 2013 Sep;103(9):960-5. doi: 10.1094/PHYTO-08-12-0188-R. PubMed PMID: 23927428.
9: Riley DG, Joseph SV, Srinivasan R. Reflective mulch and acibenzolar-S-methyl treatments relative to thrips (Thysanoptera: Thripidae) and tomato spotted wilt virus incidence in tomato. J Econ Entomol. 2012 Aug;105(4):1302-10. PubMed PMID: 22928310.
10: Myresiotis CK, Karaoglanidis GS, Vryzas Z, Papadopoulou-Mourkidou E. Evaluation of plant-growth-promoting rhizobacteria, acibenzolar-S-methyl and hymexazol for integrated control of Fusarium crown and root rot on tomato. Pest Manag Sci. 2012 Mar;68(3):404-11. doi: 10.1002/ps.2277. Epub 2011 Aug 30. PubMed PMID: 22307860.
11: Myresiotis CK, Papadakis EN, Vryzas ZG, Papadopoulou-Mourkidou E. Determination of acibenzolar-S-methyl and its acidic metabolite in soils by HPLC-diode array detection. J Environ Sci Health B. 2011;46(6):550-6. doi: 10.1080/03601234.2011.583881. PubMed PMID: 21726155.
12: Muñoz Z, Moret A. Sensitivity of Botrytis cinerea to chitosan and acibenzolar-S-methyl. Pest Manag Sci. 2010 Sep;66(9):974-9. doi: 10.1002/ps.1969. PubMed PMID: 20730989.
13: Tripathi D, Jiang YL, Kumar D. SABP2, a methyl salicylate esterase is required for the systemic acquired resistance induced by acibenzolar-S-methyl in plants. FEBS Lett. 2010 Aug 4;584(15):3458-63. doi: 10.1016/j.febslet.2010.06.046. Epub 2010 Jul 14. PubMed PMID: 20621100.
14: Boava LP, Laia ML, Jacob TR, Dabbas KM, Gonçalves JF, Ferro JA, Ferro MI, Furtado EL. Selection of endogenous genes for gene expression studies in Eucalyptus under biotic (Puccinia psidii) and abiotic (acibenzolar-S-methyl) stresses using RT-qPCR. BMC Res Notes. 2010 Feb 24;3:43. doi: 10.1186/1756-0500-3-43. PubMed PMID: 20181283; PubMed Central PMCID: PMC2854107.
15: Bousset L, Pons-Kühnemann J. Effects of acibenzolar-s-methyl and ethirimol on the composition of a laboratory population of barley powdery mildew. Phytopathology. 2003 Mar;93(3):305-15. doi: 10.1094/PHYTO.2003.93.3.305. PubMed PMID: 18944340.
16: Faize M, Faize L, Koike N, Ishizaka M, Ishii H. Acibenzolar-s-methyl-induced resistance to Japanese pear scab is associated with potentiation of multiple defense responses. Phytopathology. 2004 Jun;94(6):604-12. doi: 10.1094/PHYTO.2004.94.6.604. PubMed PMID: 18943485.
17: Jiang S, Park P, Ishii H. Ultrastructural study on acibenzolar-S-methyl-induced scab resistance in epidermal pectin layers of Japanese pear leaves. Phytopathology. 2008 May;98(5):585-91. doi: 10.1094/PHYTO-98-5-0585. PubMed PMID: 18943227.
18: Mandal B, Mandal S, Csinos AS, Martinez N, Culbreath AK, Pappu HR. Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. Phytopathology. 2008 Feb;98(2):196-204. doi: 10.1094/PHYTO-98-2-0196. PubMed PMID: 18943196.
19: Costa RR, Moraes JC. [Effects of silicon acid and of acibenzolar-S-methyl on Schizaphis graminum (Rondani) (Hemiptera: Aphididae) in wheat plants]. Neotrop Entomol. 2006 Nov-Dec;35(6):834-9. Portuguese. PubMed PMID: 17273717.
20: Pajot E, Silué D. Evidence that DL-3-aminobutyric acid and acibenzolar-S-methyl induce resistance against bacterial head rot disease of broccoli. Pest Manag Sci. 2005 Nov;61(11):1110-4. PubMed PMID: 16041690.

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